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  • Product: Dipropyl succinate
  • CAS: 925-15-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dipropyl Succinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Abstract Dipropyl succinate (C₁₀H₁₈O₄), a diester of succinic acid and propanol, is a chemical compound with applications in various industrial sectors, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl succinate (C₁₀H₁₈O₄), a diester of succinic acid and propanol, is a chemical compound with applications in various industrial sectors, including as a dispersant and detergent additive in lubricating oils.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of dipropyl succinate, its molecular structure, synthesis, and spectral analysis. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

Dipropyl succinate is a clear, colorless liquid with a mild, fruity, and wine-like odor.[1] It is soluble in ether but insoluble in water.[1] The key quantitative physical and chemical properties of dipropyl succinate are summarized in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₄[2][3]
Molecular Weight 202.25 g/mol [3]
CAS Number 925-15-5[2]
IUPAC Name dipropyl butanedioate[3]
Appearance Clear, colorless liquid[1]
Melting Point -5.9 °C to -6 °C[2][4]
Boiling Point 250-252 °C[2]
Density 1.002 - 1.008 g/cm³[2][4]
Refractive Index (n_D^20) 1.4240-1.4280[5]
Flash Point 111.4 °C to 250-252 °C[2]
Water Solubility Insoluble[1]
LogP (Octanol/Water Partition Coefficient) 2.2[3]
Vapor Pressure 0.0091 hPa @ 20°C[6]

Chemical Structure

Dipropyl succinate is the dipropyl ester of butanedioic acid (succinic acid). Its structure consists of a central four-carbon succinate backbone with a propyl ester group attached to each of the two carboxylic acid moieties.

Chemical structure of dipropyl succinate.

Canonical SMILES: CCCOC(=O)CCC(=O)OCCC[3]

InChI Key: SZHZCPHKDJWHNG-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis via Fischer Esterification

Dipropyl succinate is typically synthesized by the Fischer esterification of succinic acid with n-propanol in the presence of an acid catalyst, such as sulfuric acid.[1][7] The reaction is driven to completion by removing the water produced, often through azeotropic distillation.[1]

Materials:

  • Succinic acid

  • n-Propanol (in excess, can also serve as the solvent)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium bicarbonate solution (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine succinic acid and an excess of n-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess n-propanol under reduced pressure using a rotary evaporator.

  • The crude dipropyl succinate can be further purified by vacuum distillation to obtain the final product.[8][9][10]

G start Combine Succinic Acid, n-Propanol, and H₂SO₄ reflux Heat to Reflux (Azeotropic Water Removal) start->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether & Wash with H₂O, NaHCO₃, Brine cool->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry filter Filter to Remove Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Vacuum Distillation (Purification) evaporate->distill product Pure Dipropyl Succinate distill->product

Experimental workflow for the synthesis of dipropyl succinate.

Spectroscopic Data

The structure of dipropyl succinate can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dipropyl succinate is expected to show characteristic signals for the propyl and succinate methylene protons.[11][12]

  • A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl group.

  • A sextet for the methylene protons adjacent to the methyl group (-CH₂-CH₃).

  • A triplet for the methylene protons adjacent to the ester oxygen (O-CH₂-).

  • A singlet for the two equivalent methylene protons of the succinate backbone (-CH₂-CH₂-).

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.[13][14]

  • A signal for the carbonyl carbon of the ester group (C=O).

  • A signal for the methylene carbon attached to the ester oxygen (O-CH₂-).

  • Signals for the other two carbons of the propyl group.

  • A signal for the equivalent methylene carbons of the succinate backbone.

Assignment¹H NMR (ppm)¹³C NMR (ppm)
-C(=O)--~172
-O-C H₂-CH₂-CH₃~4.0 (t)~66
-O-CH₂-C H₂-CH₃~1.6 (sextet)~22
-O-CH₂-CH₂-C H₃~0.9 (t)~10
-C(=O)-C H₂-C H₂-C(=O)-~2.6 (s)~29

(Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and instrument.)

Infrared (IR) Spectroscopy

The IR spectrum of dipropyl succinate is characterized by strong absorptions corresponding to the ester functional group.[15][16]

  • C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ is indicative of the carbonyl group in the ester.

  • C-O Stretch: A strong peak in the region of 1150-1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the alkane portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum of dipropyl succinate can be used to determine its molecular weight and fragmentation pattern.[3][17] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed at m/z = 202. Common fragment ions would result from the cleavage of the ester groups.

Biological Activity and Applications

While succinate itself is a key intermediate in the citric acid cycle and has been implicated in cellular signaling, the biological activity of dipropyl succinate is not extensively studied.[3] It is primarily used in industrial applications.

  • Industrial Uses: Alkyl succinates, including dipropyl succinate, have been utilized as ashless dispersants and detergent additives for lubricating oils.[1][2] It also finds use as an intermediate in the synthesis of plastics and dyes.[18]

  • Toxicology: While comprehensive toxicological data is limited, it is generally considered to be of low concern for acute toxicity.[19] However, as with any chemical, appropriate safety precautions should be taken during handling. Recent studies have explored the toxicological profiles of related succinate esters as potential replacements for phthalate plasticizers, suggesting that some succinate-based plasticizers may have a more favorable safety profile.[20]

As there are no well-defined biological signaling pathways directly involving dipropyl succinate, a diagram for such a pathway is not included. The primary relevance of this compound to the fields of research and drug development may lie in its use as a non-endogenous chemical entity for various biochemical assays or as a reference compound.

Conclusion

Dipropyl succinate is a well-characterized diester with established chemical and physical properties. Its synthesis is straightforward, typically involving Fischer esterification. While its direct biological role appears limited, its industrial applications are notable. This guide provides foundational technical information that can be valuable for scientists and researchers who may be working with or exploring the applications of this and related compounds.

References

Exploratory

Synthesis of Dipropyl Succinate from Succinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of dipropyl succinate from succinic acid and n-propanol. It covers the underlying chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dipropyl succinate from succinic acid and n-propanol. It covers the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to aid in the successful laboratory preparation of this diester.

Introduction

Dipropyl succinate, a dialkyl ester of the dicarboxylic acid succinic acid, finds applications as a solvent and a chemical intermediate.[1] Its synthesis is a classic example of Fischer-Speier esterification, a reaction that involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2] The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the formation of the ester product.[2] This guide will focus on the direct esterification of succinic acid with n-propanol.

Reaction Mechanism and Pathway

The synthesis of dipropyl succinate from succinic acid and n-propanol proceeds via a two-step acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of one of the carboxylic acid groups of succinic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to yield the monoester, monopropyl succinate. The process is then repeated on the second carboxylic acid group to form the final product, dipropyl succinate. The removal of water is crucial as it shifts the reaction equilibrium to the right, maximizing the yield of the diester.[2]

reaction_pathway cluster_step1 Step 1: Formation of Monoester cluster_step2 Step 2: Formation of Diester succinic_acid Succinic Acid (HOOC-CH₂-CH₂-COOH) protonated_succinic Protonated Succinic Acid succinic_acid->protonated_succinic + H⁺ propanol n-Propanol (CH₃CH₂CH₂OH) tetrahedral_intermediate1 Tetrahedral Intermediate 1 tetrahedral_intermediate2 Tetrahedral Intermediate 2 catalyst H₂SO₄ (catalyst) protonated_succinic->tetrahedral_intermediate1 + n-Propanol monopropyl_succinate Monopropyl Succinate tetrahedral_intermediate1->monopropyl_succinate - H₂O, - H⁺ protonated_monoester Protonated Monoester monopropyl_succinate->protonated_monoester + H⁺ protonated_monoester->tetrahedral_intermediate2 + n-Propanol dipropyl_succinate Dipropyl Succinate (CH₃CH₂CH₂OOC-CH₂-CH₂-COOCH₂CH₂CH₃) tetrahedral_intermediate2->dipropyl_succinate - H₂O, - H⁺ workflow reactants Reactants (Succinic Acid, n-Propanol, Toluene) reaction Azeotropic Esterification (Dean-Stark) reactants->reaction catalyst Catalyst (H₂SO₄) catalyst->reaction workup Workup (Neutralization, Washing) reaction->workup Reaction Completion drying Drying (Anhydrous MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Pure Dipropyl Succinate purification->product

References

Foundational

An In-depth Technical Guide to Dipropyl Succinate (CAS 925-15-5)

For Researchers, Scientists, and Drug Development Professionals Introduction Dipropyl succinate (CAS 925-15-5), also known as dipropyl butanedioate, is the diester of succinic acid and n-propanol. It is a clear, colorles...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl succinate (CAS 925-15-5), also known as dipropyl butanedioate, is the diester of succinic acid and n-propanol. It is a clear, colorless liquid with a fruity odor. While its primary industrial applications are as a solvent, plasticizer, and an additive in lubricating oils, the succinate moiety is of significant interest in pharmaceutical and biological research.[1] Succinic acid and its derivatives are key intermediates in cellular metabolism and have emerged as important signaling molecules.[2][3] This guide provides a comprehensive technical overview of dipropyl succinate, including its physicochemical properties, synthesis, analytical methods, and its potential relevance in the context of drug development and biological research.

Physicochemical and Spectroscopic Data

The fundamental properties of dipropyl succinate are summarized below. This data is critical for its application in experimental settings, including solubility testing, formulation, and analytical method development.

PropertyValueReference(s)
Identifiers
CAS Number925-15-5[4]
IUPAC Namedipropyl butanedioate[5]
Molecular FormulaC10H18O4[4]
Molecular Weight202.25 g/mol [4]
SMILESCCCOC(=O)CCC(=O)OCCC[4]
InChIKeySZHZCPHKDJWHNG-UHFFFAOYSA-N[6]
Physical Properties
AppearanceClear, colorless liquid[1][7]
Melting Point-5.9 °C[1]
Boiling Point245 - 250.8 °C[1][4]
Flash Point250-252 °C[8]
Density~1.0 g/cm³[8]
Vapor Pressure0.096 mm Hg[1]
Refractive Index1.4240-1.4280 @ 20°C[7]
Solubility & Partitioning
Water Solubility609 mg/L (low)[1]
LogP (Octanol-Water)2.16 - 2.2[1][4]
Spectroscopic Data
¹H NMRAvailable[9]
¹³C NMRAvailable[6]
IR SpectraAvailable[6]
Mass Spectra (GC-MS)Available[6]

Synthesis and Analytical Protocols

Experimental Protocol: Synthesis via Fischer Esterification

Dipropyl succinate is readily synthesized by the direct, acid-catalyzed esterification of succinic acid with n-propanol.[1] This method, known as Fischer esterification, is a reversible reaction where water is removed to drive the equilibrium towards the product.[10]

Materials:

  • Succinic acid (1.0 equivalent)

  • n-Propanol (10 equivalents, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.2 - 0.3 equivalents, catalyst)[11]

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add succinic acid (1.0 eq) and an excess of n-propanol (10 eq).

  • Catalysis: While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) to the mixture.

  • Reflux: Heat the mixture to reflux. The n-propanol/water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the formation of the diester.

  • Monitoring: Continue the reflux for several hours until no more water is collected or until analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates the complete consumption of succinic acid.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude dipropyl succinate can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification A Succinic Acid + n-Propanol in Round-Bottom Flask B Add H₂SO₄ (catalyst) A->B C Heat to Reflux with Dean-Stark Trap B->C D Water Removal Drives Equilibrium to Product C->D E Cool & Dilute with Ether D->E F Wash with NaHCO₃ (Neutralize) E->F G Dry with MgSO₄ & Concentrate F->G H Vacuum Distillation G->H I Pure Dipropyl Succinate H->I

Caption: Fischer Esterification Workflow for Dipropyl Succinate.

Experimental Protocol: Analytical Characterization

Purity and identity of the synthesized dipropyl succinate are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess purity and confirm molecular weight.

  • Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A standard GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Expected Results: A major peak at a specific retention time corresponding to dipropyl succinate. The mass spectrum should show the molecular ion (or fragments corresponding to loss of alkoxy groups) and a fragmentation pattern consistent with the structure. The purity can be estimated by the relative peak area.[6]

3.2.2 NMR Spectroscopy (¹H and ¹³C)

  • Objective: To confirm the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Expected ¹H NMR Signals (CDCl₃):

    • A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl groups.

    • A multiplet (sextet) for the methylene protons adjacent to the methyl group (-CH₂-CH₃).

    • A triplet for the methylene protons attached to the ester oxygen (O-CH₂-).

    • A singlet for the two equivalent methylene protons of the succinate backbone (-CH₂-CH₂-).[9]

  • Expected ¹³C NMR Signals (CDCl₃):

    • Signals for the three distinct carbons of the n-propyl group.

    • A signal for the methylene carbons of the succinate backbone.

    • A signal for the carbonyl carbon of the ester group.[6]

Applications and Relevance in Drug Development

While dipropyl succinate itself is not a common pharmaceutical ingredient, the broader class of succinate esters and succinic acid holds significant relevance in drug development. Understanding dipropyl succinate provides a model for the behavior of this chemical class.

  • Excipients and Solvents: Aliphatic diesters can be used as non-volatile solvents or plasticizers in formulations.[4] Succinic acid esters, due to their low volatility and good solvency properties, have potential as carriers or formulation aids for poorly soluble drugs, potentially enhancing bioavailability.[4][12]

  • Prodrug Strategies: The succinate moiety is frequently used to create prodrugs of active pharmaceutical ingredients (APIs).[2] Esterification of an API with succinic acid can improve solubility, modify pharmacokinetic profiles, or mask taste. For example, several commercial drugs are succinate salts or esters, such as metoprolol succinate and sumatriptan succinate.[2] While dipropyl succinate is a diester, the chemistry of its formation and hydrolysis is fundamental to these prodrug approaches.

  • Metabolic Imaging and Research: Isotopically labeled succinate esters, such as [1,4-¹³C]-diethylsuccinate, have been explored as hyperpolarized MRI probes for in vivo metabolic imaging of the tricarboxylic acid (TCA) cycle.[13] These esters are more adept at crossing cellular membranes than succinate itself. In vivo, endogenous esterases are expected to hydrolyze the ester, releasing labeled succinate for uptake into metabolic pathways.[13] This highlights a key research application for succinate esters.

Biological Significance of the Succinate Moiety

The biological activity relevant to dipropyl succinate is primarily derived from its hydrolysis product, succinate. In an aqueous biological environment, esterases would likely convert dipropyl succinate into succinic acid and propanol. Succinate is a critical biomolecule with dual roles in metabolism and cellular signaling.

Role in the Tricarboxylic Acid (TCA) Cycle

Succinate is a key intermediate in the TCA cycle, a central hub of cellular metabolism. It is formed from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain.[3] This reaction is a critical step in cellular respiration and ATP production.

TCA_Cycle Succinate in the TCA Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate -> CO₂ SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA -> CO₂ Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central role of Succinate in the TCA Cycle.

Succinate as a Signaling Molecule

Beyond its metabolic role, succinate can act as an extracellular signaling molecule by activating a specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[3] Accumulation and release of succinate under pathological conditions like ischemia and inflammation can trigger SUCNR1 signaling, which is implicated in processes such as blood pressure regulation, immune cell activation, and retinal angiogenesis.[3][14] The activation of SUCNR1 by succinate typically leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of downstream signaling cascades.

SUCNR1_Signaling cluster_membrane Cell Membrane SUCNR1 SUCNR1 (GPR91) Gq Gq Protein SUCNR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Succinate Succinate (extracellular) Succinate->SUCNR1 binds PIP2 PIP₂ Ca ↑ [Ca²⁺]i IP3->Ca Response Cellular Response (e.g., Immune Activation, Hypertension) DAG->Response Ca->Response

Caption: Simplified Succinate (SUCNR1) Signaling Pathway.

Safety and Toxicology

The toxicological properties of dipropyl succinate have not been fully investigated.[9] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be handled in a well-ventilated area. Based on available safety data sheets, it is considered immiscible with water and may persist in the environment.[9]

Conclusion

Dipropyl succinate (CAS 925-15-5) is a well-characterized aliphatic diester with straightforward synthesis and analytical protocols. While its direct application in drug development is limited, its structural relationship to succinic acid makes it a valuable compound for study. For researchers, scientists, and drug development professionals, the significance of dipropyl succinate lies in its potential use as a formulation excipient, as a model compound for understanding succinate ester chemistry relevant to prodrugs, and as a precursor to the metabolically and regulatorily vital molecule, succinate. Further investigation into the biological effects of aliphatic diesters could reveal novel applications in drug delivery and biomedical research.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of Dipropyl Succinate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the core physical properties of dipropyl succinate, specifically its boiling and melting points. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of dipropyl succinate, specifically its boiling and melting points. The information herein is compiled for use by researchers, scientists, and professionals in drug development who may utilize this chemical compound in their work. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and includes a visual workflow for property determination.

Core Physical Properties of Dipropyl Succinate

Dipropyl succinate, also known by its IUPAC name dipropyl butanedioate, is an ester of succinic acid and propanol.[1] It exists as a clear, colorless liquid at room temperature and is soluble in ether but insoluble in water.[2][3] The key physical properties of dipropyl succinate are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 250.8 °Cat 760 mmHg[4]
251 °CNot specified[1]
Melting Point -5.9 °CNot specified[2][3]
-6 °CNot specified[1]

Experimental Protocols for Physical Property Determination

2.1. Determination of Boiling Point via Distillation

The boiling point of a liquid ester such as dipropyl succinate can be accurately determined using the distillation method. This method is suitable for determining the boiling point of a pure substance or for separating components of a liquid mixture.

Apparatus:

  • Round-bottom flask

  • Heating mantle or sand bath

  • Distillation head (still head)

  • Condenser (Liebig, Graham, or Allihn)

  • Thermometer and adapter

  • Receiving flask

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Assembly: Assemble the distillation apparatus in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted to the flask. The thermometer is inserted into the distillation head with the top of the bulb level with the side arm leading to the condenser. The condenser is attached to the side arm and connected to a water source (water in at the bottom, out at the top). A receiving flask is placed at the end of the condenser.

  • Sample Preparation: Place a known volume of dipropyl succinate into the round-bottom flask, ensuring it is no more than two-thirds full. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the sample gently. The liquid will start to vaporize and the vapor will rise into the distillation head.

  • Equilibrium and Measurement: The temperature on the thermometer will rise and then stabilize as the vapor condenses and drips into the receiving flask. The stable temperature at which the liquid is actively distilling is recorded as the boiling point.[5] It is crucial that the thermometer bulb is fully immersed in the vapor to obtain an accurate reading.

  • Data Recording: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure. The observed boiling point can be corrected to standard pressure if necessary.

2.2. Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the "melting point" is more accurately described as the freezing point. A common method for determining the freezing point is through controlled cooling.

Apparatus:

  • Test tube

  • Beaker

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Thermometer or temperature probe

  • Stirring rod or magnetic stirrer

Procedure:

  • Sample Preparation: Place a sample of dipropyl succinate into a test tube.

  • Cooling Setup: Immerse the test tube in a cooling bath. The cooling bath should be at a temperature significantly lower than the expected freezing point.

  • Cooling and Stirring: Continuously stir the liquid sample with a stirring rod or magnetic stirrer while monitoring the temperature with a thermometer or temperature probe.

  • Observation of Freezing: As the liquid cools, the temperature will decrease. When the substance begins to freeze, the temperature will plateau. This is because the heat of fusion is released, counteracting the cooling.

  • Data Recording: The constant temperature at which the liquid and solid phases are in equilibrium is recorded as the freezing point (melting point).

A more precise method for determining melting points of solids involves using a capillary tube and a melting point apparatus.[6][7][8] For a substance like dipropyl succinate, this would involve first freezing a sample and then determining the melting point of the solid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of dipropyl succinate.

G cluster_boiling_point Boiling Point Determination cluster_melting_point Melting Point (Freezing Point) Determination bp_start Start: Obtain Dipropyl Succinate Sample bp_setup Set up Distillation Apparatus bp_start->bp_setup bp_heat Heat Sample Gently bp_setup->bp_heat bp_observe Observe Vapor Condensation and Temperature bp_heat->bp_observe bp_record Record Stable Boiling Temperature bp_observe->bp_record bp_end End: Boiling Point Determined bp_record->bp_end mp_start Start: Obtain Dipropyl Succinate Sample mp_setup Place Sample in Test Tube with Thermometer mp_start->mp_setup mp_cool Cool Sample in a Cooling Bath mp_setup->mp_cool mp_stir Stir and Monitor Temperature mp_cool->mp_stir mp_observe Observe Temperature Plateau During Freezing mp_stir->mp_observe mp_record Record Freezing Point Temperature mp_observe->mp_record mp_end End: Melting Point Determined mp_record->mp_end

Caption: Workflow for determining the boiling and melting points.

References

Foundational

Spectroscopic Analysis of Dipropyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared (FTIR) spectra of diprop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared (FTIR) spectra of dipropyl succinate. It includes detailed experimental protocols for acquiring these spectra and presents a comprehensive interpretation of the spectral data, which collectively confirm the molecular structure of the compound.

Introduction to Dipropyl Succinate

Dipropyl succinate (C₁₀H₁₈O₄) is the diester formed from the reaction of succinic acid with propanol.[1][2] Its structure consists of a central four-carbon chain derived from succinic acid, with two propyl ester groups at either end. Spectroscopic techniques such as ¹H NMR and FTIR are essential for the structural elucidation and purity assessment of such compounds. ¹H NMR provides detailed information about the proton environments within the molecule, while FTIR spectroscopy identifies the functional groups present.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The ¹H NMR spectrum of dipropyl succinate is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule.

¹H NMR Data

The table below summarizes the key parameters obtained from the ¹H NMR spectrum of dipropyl succinate, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.02Triplet (t)4H-O-CH₂ -CH₂-CH₃
b2.61Singlet (s)4H-O-CO-CH₂ -CH₂ -CO-O-
c1.65Sextet4H-O-CH₂-CH₂ -CH₃
d0.93Triplet (t)6H-O-CH₂-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum
  • Signal (a) at 4.02 ppm: This triplet corresponds to the four protons of the two methylene groups (-O-CH₂-) directly attached to the oxygen atoms of the ester groups. The downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signal is split into a triplet by the adjacent methylene protons (c).

  • Signal (b) at 2.61 ppm: This singlet is assigned to the four protons of the two equivalent methylene groups (-CH₂-CH₂-) in the succinate backbone. The singlet nature of this peak indicates that there are no adjacent protons to cause splitting, which is characteristic of the succinate moiety.

  • Signal (c) at 1.65 ppm: This sextet represents the four protons of the two methylene groups (-CH₂-) in the middle of the propyl chains. This signal is split by both the adjacent methylene protons (a) and the terminal methyl protons (d).

  • Signal (d) at 0.93 ppm: This upfield triplet corresponds to the six protons of the two terminal methyl groups (-CH₃) of the propyl chains. The signal is split into a triplet by the adjacent methylene protons (c).

The integration values of 4H, 4H, 4H, and 6H for signals a, b, c, and d, respectively, are consistent with the number of protons in each unique environment in the dipropyl succinate molecule.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of dipropyl succinate shows characteristic absorption bands corresponding to the ester functional group and the hydrocarbon backbone.

FTIR Data

The following table summarizes the prominent absorption bands and their corresponding functional group assignments for dipropyl succinate.[1]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2968StrongC-H stretch (alkane)
1735Strong, SharpC=O stretch (ester)
1175StrongC-O stretch (ester)
Interpretation of the FTIR Spectrum
  • C-H Stretch at 2968 cm⁻¹: The strong absorption band in this region is characteristic of the stretching vibrations of the C-H bonds in the alkyl chains (propyl and succinate backbone) of the molecule.

  • C=O Stretch at 1735 cm⁻¹: The very strong and sharp absorption band at this wavenumber is a definitive indication of the carbonyl (C=O) group of the ester functionality. This is one of the most characteristic peaks in the IR spectrum of an ester.

  • C-O Stretch at 1175 cm⁻¹: The strong absorption in this region corresponds to the stretching vibration of the C-O single bond of the ester group.

The presence of these key absorption bands in the FTIR spectrum, particularly the strong C=O and C-O stretching bands, unequivocally confirms the presence of the ester functional groups in the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring the ¹H NMR and FTIR spectra of dipropyl succinate.

¹H NMR Spectroscopy Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of dipropyl succinate.[4][5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.[4][7]

    • Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.[4]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[4][6]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

    • Tune and match the probe for the ¹H nucleus.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay).

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Integrate the signals and reference the spectrum, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8][9]

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[8] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

    • Place a small drop of liquid dipropyl succinate directly onto the center of the ATR crystal.[8][9]

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample over a suitable spectral range, typically 4000-400 cm⁻¹.[8] Co-add multiple scans to improve the signal-to-noise ratio.[8]

    • The instrument software will automatically perform the background subtraction.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement to remove all traces of the sample.[8]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of dipropyl succinate.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Dipropyl Succinate Sample Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_FTIR Place drop on ATR crystal Sample->Prep_FTIR NMR_Acq 1H NMR Spectrometer Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectrometer (ATR) Prep_FTIR->FTIR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Integration NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction FTIR_Acq->FTIR_Proc NMR_Analysis Analyze Chemical Shifts, Multiplicities, & Integrals NMR_Proc->NMR_Analysis FTIR_Analysis Identify Characteristic Absorption Bands FTIR_Proc->FTIR_Analysis Structure_Elucidation Structural Confirmation of Dipropyl Succinate NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of dipropyl succinate.

Conclusion

The combined application of ¹H NMR and FTIR spectroscopy provides a comprehensive and unambiguous structural confirmation of dipropyl succinate. The ¹H NMR spectrum precisely maps the proton environments and their connectivity, while the FTIR spectrum confirms the presence of the key ester functional groups. The detailed protocols provided herein offer a standardized approach for obtaining high-quality spectral data for this and similar compounds, which is crucial for quality control and characterization in research and industrial settings.

References

Exploratory

Dipropyl succinate molecular weight and formula

Introduction Dipropyl succinate, also known as dipropyl butanedioate, is the diester formed by the condensation of succinic acid and propanol. This document provides a concise overview of its fundamental molecular proper...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropyl succinate, also known as dipropyl butanedioate, is the diester formed by the condensation of succinic acid and propanol. This document provides a concise overview of its fundamental molecular properties, including its chemical formula and molecular weight, presented for a technical audience of researchers and drug development professionals.

Molecular Properties

The essential molecular data for dipropyl succinate is summarized in the table below. This information is foundational for its use in chemical synthesis and material science applications.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄[1][2][3][4][5]
Molecular Weight 202.25 g/mol [1][2][3][4]
IUPAC Name dipropyl butanedioate[2][4]
CAS Number 925-15-5[1][2][3][4][5]

Molecular Composition

The molecular formula C₁₀H₁₈O₄ indicates the elemental composition of dipropyl succinate. The diagram below illustrates the relationship and count of each constituent element within a single molecule.

C10H18O4 Dipropyl Succinate (C₁₀H₁₈O₄) C Carbon (C) C10H18O4->C H Hydrogen (H) C10H18O4->H O Oxygen (O) C10H18O4->O C_count 10 atoms C->C_count H_count 18 atoms H->H_count O_count 4 atoms O->O_count

Elemental composition of a single dipropyl succinate molecule.

References

Foundational

Literature review on dialkyl succinates

An In-depth Technical Guide to Dialkyl Succinates: Synthesis, Properties, and Pharmaceutical Applications Introduction Dialkyl succinates are diesters of succinic acid, characterized by the general formula (CH₂)₂(COOR)₂,...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dialkyl Succinates: Synthesis, Properties, and Pharmaceutical Applications

Introduction

Dialkyl succinates are diesters of succinic acid, characterized by the general formula (CH₂)₂(COOR)₂, where 'R' represents an alkyl group. These compounds are versatile chemical intermediates and functional molecules with a broad spectrum of applications, ranging from industrial solvents and polymer plasticizers to specialized roles in the pharmaceutical and cosmetic industries.[1][2][3] Their biodegradability and derivation from biomass sources like succinic acid make them attractive as green alternatives to traditional petrochemicals, particularly as non-phthalate plasticizers.[4][5]

In the realm of drug development, dialkyl succinates are of particular interest to researchers and scientists. They serve as key building blocks for creating prodrugs to enhance therapeutic efficacy, act as bioactive molecules that can modulate metabolic pathways, and function as excipients in pharmaceutical formulations.[6][7][8] This technical guide provides a comprehensive literature review of dialkyl succinates, focusing on their synthesis, physicochemical properties, and applications in a research and drug development context. It includes detailed experimental protocols, tabulated quantitative data, and process diagrams to serve as a practical resource for the scientific community.

Synthesis of Dialkyl Succinates

The synthesis of dialkyl succinates can be achieved through several established chemical routes. The most common methods include direct esterification of succinic acid, transesterification of a parent dialkyl succinate (like dimethyl succinate), and base-catalyzed condensation for producing derivatives.

Fischer-Speier Esterification

This is the most direct method, involving the acid-catalyzed reaction of succinic acid with an alcohol.[9] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by removing water as it forms (e.g., using a Dean-Stark apparatus) or by using an excess of the alcohol reactant.[9]

G sub Succinic Acid + Alcohol (Excess) reflux Reflux with Azeotropic Distillation sub->reflux cat Acid Catalyst (e.g., H₂SO₄, PTSA) cat->reflux h2o Water Removal (Dean-Stark Trap) reflux->h2o inter Tetrahedral Intermediate reflux->inter Protonation & Nucleophilic Attack prod Dialkyl Succinate inter->prod Elimination of Water workup Workup & Purification (Neutralization, Washing, Distillation) prod->workup final_prod Pure Dialkyl Succinate workup->final_prod

Caption: General workflow for Fischer-Speier esterification of succinic acid.
Transesterification

Transesterification is employed to convert an existing ester, typically dimethyl succinate, into a different dialkyl succinate by reacting it with another alcohol. This process is often catalyzed by an acid or a base and is useful when the desired alcohol is of higher value or has properties that make direct esterification challenging.[10][11]

Base-Catalyzed Self-Condensation

In the presence of a strong base, such as an alkali metal alcoholate (e.g., sodium methoxide), dialkyl succinates undergo self-condensation to form dialkyl succinylsuccinates.[12][13] These derivatives are crucial intermediates in the synthesis of high-performance quinacridone pigments.[12] The reaction involves the formation of a carbanion on the α-carbon of one ester molecule, which then attacks the carbonyl carbon of a second molecule.

G start 2x Dialkyl Succinate enol Enolate Formation (Carbanion) start->enol base Base Catalyst (e.g., Sodium Ethoxide) base->enol cond Claisen Condensation enol->cond Nucleophilic Attack cyclo Intramolecular Cyclization (Dieckmann Condensation) cond->cyclo salt Di(alkali metal) Salt of Dialkyl Succinylsuccinate cyclo->salt product Dialkyl Succinylsuccinate salt->product Protonation acid Acid Neutralization (e.g., H₂SO₄) acid->product

Caption: Simplified pathway for base-catalyzed synthesis of succinylsuccinates.
Summary of Synthesis Methods

MethodReactantsCatalyst/ReagentsTemp. (°C)Yield (%)Key Features & Ref.
Fischer Esterification Succinic Acid, Butan-1-olIonic Liquid (Triethylammonium hydrogen sulfate)70-80>99Two-phase system drives equilibrium; catalyst is recyclable.[4]
Fischer Esterification Succinic Acid, 2-Ethylhexan-1-olnano-SO₄²⁻/TiO₂16097Heterogeneous catalyst, high temperature required.[4]
Fischer Esterification Succinic Acid, Allyl Alcoholp-Toluenesulfonic acidRefluxHighWater removed azeotropically with toluene.[9]
Microwave-Assisted Flow Succinic Acid, Various AlcoholsH₂SO₄65-115~95Rapid synthesis (seconds) in a continuous flow system.[3][11]
Base-Catalyzed Condensation Diethyl SuccinateMagnesium Ethoxide95-12588.4Uses a safer and less expensive magnesium-based catalyst.[14]
Base-Catalyzed Condensation Dimethyl SuccinateSodium Methylate80-100HighForms an intermediate for quinacridone pigments.[12][15]

Physicochemical Properties

The physical and chemical properties of dialkyl succinates vary with the length and branching of the alkyl chains. Shorter-chain esters like dimethyl and diethyl succinate are colorless liquids with relatively low viscosity, while longer-chain esters are more viscous or waxy solids. These properties are critical for their application as solvents, plasticizers, and formulation excipients.

PropertyDimethyl SuccinateDiethyl Succinate
CAS Number 106-65-0[1]123-25-1[16]
Molecular Formula C₆H₁₀O₄[1]C₈H₁₄O₄[16]
Molar Mass ( g/mol ) 146.14[2]174.19[16]
Appearance Colorless liquid[2]Colorless liquid[17]
Density (g/mL) 1.117 @ 20°C1.047 @ 25°C[16][17]
Melting Point (°C) 18-19-20[16]
Boiling Point (°C) 195-197[2]218[16][17]
Flash Point (°C) 9690.56[17]
Water Solubility Slightly soluble (25 g/L @ 20°C)[2]Slightly soluble[16][17]
LogP 0.351.4 @ 40°C[16]

Applications in Drug Development and Research

Dialkyl succinates play several important roles in the pharmaceutical sciences, primarily as prodrug linkers and as biologically active molecules that can influence cellular metabolism.

Succinate Prodrugs for Modified Pharmacokinetics

A succinate ester linkage is a widely used strategy in prodrug design. A drug molecule containing a hydroxyl or amine group can be covalently attached to succinic acid, and the remaining carboxylic acid group is then esterified with an alcohol. This creates a lipophilic prodrug that can be cleaved by endogenous esterase enzymes in the body to release the active parent drug.

This approach is used to:

  • Increase Lipophilicity: Enhancing the drug's ability to be encapsulated in lipid-based delivery systems like liposomes or nanoparticles.[6]

  • Sustain Release: By modifying the alkyl chain length of the succinate ester, the rate of enzymatic hydrolysis can be controlled, leading to a prolonged duration of action. For example, longer alkyl chains on nalmefene prodrugs resulted in more sustained plasma concentrations.[6]

  • Achieve Targeted Delivery: Prodrugs can be designed for specific administration routes, such as intra-articular injections, where sustained local release is desired.[6]

G prodrug Drug-O-CO-(CH₂)₂-CO-O-Alkyl (Lipophilic Succinate Prodrug) cleavage Hydrolysis prodrug->cleavage esterase Esterase Enzymes (in vivo) esterase->cleavage Catalyzes drug Active Drug-OH cleavage->drug Release succinate Succinate + Alcohol cleavage->succinate Release

Caption: General mechanism of active drug release from a succinate prodrug.
Modulation of Cellular Metabolism and Signaling

Succinate is a key intermediate in the mitochondrial citric acid cycle and a substrate for Complex II of the electron transport chain. Delivering succinate esters to cells can therefore directly influence cellular bioenergetics.

  • Insulinotropic Effects: Certain novel succinate esters have been shown to stimulate protein biosynthesis and insulin secretion in rat pancreatic islets.[18] This suggests they act as metabolic fuels for the insulin-producing beta cells, offering a potential therapeutic advantage over pharmacological agents that only stimulate secretion without supporting biosynthesis.[18]

  • Mitochondrial Rescue: Succinate prodrugs are being investigated as a countermeasure to mitochondrial dysfunction, such as that caused by organophosphate poisoning.[7] By providing an alternative fuel source that bypasses the often-inhibited Complex I, these prodrugs can help restore ATP production and reduce cellular injury.[7]

G cluster_0 Mitochondrial Inner Membrane c1 Complex I c3 Complex III hplus H⁺ Gradient c1->hplus Pumps H⁺ c2 Complex II (Succinate Dehydrogenase) c2->c3 c4 Complex IV c3->c4 c3->hplus Pumps H⁺ c4->hplus Pumps H⁺ atp ATP Synthase atp_prod ATP atp->atp_prod prodrug Succinate Prodrug (e.g., NV354) succ Succinate prodrug->succ Cellular Entry & Hydrolysis succ->c2 Substrate hplus->atp_prod poison Poison (e.g., Organophosphate) poison->c1 Inhibits

Caption: Succinate prodrugs bypass inhibited Complex I to support ATP production.

Experimental Protocols

Synthesis of Di-n-butyl Succinate via Ionic Liquid Catalysis

This protocol is adapted from the work of Bocian et al. and describes an efficient, environmentally conscious method for synthesizing dialkyl succinates.[4]

Materials:

  • Succinic acid (1 mol equivalent)

  • Butan-1-ol (4 mol equivalents)

  • Ionic Liquid Catalyst: Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (15 mol%)

  • Reaction vessel with magnetic stirrer and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The ionic liquid [Et₃NH][HSO₄] is prepared by reacting triethylamine with a 2.7 molar excess of sulfuric(VI) acid.

  • Reaction Setup: Charge the reaction vessel with succinic acid (1 mol eq.), butan-1-ol (4 mol eq.), and the ionic liquid catalyst (15 mol%).

  • Reaction Execution: Heat the mixture to 70-80°C with vigorous stirring. The reaction will form a two-phase liquid-liquid system as the non-polar ester product separates from the polar ionic liquid phase. Continue the reaction for 2-4 hours.

  • Product Isolation: Cool the mixture to room temperature. The two phases will clearly separate. Decant or use a separatory funnel to isolate the upper product phase (di-n-butyl succinate and excess butan-1-ol).

  • Purification: Remove the excess butan-1-ol from the product phase using a rotary evaporator. The remaining product is typically of high purity (>99%).

  • Catalyst Recycling: The lower ionic liquid phase can be dried under vacuum and reused for subsequent batches with no significant loss of activity.[4]

Synthesis of Diallyl Succinate via Fischer Esterification

This protocol is based on established Fischer esterification methods for producing diallyl succinate, a valuable monomer.[9]

Materials:

  • Succinic acid

  • Allyl alcohol (molar excess)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Round-bottom flask with Dean-Stark trap, reflux condenser, and magnetic stirrer

  • Ethyl acetate, 5% sodium bicarbonate solution, saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To the round-bottom flask, add succinic acid, a molar excess of allyl alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Reflux: Heat the mixture to reflux with vigorous stirring. An azeotrope of toluene and water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected, which indicates the reaction is complete. This typically takes several hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude diallyl succinate. Further purification can be achieved via distillation if required.[9]

Conclusion

Dialkyl succinates represent a class of compounds with significant utility and growing importance in both industrial and pharmaceutical contexts. Their synthesis is well-established, with modern methods focusing on green chemistry principles such as catalyst recycling and the use of continuous flow systems. The tunable physicochemical properties of these esters make them highly effective as plasticizers, solvents, and excipients. For drug development professionals, the application of succinate esters as prodrug linkers offers a powerful tool for optimizing drug delivery and pharmacokinetics, while their intrinsic role in cellular metabolism opens new avenues for therapeutic intervention in diseases characterized by mitochondrial dysfunction. Continued research into novel succinate derivatives and their biological activities will likely expand their role in medicine and materials science.

References

Exploratory

An In-depth Technical Guide to the Solubility of Dipropyl Succinate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of dipropyl succinate, a significant compound in various industrial applications, within a range of...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of dipropyl succinate, a significant compound in various industrial applications, within a range of common organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for dipropyl succinate, this document provides a comprehensive framework for researchers to determine its solubility profiles. The guide details robust experimental protocols, outlines data presentation standards, and offers a visual representation of the experimental workflow. The methodologies described are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible results for researchers in fields such as pharmaceutical sciences, materials science, and chemical engineering.

Introduction

Physicochemical Properties of Dipropyl Succinate

A summary of the known physicochemical properties of dipropyl succinate is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
CAS Number 925-15-5
Appearance Clear, mobile liquid
Boiling Point 250.8 °C
Melting Point -5.9 °C
Qualitative Solubility Soluble in ether, insoluble in water[1]

Table 1: Physicochemical properties of dipropyl succinate.

Experimental Determination of Solubility

The following sections detail the experimental protocols for the quantitative determination of dipropyl succinate solubility in organic solvents. The recommended methodology is the isothermal equilibrium method, followed by a quantitative analysis of the saturated solution.

This method involves creating a saturated solution of the solute (dipropyl succinate) in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, after which the concentration of the solute in the liquid phase is determined.

Apparatus:

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or an orbital shaker

  • Calibrated thermometer

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of dipropyl succinate is added to a known volume or mass of the selected organic solvent in a sealed glass vial. The addition of excess solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: The vials are placed in a thermostatic water bath set to the desired temperature. The solutions are continuously agitated using a magnetic stirrer or shaker to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

  • Sample Withdrawal: Once equilibrium is reached, agitation is stopped, and the vials are left undisturbed in the water bath to allow any undissolved dipropyl succinate to settle. A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The sample is immediately filtered to remove any suspended microparticles.

  • Analysis: The concentration of dipropyl succinate in the filtered saturated solution is then determined using a suitable analytical method as described in the following section.

The choice of analytical method will depend on the available equipment and the properties of the solvent.

3.2.1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the concentration of a non-volatile solute in a volatile solvent.[2][3][4][5]

Procedure:

  • A known mass of the filtered saturated solution is accurately weighed in a pre-weighed container (e.g., a glass dish).

  • The solvent is evaporated under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of dipropyl succinate) until a constant weight of the remaining dipropyl succinate is achieved.

  • The mass of the dipropyl succinate is determined by subtracting the weight of the empty container.

  • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

3.2.2. Spectroscopic Methods

If dipropyl succinate exhibits a chromophore that absorbs in the UV-Vis range and the solvent does not interfere, UV-Vis spectrophotometry can be a rapid and accurate method for concentration determination.

Procedure:

  • Calibration Curve: A series of standard solutions of dipropyl succinate in the specific organic solvent of known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The filtered saturated solution is appropriately diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is measured at λmax.

  • Concentration Calculation: The concentration of dipropyl succinate in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

3.2.3. Titration Methods

For esters like dipropyl succinate, saponification followed by titration can be used to determine the concentration.[6][7]

Procedure:

  • A known volume of the saturated dipropyl succinate solution is reacted with a known excess of a standardized solution of a strong base (e.g., potassium hydroxide in ethanol). The mixture is heated to ensure complete saponification of the ester.

  • The excess, unreacted base is then back-titrated with a standardized solution of an acid (e.g., hydrochloric acid).

  • The amount of base that reacted with the dipropyl succinate is calculated, and from this, the concentration of the ester in the original solution can be determined.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. Table 2 provides a template for recording and presenting the solubility of dipropyl succinate in various organic solvents at different temperatures.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)

Table 2: Template for presenting the solubility data of dipropyl succinate.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of dipropyl succinate solubility.

experimental_workflow prep Preparation: Add excess dipropyl succinate to solvent in a sealed vial. equil Equilibration: Agitate in a thermostatic bath at constant temperature. prep->equil settle Settling: Cease agitation and allow undissolved solute to settle. equil->settle sample Sampling & Filtration: Withdraw and filter the supernatant at the experimental temperature. settle->sample analysis Quantitative Analysis sample->analysis grav Gravimetric Method: Evaporate solvent and weigh the residue. analysis->grav Non-volatile solute in volatile solvent spec Spectroscopic Method: Measure absorbance and determine concentration from a calibration curve. analysis->spec Solute has chromophore & solvent is transparent titr Titration Method: Saponify and back-titrate to determine concentration. analysis->titr Chemical reactivity data Data Recording & Analysis: Calculate and tabulate solubility data. grav->data spec->data titr->data

Caption: Experimental workflow for determining the solubility of dipropyl succinate.

Conclusion

This technical guide provides a detailed framework for researchers to systematically determine the solubility of dipropyl succinate in various organic solvents. By following the outlined experimental protocols and data presentation guidelines, scientists and drug development professionals can generate the necessary data to support their research and development activities. The provided workflow diagram offers a clear visual summary of the experimental process, ensuring a logical and efficient approach to data generation. The methodologies described herein are robust and can be adapted to a wide range of liquid solute-solvent systems.

References

Foundational

The Structural Architecture of Succinate Esters: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the crystal structure of succinate esters, intended for researchers, scientists, and professionals in drug development. This document delves...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of succinate esters, intended for researchers, scientists, and professionals in drug development. This document delves into the crystallographic parameters of key succinate esters, details the experimental methodologies for their structural determination, and explores the biological significance of succinate signaling, offering insights into potential therapeutic applications.

Introduction to Succinate Esters

Succinate esters are derivatives of succinic acid, a key intermediate in the citric acid cycle. These compounds are of significant interest due to their diverse applications, ranging from industrial solvents and polymer precursors to their emerging role as prodrugs in pharmaceutical development.[1][2][3] Understanding the three-dimensional arrangement of atoms within their crystal lattices is paramount for elucidating structure-property relationships, which in turn informs their application in materials science and medicine. This guide focuses on the crystal structures of three representative succinate esters: diethyl succinate, dimethyl succinate, and dibenzyl succinate.

Crystal Structure Data

The crystallographic data for diethyl succinate, dimethyl succinate, and dibenzyl succinate have been determined through single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1 for comparative analysis.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z CCDC No.
Diethyl SuccinateC₈H₁₄O₄MonoclinicC 1 2/c 111.9538.7149.0399098.3679042311652[4]
Dimethyl SuccinateC₆H₁₀O₄MonoclinicC 1 2/c 112.5556.16014.16390139.719042311651[5]
Dibenzyl SuccinateC₁₈H₁₈O₄---------957239[6]

Table 1: Crystallographic Data for Selected Succinate Esters. Data for diethyl succinate and dimethyl succinate were obtained from the Crystallography Open Database (COD) via PubChem.[4][5] The Cambridge Crystallographic Data Centre (CCDC) deposition number is provided for dibenzyl succinate.

Experimental Protocols

The determination of the crystal structure of succinate esters involves a series of well-established experimental procedures. A general workflow is depicted in Figure 1.

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Selection A->B C Recrystallization B->C D Single Crystal Selection C->D E Mounting Crystal D->E F X-ray Diffraction E->F G Data Integration & Scaling F->G H Structure Solution (Direct Methods) G->H I Structure Refinement H->I J Validation & Deposition I->J

Figure 1: Experimental workflow for crystal structure determination.
Crystal Growth

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction analysis.

3.1.1. Synthesis and Purification: The succinate ester of interest is first synthesized and purified to a high degree. Common purification techniques for organic solids include column chromatography and recrystallization.

3.1.2. Solvent Selection: The choice of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.[7] A general rule of thumb is to use a solvent with a similar polarity to the compound being crystallized. For esters, solvents like ethanol, ethyl acetate, or mixtures involving hexanes are often employed.[7][8]

3.1.3. Recrystallization Techniques:

  • Single-Solvent Recrystallization: The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[9]

  • Two-Solvent Recrystallization (Solvent Diffusion): The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is insoluble but miscible with the "good" solvent, is then slowly introduced. This can be achieved by layering the poor solvent on top of the solution or by allowing the vapor of the poor solvent to diffuse into the solution. This gradual change in solvent composition reduces the solubility of the compound and promotes crystallization.

3.1.4. Crystal Selection: Once crystals have formed, a suitable single crystal is selected under a microscope. The ideal crystal should be well-formed, transparent, and have dimensions typically in the range of 0.1 to 0.5 mm.

Data Collection

3.2.1. Crystal Mounting: The selected single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

3.2.2. X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted, producing a unique pattern of reflections. These reflections are recorded by a detector.

Structure Solution and Refinement

3.3.1. Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

3.3.2. Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational techniques that utilize the phases and amplitudes of the structure factors.

3.3.3. Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

3.3.4. Validation and Deposition: The final crystal structure is validated to ensure its quality and chemical sense. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[10][11]

Biological Significance and Signaling Pathways

Succinate, the conjugate base of succinic acid, is not merely a metabolic intermediate but also a crucial signaling molecule involved in various physiological and pathological processes.[12][13] The crystal structure of succinate esters is of particular interest in drug development, as these esters can be designed as prodrugs that release succinate or other active molecules upon hydrolysis in the body.

Succinate and HIF-1α Signaling

Under hypoxic (low oxygen) conditions or in the presence of high levels of succinate, the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. Succinate inhibits prolyl hydroxylase (PHD) enzymes, which are responsible for marking HIF-1α for degradation. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) on DNA, leading to the transcription of genes involved in angiogenesis, inflammation, and metabolic adaptation.[14][15] This signaling pathway is a key target in cancer and inflammatory diseases.

G cluster_0 Cytoplasm cluster_1 Nucleus Succinate Succinate PHD Prolyl Hydroxylase (PHD) Succinate->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates VHL VHL HIF1a->VHL binds HIF1a_n HIF-1α HIF1a->HIF1a_n translocates Proteasome Proteasome VHL->Proteasome ubiquitination & degradation HIF1b HIF-1β HIF1a_n->HIF1b dimerizes HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE binds Gene_Expression Gene Expression (e.g., VEGF, IL-1β) HRE->Gene_Expression G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

References

Exploratory

A Comprehensive Technical Guide to Dipropyl Succinate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of dipropyl succinate, including its chemical identity, physicochemical properties, a representative synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of dipropyl succinate, including its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of its biological context. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

  • IUPAC Name : dipropyl butanedioate[1]

  • Synonyms : Di-n-propyl succinate, Succinic acid dipropyl ester, Butanedioic acid, dipropyl ester, NSC 8863[1][2][3]

  • CAS Number : 925-15-5[1][2][4]

  • Molecular Formula : C₁₀H₁₈O₄[1][2][4]

  • Molecular Weight : 202.25 g/mol [1][2]

Physicochemical Properties

The quantitative properties of dipropyl succinate are summarized in the table below. This data is essential for its application in various experimental and industrial settings.

PropertyValueSource
Physical State Clear, colorless liquid[5]
Boiling Point 250-252 °C[2][5]
Melting Point -5.9 °C[2][5]
Density 1.008 g/cm³
Flash Point 111.4 °C
Solubility Insoluble in water, soluble in ether[5]
Refractive Index 1.425 - 1.431[2]
Vapor Pressure 0.096 mmHg at 25 °C
logP (Octanol/Water) 2.16

Synthesis of Dipropyl Succinate

Dipropyl succinate is typically synthesized via the Fischer esterification of succinic acid with n-propanol, using an acid catalyst.[5] This reaction is an equilibrium process, and to achieve a high yield, it is common to use an excess of the alcohol and remove the water that is formed during the reaction.

This protocol is a representative procedure for the laboratory-scale synthesis of dipropyl succinate.

Materials:

  • Succinic acid (1.0 equivalent)

  • n-Propanol (used as both reactant and solvent, ~10 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional, if using toluene)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add succinic acid and an excess of n-propanol.

  • Catalyst Addition : Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction : Dilute the mixture with ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent and excess n-propanol using a rotary evaporator.

  • Purification : The crude dipropyl succinate can be further purified by vacuum distillation to yield the final product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathways of dipropyl succinate . However, the parent molecule, succinate , is a well-known intermediate in the citric acid cycle (TCA cycle) and has been identified as an important signaling molecule in inflammation and cellular metabolism.

Succinate can be released from cells and act as an extracellular ligand for the G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in various physiological processes, including blood pressure regulation, retinal angiogenesis, and inflammation. In the context of the immune system, succinate is considered an inflammatory signal.

Studies on a related compound, diethyl succinate , have shown that it can modulate microglial polarization and activation. These effects are reported to be independent of the SUCNR1 receptor and are instead mediated by a reduction in mitochondrial fission and cellular reactive oxygen species (ROS).

Given the structural similarity, it is plausible that dipropyl succinate could have similar biological effects, potentially serving as a cell-permeable precursor to succinate. However, dedicated studies are required to elucidate its specific roles and mechanisms of action.

Diagrams

The following diagram illustrates the key steps in the synthesis and purification of dipropyl succinate via Fischer esterification.

Synthesis_Workflow Figure 1. Synthesis and Purification Workflow for Dipropyl Succinate cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Succinic Acid + n-Propanol + H₂SO₄ (catalyst) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Esterification Workup Cool & Dilute with Ethyl Acetate Reflux->Workup Reaction Mixture Washing Wash with: 1. Water 2. NaHCO₃ (aq) 3. Brine Workup->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Product Purification->Product Pure Dipropyl Succinate

Caption: Figure 1. Synthesis and Purification Workflow for Dipropyl Succinate

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dipropyl Succinate as a Biodegradable Plasticizer

For Researchers, Scientists, and Drug Development Professionals Introduction Dipropyl succinate (DPS) is a biodegradable plasticizer that presents a promising, environmentally friendly alternative to traditional phthalat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl succinate (DPS) is a biodegradable plasticizer that presents a promising, environmentally friendly alternative to traditional phthalate-based plasticizers. As a succinate ester, it is derived from succinic acid, which can be produced from renewable bio-based resources.[1][2] This document provides detailed application notes and experimental protocols for the use of dipropyl succinate as a plasticizer, with a primary focus on its application in polyvinyl chloride (PVC) formulations. The information is intended to guide researchers and professionals in evaluating and implementing this sustainable plasticizer in various applications, including those relevant to drug development where material safety and biocompatibility are critical. While specific data for dipropyl succinate is emerging, performance can be inferred from the extensive research on other short-chain dialkyl succinates.

Physicochemical Properties of Dipropyl Succinate

A thorough understanding of the physical and chemical properties of dipropyl succinate is essential for its effective application as a plasticizer.

PropertyValueReference
CAS Number 925-15-5[3][4]
Molecular Formula C10H18O4[3][5]
Molecular Weight 202.25 g/mol [3]
Appearance Clear, colorless liquid[4]
Boiling Point 250-252 °C[3][4]
Melting Point -5.9 °C[4]
Density ~1 g/cm³[3][4]
Flash Point 250-252 °C[3]
Water Solubility Very slightly soluble[4]
Solubility Soluble in ether[4]

Synthesis of Dipropyl Succinate

Dipropyl succinate is typically synthesized via the direct esterification of succinic acid with n-propanol.[4] The following protocol describes a general laboratory-scale synthesis.

Materials and Equipment
  • Succinic acid

  • n-propanol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add succinic acid, a molar excess of n-propanol (e.g., 1:3 molar ratio of acid to alcohol), and a catalytic amount of concentrated sulfuric acid. Add toluene to the flask to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the toluene and excess n-propanol under reduced pressure using a rotary evaporator to obtain the crude dipropyl succinate. For higher purity, the product can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification succinic_acid Succinic Acid esterification Esterification (Reflux with Dean-Stark) succinic_acid->esterification n_propanol n-Propanol n_propanol->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification toluene Toluene toluene->esterification washing Washing (Water, NaHCO₃, Brine) esterification->washing drying Drying (Anhydrous MgSO₄) washing->drying evaporation Rotary Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Dipropyl Succinate distillation->product

Synthesis workflow for dipropyl succinate.

Application as a Plasticizer for PVC

Dipropyl succinate can be incorporated into PVC resins to enhance flexibility and processability. The performance of the resulting plasticized PVC can be evaluated through various mechanical and thermal tests.

Preparation of Plasticized PVC Films

Protocol:

  • Compounding: Dry blend PVC resin with dipropyl succinate at the desired concentration (e.g., 20, 40, 60 parts per hundred parts of resin - phr). A heat stabilizer should also be included in the formulation to prevent thermal degradation of the PVC during processing.

  • Milling: Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (typically 160-180°C) until a homogeneous sheet is formed.

  • Molding: Press the milled sheet in a hydraulic press at a controlled temperature and pressure to produce films of a specified thickness.

Evaluation of Plasticizer Performance

The following tables summarize the expected performance of short-chain dialkyl succinates as PVC plasticizers, which can serve as a benchmark for evaluating dipropyl succinate.

Table 1: Mechanical Properties of PVC Plasticized with Succinate Esters (at 50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)
DEHP (control)~19~250
Diethyl Succinate (DES)Comparable to DEHPComparable to DEHP
Dibutyl Succinate (DBS)Comparable to DEHPComparable to DEHP
Dipropyl Succinate (DPS)Expected to be comparable to DES and DBSExpected to be comparable to DES and DBS

Data for DES and DBS are based on comparative studies of succinate esters.[1][2][6]

Table 2: Thermal Properties of PVC Plasticized with Succinate Esters

PlasticizerGlass Transition Temperature (Tg) Reduction5% Weight Loss Temperature (°C)
DEHP (control)Significant reduction from unplasticized PVC~230-260
Diethyl Succinate (DES)Effective reduction, comparable to DEHP~220-250
Dibutyl Succinate (DBS)Effective reduction, comparable to DEHP~240-270
Dipropyl Succinate (DPS)Expected to be an effective Tg reducerExpected to be in a similar range as DES and DBS

Data is generalized from studies on various succinate esters.[1][6][7]

Experimental Protocols for Performance Evaluation

Mechanical Properties Testing

Protocol based on ASTM D882:

  • Cut dumbbell-shaped specimens from the prepared PVC films.

  • Measure the thickness and width of the gauge section of each specimen.

  • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

  • Use a universal testing machine to measure the tensile strength and elongation at break at a constant rate of crosshead displacement.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Protocol:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected glass transition temperature (Tg).

  • Cool the sample at a controlled rate.

  • Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan.

Plasticizer Leaching/Migration Test

Protocol based on ASTM D1239:

  • Cut circular disc samples from the PVC film and measure their initial weight.

  • Immerse the samples in a chosen solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

  • Maintain the container at a constant temperature for a specified period (e.g., 24 hours at 25°C).

  • Remove the samples, gently wipe them dry, and allow them to air dry to a constant weight.

  • The percentage of weight loss represents the amount of plasticizer that has leached out.

Evaluation_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing compounding Compounding (PVC + DPS + Stabilizer) milling Two-Roll Milling compounding->milling molding Compression Molding milling->molding mechanical Mechanical Testing (Tensile Strength, Elongation) molding->mechanical thermal Thermal Analysis (DSC for Tg) molding->thermal migration Leaching/Migration Test molding->migration data_analysis Data Analysis and Comparison mechanical->data_analysis thermal->data_analysis migration->data_analysis

Workflow for evaluating plasticizer performance.

Biodegradability Assessment

The biodegradability of dipropyl succinate is a key advantage. This can be assessed both for the pure plasticizer and for the plasticized PVC material.

Soil Burial Test

Protocol based on ASTM D5988:

  • Prepare film samples of the plasticized PVC.

  • Bury the samples in a controlled soil environment with optimized moisture, temperature, and aeration.

  • Periodically exhume samples over a set period (e.g., 6 months).

  • Clean the exhumed samples and measure the weight loss.

  • Visual inspection and analysis of changes in mechanical properties can also be performed to assess degradation.

Enzymatic Degradation

Protocol:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 7) containing a lipase enzyme (e.g., from Pseudomonas cepacia).

  • Immerse pre-weighed samples of the plasticized PVC film in the enzyme solution.

  • Incubate the samples at a constant temperature (e.g., 37°C) with gentle agitation.

  • At regular intervals, remove the samples, wash them with distilled water, and dry them to a constant weight.

  • The percentage of weight loss over time indicates the rate of enzymatic degradation.

Biodegradation_Pathway dps Dipropyl Succinate (Ester) hydrolysis Hydrolysis (Enzymatic or Abiotic) dps->hydrolysis succinic_acid Succinic Acid hydrolysis->succinic_acid propanol n-Propanol hydrolysis->propanol microbial_uptake Microbial Uptake and Metabolism succinic_acid->microbial_uptake propanol->microbial_uptake co2_h2o CO₂ + H₂O (Mineralization) microbial_uptake->co2_h2o

Simplified biodegradation pathway of dipropyl succinate.

Conclusion

Dipropyl succinate shows significant potential as a biodegradable and effective plasticizer for PVC and other polymers. Its performance is expected to be comparable to other short-chain dialkyl succinates, offering a favorable balance of plasticizing efficiency and environmental sustainability. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to evaluate dipropyl succinate for their specific applications. Further research into the long-term stability and biocompatibility of dipropyl succinate-plasticized materials will be valuable for expanding its use in sensitive applications.

References

Application

Dipropyl Succinate as a Solvent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Executive Summary Dipropyl succinate, a bio-based diester, presents an intriguing profile as a potential green solvent for organic synthesis. Its high boili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropyl succinate, a bio-based diester, presents an intriguing profile as a potential green solvent for organic synthesis. Its high boiling point, low volatility, and derivation from renewable succinic acid align with the principles of green chemistry. However, a comprehensive review of current scientific literature and patent databases reveals a significant gap in its documented application as a primary reaction solvent. While its physicochemical properties are well-characterized and it finds use as a lubricant additive and a reagent in specific syntheses, its role as a reaction medium in common organic transformations such as cross-coupling reactions or enzymatic catalysis is not established.

This document provides a detailed overview of the known properties of dipropyl succinate, a protocol for its synthesis, and a general methodology for its evaluation as a novel solvent in a representative organic reaction. This information is intended to serve as a foundation for researchers interested in exploring the potential of dipropyl succinate as a sustainable alternative to conventional organic solvents.

Physicochemical and Safety Data of Dipropyl Succinate

A clear understanding of a solvent's properties is crucial for its application in synthesis. The following tables summarize the key physical, chemical, and safety data for dipropyl succinate.

Table 1: Physical and Chemical Properties of Dipropyl Succinate

PropertyValueReference(s)
CAS Number 925-15-5[1][2]
Molecular Formula C₁₀H₁₈O₄[1][2]
Molecular Weight 202.25 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Odor Very mild fruity, winey odor[1]
Melting Point -5.9 °C[1]
Boiling Point 250-252 °C[1][2]
Density 1.0 g/cm³[1][2]
Refractive Index 1.4250 (estimate)[1]
Flash Point 250-252 °C[1]
Water Solubility Very slightly soluble[1]
Solubility in other solvents Soluble in ether[1]
logP 2.160[1]

Table 2: Safety and Hazard Information for Dipropyl Succinate

Hazard CategoryInformationReference(s)
Hazard Codes Xn (Harmful)[1]
Risk Statements R52/53: Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[3]
Handling Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[4]
Storage Keep container tightly closed in a dry and well-ventilated place.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

Synthesis of Dipropyl Succinate

Dipropyl succinate is typically synthesized via the esterification of succinic acid with n-propanol. A common laboratory-scale procedure is provided below.

Protocol 1: Fischer Esterification of Succinic Acid with n-Propanol

Materials:

  • Succinic acid (1.0 eq)

  • n-Propanol (3.0 - 5.0 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add succinic acid, n-propanol, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene and excess n-propanol by rotary evaporation.

  • The crude dipropyl succinate can be purified by vacuum distillation to yield a colorless liquid.

Synthesis_of_Dipropyl_Succinate succinic_acid Succinic Acid reflux Reflux with Azeotropic Removal of Water succinic_acid->reflux n_propanol n-Propanol n_propanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux reagents Reactants workup Aqueous Workup (Neutralization & Washing) reflux->workup purification Purification (Vacuum Distillation) workup->purification product Dipropyl Succinate purification->product

Fig. 1: Synthesis of Dipropyl Succinate.

Evaluation of Dipropyl Succinate as a Solvent in Organic Synthesis: A General Protocol

Given the lack of specific literature, researchers interested in dipropyl succinate as a solvent will need to perform initial evaluation studies. The following protocol outlines a general workflow for assessing its performance in a Suzuki-Miyaura cross-coupling reaction, a widely used and important transformation in drug development.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Evaluate a Novel Solvent

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Dipropyl Succinate (as the solvent)

  • Internal standard (for GC or HPLC analysis, e.g., dodecane)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the internal standard.

  • Add dipropyl succinate as the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC after a mini-workup (e.g., dilution with a conventional solvent like ethyl acetate and filtering through a small plug of silica).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup: dilute with a conventional organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS) and determine the isolated yield.

Data to Collect and Compare:

  • Reaction kinetics: Compare the rate of reaction in dipropyl succinate to that in a standard solvent (e.g., toluene, DMF, or dioxane).

  • Product yield: Compare the isolated yield.

  • Purity profile: Analyze the crude reaction mixture for the formation of byproducts.

  • Catalyst stability and activity: Assess if the catalyst remains active over time.

  • Workup and purification: Note any difficulties or advantages in the post-reaction processing steps (e.g., phase separation, product isolation).

Solvent_Evaluation_Workflow start Select Model Reaction (e.g., Suzuki Coupling) setup Reaction Setup (Reactants, Catalyst, Base) start->setup solvent_addition Add Dipropyl Succinate as Solvent setup->solvent_addition reaction Run Reaction (Heating & Stirring) solvent_addition->reaction monitoring Monitor Progress (GC/HPLC) reaction->monitoring workup Workup & Purification reaction->workup monitoring->reaction analysis Analyze Results (Yield, Purity, Kinetics) workup->analysis comparison Compare with Standard Solvents analysis->comparison conclusion Draw Conclusions on Solvent Performance comparison->conclusion

Fig. 2: Workflow for Solvent Evaluation.

Future Perspectives

The lack of current applications of dipropyl succinate as a solvent in organic synthesis should not be seen as a definitive verdict on its potential. Its favorable physical properties, including a high boiling point suitable for high-temperature reactions and low volatility reducing worker exposure and environmental emissions, make it a candidate worthy of investigation. Its bio-based origin is a significant advantage in the ongoing effort to develop more sustainable chemical processes.

Future research should focus on a systematic evaluation of dipropyl succinate in a broad range of common organic reactions. Understanding its polarity, coordinating ability, and compatibility with various catalyst systems will be key to unlocking its potential as a green solvent for the pharmaceutical and fine chemical industries. The protocols and data presented here provide a starting point for such investigations.

References

Method

Application of Alkyl Succinates in Lubricant Additives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Alkyl succinates are a versatile class of organic compounds that are increasingly utilized as multifunctional additives in lubricant formulatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl succinates are a versatile class of organic compounds that are increasingly utilized as multifunctional additives in lubricant formulations. Their efficacy stems from their unique molecular structure, which typically consists of a polar succinate head group and one or two nonpolar alkyl chains. This amphiphilic nature allows them to interact with metal surfaces, providing a range of performance benefits including enhanced lubricity, reduced wear, and corrosion protection. Furthermore, many alkyl succinate derivatives are recognized for their favorable environmental profile, exhibiting good biodegradability.

These application notes provide an overview of the synthesis, performance characteristics, and mechanisms of action of alkyl succinates as lubricant additives. Detailed experimental protocols for their synthesis and performance evaluation are also presented to aid researchers in their development and application.

Performance Characteristics of Alkyl Succinate Additives

Alkyl succinates can be tailored to deliver specific performance attributes by modifying the length and branching of their alkyl chains. Generally, they are effective as friction modifiers, anti-wear agents, and corrosion inhibitors.

Friction and Wear Reduction

Alkyl succinates and their derivatives have demonstrated significant potential in reducing friction and wear in lubricated contacts. The polar carboxyl group of the succinate ester adsorbs onto the metal surface, forming a protective boundary film. This film minimizes direct metal-to-metal contact, thereby reducing friction and preventing wear. The effectiveness of this protective layer is influenced by the length of the alkyl chain.

Corrosion Inhibition

The ability of alkyl succinates to form a protective film on metal surfaces also imparts excellent corrosion inhibition properties. This adsorbed layer acts as a barrier, preventing corrosive species from reaching the metal surface. Succinic acid alkyl half-amide derivatives, in particular, have shown excellent anti-corrosion performance. Shorter alkyl chains and higher concentrations of these additives tend to provide better corrosion protection. For instance, dialkyl amides have demonstrated superior anti-corrosion properties compared to their monoalkyl counterparts, with inhibition efficiencies exceeding 93% at concentrations as low as 40 ppm.

Data Presentation

The performance of various alkyl succinate derivatives as lubricant additives has been evaluated using standardized tests. The following tables summarize the quantitative data from these evaluations.

Table 1: Lubricating Properties of Succinic Acid Alkyl Esters

Alkyl GroupSRV Wear Scar Diameter (mm)SRV Coefficient of Friction (COF)4-Ball Wear Scar Diameter (mm)
Various Alkyl Esters0.391 - 0.6890.110 - 0.1380.49 - 0.55

Data compiled from studies on a series of alkyl succinic acid esters synthesized by condensation reaction of succinic anhydride and fatty alcohol.[1][2][3]

Table 2: Anti-Corrosion Properties of Succinic Acid Alkyl Half-Amide Derivatives

Additive TypeConcentration (ppm)Inhibition Efficiency (%)Corrosion Rate (mm/year)
Dialkyl Amides40> 93%< 0.5

Data reflects the performance of amides with shorter alkyl chains, which demonstrated better anti-corrosion properties.[2]

Experimental Protocols

Protocol 1: Synthesis of Alkyl Succinate Esters

This protocol describes a general method for the synthesis of alkyl succinate esters via the condensation reaction of succinic anhydride with a fatty alcohol.[1][2][3]

Materials:

  • Succinic anhydride

  • Fatty alcohol (e.g., 1-octanol, 1-dodecanol, 1-hexadecanol)

  • Toluene (or other suitable solvent)

  • Acid catalyst (e.g., Amberlite IR-120)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard organic synthesis glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in a minimal amount of toluene.

  • Add the desired fatty alcohol (1 molar equivalent for half-ester, 2 molar equivalents for di-ester) and the acid catalyst to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-18 hours, depending on the desired product and catalyst used. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyl succinate ester.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Evaluation of Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

This protocol outlines the procedure for evaluating the anti-wear properties of lubricating fluids containing alkyl succinate additives using a four-ball wear tester.[1][2][3]

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Test lubricant (base oil with and without alkyl succinate additive)

  • AISI standard steel No. E-52100 Grade 25 EP steel balls (12.7 mm diameter)

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Thoroughly clean the four steel balls, the ball pot, and the lock ring with a suitable solvent and dry them.

  • Place three of the steel balls in the ball pot and secure them with the lock ring.

  • Pour the test lubricant into the ball pot until the balls are fully submerged.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the ball pot onto the test machine.

  • Apply the desired load (e.g., 15 kgf or 40 kgf) and set the rotational speed (e.g., 1200 rpm) and test duration (e.g., 60 minutes) at a specified temperature (e.g., 75 °C).

  • Start the test and run for the specified duration.

  • At the end of the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the average wear scar diameter on the three stationary balls using a microscope. A smaller wear scar diameter indicates better anti-wear performance.

Protocol 3: Evaluation of Rust-Preventing Characteristics (ASTM D665)

This protocol describes the method for evaluating the ability of a lubricant containing alkyl succinate additives to prevent the rusting of ferrous parts in the presence of water.

Apparatus:

  • Rust-preventing test apparatus (including a beaker, stirrer, and temperature-controlled bath)

Materials:

  • Test lubricant (base oil with and without alkyl succinate additive)

  • Cylindrical steel test rod

  • Distilled water or synthetic seawater

  • Polishing materials (e.g., abrasive paper)

  • Solvent for cleaning (e.g., n-heptane)

Procedure:

  • Prepare the steel test rod by polishing it to a specified finish.

  • Clean the test rod thoroughly with a solvent and handle it only with forceps thereafter.

  • Place 300 mL of the test lubricant into the beaker and assemble the apparatus with the stirrer and the clean test rod.

  • Place the beaker in the temperature-controlled bath and allow the oil to reach the test temperature (typically 60 °C).

  • Once the temperature is stable, add 30 mL of distilled water or synthetic seawater to the beaker.

  • Start the stirrer and run the test for a specified duration (typically 4 hours), maintaining the temperature at 60 ± 1 °C and a stirring speed of 1000 ± 50 rpm.

  • At the end of the test, stop the stirrer, remove the test rod, and rinse it with a solvent.

  • Visually inspect the test rod for any signs of rusting. The extent of rust is rated to determine the performance of the lubricant.

Mechanisms of Action and Experimental Workflows

The performance of alkyl succinate additives is governed by their interaction with metal surfaces. The following diagrams illustrate the proposed mechanisms of action and the general workflow for evaluating these additives.

G cluster_synthesis Synthesis Workflow cluster_evaluation Performance Evaluation Workflow Reactants Succinic Anhydride + Fatty Alcohol Reaction Esterification Reaction (Catalyst, Heat) Reactants->Reaction Purification Workup & Purification Reaction->Purification Product Alkyl Succinate Ester Purification->Product Blending Blend Alkyl Succinate with Base Oil Product->Blending Friction_Wear Friction & Wear Testing (SRV, 4-Ball) Blending->Friction_Wear Corrosion Corrosion Inhibition Testing (ASTM D665) Blending->Corrosion Analysis Data Analysis & Performance Assessment Friction_Wear->Analysis Corrosion->Analysis

Figure 1: General workflow for synthesis and evaluation.

G cluster_mechanism Mechanism of Anti-Wear Action Metal Metal Surface Adsorption Adsorption of Alkyl Succinate (Polar Head Group) Metal->Adsorption Physico-chemical interaction Film Formation of Protective Boundary Film Adsorption->Film Protection Reduced Friction & Wear Film->Protection

Figure 2: Anti-wear mechanism of alkyl succinates.

G cluster_corrosion Mechanism of Corrosion Inhibition Metal_Surface Metal Surface Adsorption_Corrosion Adsorption of Alkyl Succinate Derivative Metal_Surface->Adsorption_Corrosion Barrier_Film Formation of a Protective Barrier Film Adsorption_Corrosion->Barrier_Film Inhibition Inhibition of Corrosive Species Attack Barrier_Film->Inhibition Result Prevention of Rusting Inhibition->Result

Figure 3: Corrosion inhibition mechanism.

References

Application

Dipropyl Succinate: A Versatile Component in Advanced Coatings and Polymers

FOR IMMEDIATE RELEASE [City, State] – [Date] – Dipropyl succinate, a bio-based dialkyl succinate, is emerging as a highly versatile and effective component in the formulation of advanced coatings and polymers. Its utilit...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Dipropyl succinate, a bio-based dialkyl succinate, is emerging as a highly versatile and effective component in the formulation of advanced coatings and polymers. Its utility as a solvent, plasticizer, and monomer building block offers significant advantages in performance, sustainability, and processing for a wide range of applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the integration of dipropyl succinate into their formulations.

Introduction to Dipropyl Succinate

Dipropyl succinate (C10H18O4) is the dipropyl ester of succinic acid, a dicarboxylic acid that can be renewably sourced.[1][2] It is a clear, colorless liquid with a mild odor, low volatility, and excellent solvency for a variety of resins and polymers.[1][2] These properties, combined with its biodegradability, make it an attractive alternative to traditional, petroleum-based solvents and plasticizers.

Table 1: Physical and Chemical Properties of Dipropyl Succinate

PropertyValueReference
CAS Number 925-15-5[2]
Molecular Formula C10H18O4[2]
Molecular Weight 202.25 g/mol [2]
Appearance Clear, colorless liquid[3]
Boiling Point 250-252 °C[2]
Refractive Index (@ 20°C) 1.4240-1.4280[3]
Assay (GC) ≥97.5%[3]

Applications in Coatings

In the coatings industry, dipropyl succinate and its related succinate esters are utilized as coalescing agents and solvents, contributing to improved film formation and performance.[4][5][6]

As a Coalescing Agent in Latex Paints

Dipropyl succinate can function as an effective coalescing agent in water-based latex paints. It temporarily plasticizes the polymer particles, allowing them to fuse into a continuous, uniform film as the paint dries.[4][6]

Logical Workflow for Evaluating Dipropyl Succinate as a Coalescing Agent:

cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing A Prepare Latex Paint Base B Add Dipropyl Succinate (Varying Concentrations) A->B C Apply Paint to Substrate B->C D Cure at Controlled Temperature & Humidity C->D E Minimum Film Formation Temperature (MFFT) D->E F Hardness (e.g., Persoz, Pencil) D->F G Adhesion (Cross-hatch) D->G H Gloss Measurement D->H I Scrub Resistance D->I

Caption: Workflow for evaluating dipropyl succinate in latex paint.

Experimental Protocol: Evaluation of Dipropyl Succinate as a Coalescing Agent

  • Materials:

    • Base latex paint formulation (without coalescing agent)

    • Dipropyl succinate (≥97.5% purity)[3]

    • Standard paint testing substrates (e.g., Leneta charts, steel panels)

    • Paint application equipment (e.g., drawdown bar)

    • Controlled environment chamber

    • MFFT bar, hardness tester, adhesion test kit, gloss meter, scrub resistance tester

  • Procedure:

    • Prepare a series of paint samples by adding varying concentrations of dipropyl succinate (e.g., 1%, 2%, 3% by weight of the total formulation) to the base latex paint.

    • Thoroughly mix each sample to ensure uniform dispersion.

    • Determine the Minimum Film Formation Temperature (MFFT) of each formulation.

    • Apply the paint samples to the test substrates using a drawdown bar to achieve a uniform wet film thickness.

    • Cure the coated substrates in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days).

    • After curing, perform the following tests:

      • Hardness: Measure the Persoz or pencil hardness of the paint film.

      • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).

      • Gloss: Measure the 60° and 85° gloss of the paint film.

      • Scrub Resistance: Determine the resistance of the coating to scrubbing (ASTM D2486).

Table 2: Hypothetical Performance Data of a Latex Paint with Varying Dipropyl Succinate Content

Dipropyl Succinate (%)MFFT (°C)Persoz Hardness (s)Adhesion (ASTM D3359)60° GlossScrub Cycles to Failure
0 (Control)151504B75800
1101405B78850
251305B80900
3<51205B82920

Applications in Polymers

Dipropyl succinate and its derivatives are valuable as plasticizers for various polymers, including polyvinyl chloride (PVC), enhancing their flexibility and processing characteristics.[7] Furthermore, it can be used as a monomer in the synthesis of polyesters.

As a Plasticizer for Polyvinyl Chloride (PVC)

Succinate esters are recognized as effective and environmentally friendly plasticizers for PVC.[7] They reduce the glass transition temperature (Tg) of the polymer, making it more flexible and easier to process.

Experimental Protocol: Evaluation of Dipropyl Succinate as a PVC Plasticizer

  • Materials:

    • PVC resin

    • Dipropyl succinate

    • Thermal stabilizer (e.g., a mixed metal stabilizer)

    • Two-roll mill or a similar melt-blending equipment

    • Hydraulic press for film preparation

    • Tensile testing machine

    • Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Prepare PVC blends with varying concentrations of dipropyl succinate (e.g., 20, 30, 40 parts per hundred of resin - phr).

    • On a two-roll mill heated to an appropriate temperature (e.g., 160-170°C), mix the PVC resin, dipropyl succinate, and thermal stabilizer until a homogeneous sheet is formed.

    • Press the milled sheets into films of uniform thickness using a hydraulic press.

    • Condition the films at standard conditions for at least 24 hours.

    • Characterize the films for their mechanical and thermal properties:

      • Mechanical Properties: Determine the tensile strength, elongation at break, and Shore hardness.

      • Thermal Properties: Measure the glass transition temperature (Tg) using DSC.

Table 3: Hypothetical Mechanical and Thermal Properties of PVC Plasticized with Dipropyl Succinate

Dipropyl Succinate (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temp. (°C)
0 (Unplasticized)50510085
20251509040
30202508525
40153508010
In Polyester Synthesis

Dipropyl succinate can be used in the synthesis of polyesters through transesterification with a diol. This approach allows for the creation of a wide range of polymers with tailored properties.[8][9]

Logical Workflow for Polyester Synthesis using Dipropyl Succinate:

cluster_synthesis Synthesis cluster_characterization Characterization A Charge Dipropyl Succinate, Diol, and Catalyst B Heat under Inert Atmosphere (Esterification) A->B C Apply Vacuum (Polycondensation) B->C D Molecular Weight (GPC) C->D E Thermal Properties (DSC, TGA) C->E F Mechanical Properties (Tensile Testing) C->F G Spectroscopic Analysis (NMR, FTIR) C->G

References

Method

Application Notes and Protocol for the Esterification of Succinic Acid with n-Propanol

Abstract This document provides a detailed protocol for the synthesis of di-n-propyl succinate via the Fischer esterification of succinic acid with n-propanol. This protocol is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of di-n-propyl succinate via the Fischer esterification of succinic acid with n-propanol. This protocol is intended for researchers, scientists, and drug development professionals. The procedure outlines the reaction setup, workup, and purification of the final product. Additionally, this document includes key quantitative data, safety precautions, and characterization methods for the synthesized ester.

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, yielding esters that are valuable as solvents, plasticizers, fragrances, and intermediates in the production of pharmaceuticals and polymers. Succinic acid, a dicarboxylic acid, can be esterified with alcohols to produce mono- and di-esters. This protocol focuses on the synthesis of di-n-propyl succinate, a diester with applications in various chemical industries. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by using an excess of the alcohol and removing water as it is formed.

Reaction Scheme

The overall reaction for the formation of di-n-propyl succinate from succinic acid and n-propanol is as follows:

reaction_scheme cluster_reactants Reactants cluster_products Products succinic_acid Succinic Acid (HOOC-CH₂-CH₂-COOH) plus1 + succinic_acid->plus1 n_propanol 2 n-Propanol (CH₃CH₂CH₂OH) di_n_propyl_succinate Di-n-propyl Succinate (CH₃CH₂CH₂OOC-CH₂-CH₂-COOCH₂CH₂CH₃) n_propanol->di_n_propyl_succinate H₂SO₄ (cat.) Heat (Reflux) plus1->n_propanol plus2 + di_n_propyl_succinate->plus2 water 2 H₂O plus2->water

Caption: Fischer esterification of succinic acid with n-propanol.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Reactant Properties

ReactantMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Succinic Acid118.091.56235
n-Propanol60.100.80397
Sulfuric Acid (conc.)98.081.84337

Table 2: Product Properties

ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Refractive Index
Di-n-propyl succinate202.251.002[1]251[1]1.425[1]

Table 3: Optimized Reaction Conditions

ParameterValueReference
Catalyst Loading (mol %)1.19[2]
Propanol/Succinic Acid Ratio4.9:1[2]
Temperature (°C)113[2]
Reaction Time (h)9.6[2]
Yield of Dipropyl Succinate (%)77 ± 2.5[2]

Experimental Protocol

This protocol details the laboratory-scale synthesis of di-n-propyl succinate.

Materials and Equipment
  • Succinic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.

  • n-Propanol is flammable. Ensure there are no open flames in the vicinity of the experiment.

  • The reaction should be performed in a well-ventilated fume hood.

Reaction Setup and Procedure
  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic acid (e.g., 0.1 mol, 11.81 g).

  • Add an excess of n-propanol (e.g., 0.5 mol, 30.05 g, approximately 37.4 mL). Using the alcohol in excess helps to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approximately 1-2 mL) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

Workup Procedure
  • Cooling: After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • 50 mL of brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude di-n-propyl succinate.

Purification and Characterization

The crude product can be further purified by vacuum distillation if a high degree of purity is required.

  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.

  • Characterization: The identity and purity of the di-n-propyl succinate can be confirmed using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Experimental Workflow Diagram

experimental_workflow start Start reactants Charge Flask: - Succinic Acid - n-Propanol - H₂SO₄ (catalyst) start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool quench Quench with Cold Water cool->quench extract Extract with Diethyl Ether (3x) quench->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify by Vacuum Distillation (Optional) filter_evaporate->purify characterize Characterize Product (NMR, IR, GC-MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of di-n-propyl succinate.

References

Application

Application Notes &amp; Protocols: Quantitative Analysis of Dipropyl Succinate

Audience: Researchers, scientists, and drug development professionals. Introduction: Dipropyl succinate is a dialkyl ester of succinic acid, utilized in various industries for its properties as a flavoring agent, fragran...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dipropyl succinate is a dialkyl ester of succinic acid, utilized in various industries for its properties as a flavoring agent, fragrance component, and a plasticizer. Accurate quantification of dipropyl succinate is essential for quality control in manufacturing, formulation development, and safety assessment in consumer products. This document provides detailed analytical methods for the quantification of dipropyl succinate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), catering to different sample matrices and analytical requirements.

Method 1: Quantification of Dipropyl Succinate by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like dipropyl succinate. This method is particularly suitable for complex matrices such as food, beverages, and fragrances.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

This protocol is optimized for the extraction of volatile dipropyl succinate from liquid or solid matrices.

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with screw caps and septa

    • Heating block or water bath

    • Sodium chloride (NaCl)

    • Deionized water

    • Internal Standard (IS) solution (e.g., 100 µg/mL diethyl succinate in methanol)

  • Procedure:

    • Sample Aliquoting: Place 5 mL of a liquid sample (e.g., fruit juice, alcoholic beverage) or 1 g of a homogenized solid sample (e.g., cosmetic cream, foodstuff) into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

    • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 100 µg/mL diethyl succinate).

    • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

    • Vial Sealing: Immediately seal the vial with the screw cap and septum.

    • Equilibration and Extraction: Place the vial in a heating block or water bath set to 60°C for 15 minutes to allow the analytes to equilibrate in the headspace.

    • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

    • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 14°C/min to 150°C.

    • Ramp 2: 6°C/min to 215°C.

    • Ramp 3: 10°C/min to 285°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (mass range 40-400 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions for dipropyl succinate (e.g., m/z 101, 143, 159) and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of dipropyl succinate in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 to 50 µg/mL.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of dipropyl succinate to the peak area of the internal standard against the concentration of dipropyl succinate.

  • Quantify dipropyl succinate in samples by applying the peak area ratio to the calibration curve.

Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (5 mL liquid or 1 g solid) Spike Spike with Internal Standard NaCl Add NaCl Seal Seal Vial Equilibrate Equilibrate at 60°C Extract Expose SPME Fiber Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Detect Mass Spectrometric Detection (SIM) Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantify Quantification

Caption: Workflow for dipropyl succinate quantification by HS-SPME-GC-MS.

Method 2: Quantification of Dipropyl Succinate by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique suitable for the quantification of compounds with a UV chromophore. While dipropyl succinate does not have a strong chromophore, it can be detected at low UV wavelengths. This method is ideal for less volatile samples or when GC is not available.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

This protocol is designed to extract dipropyl succinate from aqueous or cosmetic matrices.

  • Materials:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Sodium sulfate, anhydrous

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Internal Standard (IS) solution (e.g., 1 mg/mL diethyl succinate in ACN)

  • Procedure:

    • Sample Aliquoting: Weigh 1 g of the sample into a 15 mL centrifuge tube.

    • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of 1 mg/mL diethyl succinate).

    • Extraction: Add 5 mL of DCM to the tube. Vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Evaporation and Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of dipropyl succinate in the mobile phase at concentrations ranging from 1 to 200 µg/mL.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Analyze the standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the ratio of the peak area of dipropyl succinate to the peak area of the internal standard against the concentration of dipropyl succinate.

  • Quantify dipropyl succinate in the prepared samples by applying the peak area ratio to the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD, n=6)< 3%
Accuracy (Recovery %)97 - 103%

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (1 g) Spike Spike with Internal Standard Sample->Spike Extract Add DCM and Vortex Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Evap Evaporate and Reconstitute Dry->Evap Filter Filter (0.45 µm) Evap->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Detect UV Detection at 210 nm Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for dipropyl succinate quantification by LLE-HPLC-UV.

Method

Application Note: Quantitative Analysis of Succinate Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Introduction: Succinic acid is a key intermediate in several metabolic pathways, including the citric acid cycle.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Succinic acid is a key intermediate in several metabolic pathways, including the citric acid cycle. Its quantification is crucial in various research fields, from metabolomics to drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of succinic acid and its esters due to its high sensitivity, selectivity, and resolving power.[1][2] However, succinic acid itself is a polar, non-volatile compound, making it unsuitable for direct GC-MS analysis.[1] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative, typically a succinate ester, prior to injection into the GC-MS system.[1]

This document provides detailed protocols for the two most common derivatization methods for succinic acid analysis: silylation and esterification.

Experimental Protocols

Two primary derivatization strategies are effective for preparing succinic acid for GC-MS analysis: silylation, which forms trimethylsilyl (TMS) esters, and esterification, which typically forms methyl or ethyl esters. The choice of method can depend on the sample matrix, available equipment, and desired sensitivity.[1]

Method 1: Silylation Protocol

Silylation is a robust and well-documented method that replaces the active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group.[1] The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2][3][4][5]

Materials:

  • Sample containing succinic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)[1]

  • Nitrogen gas supply for drying

  • Heating block or oven

  • GC vials (1.5 mL, glass)[6]

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known quantity of the sample (e.g., biological extract, reaction mixture) into a clean GC vial.

  • Drying: Dry the sample completely to remove all water and other volatile solvents. This step is critical as silylating reagents are highly sensitive to moisture.[1] Drying can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[1]

  • Derivatization:

    • To the dried sample residue, add 50 µL of BSTFA (with 1% TMCS).[1]

    • Optionally, 60 µL of pyridine can be added as a catalyst.[1]

    • If using an internal standard, it should be added at this stage.

  • Reaction: Tightly cap the vial and vortex thoroughly to ensure complete mixing.

  • Heating: Heat the mixture at 70°C for 3-4 hours. This has been identified as the optimal condition for the complete derivatization of succinic acid.[1][2][3][4][5]

  • Analysis: After cooling to room temperature, the sample containing the TMS-derivatized succinate is ready for injection into the GC-MS system. A typical injection volume is 1 µL.[1]

Method 2: Esterification Protocol

Esterification converts succinic acid into its corresponding dialkyl ester (e.g., dimethyl succinate).[1] This is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as boron trifluoride (BF₃).[1][7]

Materials:

  • Dried sample containing succinic acid

  • BF₃-Methanol solution (typically 14% w/v)[1]

  • Anhydrous methanol

  • Organic solvent for extraction (e.g., ethyl acetate)[1]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • Sample Preparation: Ensure the sample containing succinic acid is completely dry.[1]

  • Derivatization:

    • To the dried sample, add a known volume of BF₃-Methanol solution (e.g., 500 µL).[1]

    • Tightly cap the vial and vortex to mix.

  • Reaction: Heat the mixture at an appropriate temperature (e.g., 60-80°C) for 30-60 minutes.

  • Extraction:

    • After cooling, add an equal volume of organic solvent (e.g., ethyl acetate) and saturated sodium bicarbonate solution to the vial.

    • Vortex thoroughly and allow the layers to separate. The esterified succinate will be in the organic (upper) layer.

  • Drying: Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The resulting solution containing the methyl ester of succinic acid can be directly injected into the GC-MS.

    • Note: BF₃ and its by-products can be harsh on GC columns and instrumentation. Ensure the system is well-maintained.[1][7]

Data Presentation: Quantitative Performance & Instrument Parameters

The following tables summarize typical performance metrics for the silylation method and common GC-MS instrument parameters for the analysis of succinate esters.

Table 1: Quantitative Data Summary for Silylation Method

Parameter Value Reference
Optimal Derivatization Temperature 70°C [1][2][3][4][5]
Optimal Derivatization Time 3-4 hours [1][2][3][4][5]
Linearity (Correlation Coefficient) >0.999 [7][8]
Reproducibility (95% Confidence) ± 1.0% [1][7]

| Limit of Detection (LOD) | Low ng range |[1] |

Table 2: Example GC-MS Instrumental Parameters

Parameter Setting Reference
Gas Chromatograph (GC)
Injection Mode Splitless (0.5 - 1 min)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium [9]
Column Type DB-5MS (or similar 5% phenyl polysiloxane)
Oven Program Initial 45°C (2 min), ramp 16°C/min to 250°C (1 min), ramp 50°C/min to 315°C (5 min) [2]
Mass Spectrometer (MS)
Ion Source Temperature 250°C [9]
Interface Temperature 280°C [2]
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |[2][3][4][5] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of succinic acid, outlining the key steps from sample preparation through data analysis.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization (Choose One) cluster_analysis 3. Analysis & Data Processing Sample Biological or Chemical Sample Extract Extraction of Succinic Acid Sample->Extract Dry Drying of Extract Extract->Dry Silylation Method 1: Silylation (e.g., BSTFA, 70°C) Dry->Silylation Add Silylating Agent Esterification Method 2: Esterification (e.g., Methanol/BF₃) Dry->Esterification Add Esterifying Agent GCMS GC-MS Analysis (Injection, Separation, Detection) Silylation->GCMS Esterification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for succinic acid analysis by GC-MS.

References

Application

High-Yield Synthesis of Dialkyl Succinates Under Mild Conditions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the high-yield synthesis of dialkyl succinates under mild conditions. Dialk...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of dialkyl succinates under mild conditions. Dialkyl succinates are important chemical intermediates in the pharmaceutical, fragrance, and polymer industries. The following protocols offer efficient and environmentally friendly alternatives to traditional high-temperature, strongly acidic esterification methods.

Introduction

Succinic acid and its derivatives are key building blocks in the synthesis of a wide range of commercially valuable products. The esterification of succinic acid to produce dialkyl succinates is a fundamental transformation. Traditional methods often require harsh conditions, such as high temperatures and the use of corrosive mineral acids, leading to side reactions and purification challenges. The methods outlined below utilize milder and more efficient catalytic systems, including ionic liquids, heterogeneous catalysts, microwave assistance, and enzymes, to achieve high yields of dialkyl succinates.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic methods described in this document, allowing for easy comparison of their key parameters.

MethodCatalystStarting MaterialAlcoholTemp. (°C)Time (h)Yield (%)Ref.
Ionic Liquid-Catalyzed Triethylammonium hydrogen sulfateSuccinic AcidButan-1-ol704>99%
2-Ethylhexan-1-ol702>99%
Heterogeneous Catalysis Zinc Oxide (ZnO)Succinic AnhydrideMethanol14010100%[1][2][3][4]
Microwave-Assisted Synthesis Sulfuric Acid (H₂SO₄)Succinic AcidVarious750.09High
D-Hβ ZeoliteSuccinic AcidMethanol60-801-399%[5][6]
Enzymatic Synthesis Candida antarctica Lipase B (CALB)Diethyl SuccinateBenzyl Amine30-60-High[7]
Candida antarctica Lipase B (CALB)Dimethyl/Divinyl Succinate1,4-Butanediol703-24High[8]

Experimental Protocols

Method 1: Ionic Liquid-Catalyzed Synthesis

This protocol describes the synthesis of dialkyl succinates using a recyclable Brønsted acidic ionic liquid, triethylammonium hydrogen sulfate, as both the catalyst and solvent. This method features high yields, mild reaction conditions, and a simple product isolation procedure.

3.1.1. Synthesis of Triethylammonium Hydrogen Sulfate Ionic Liquid

Materials:

  • Triethylamine

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Place a 250 mL round-bottom flask containing a magnetic stir bar in an ice bath.

  • Add a known molar equivalent of triethylamine to the flask.

  • Slowly add an equimolar amount of concentrated sulfuric acid dropwise using a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

  • The resulting viscous liquid is the triethylammonium hydrogen sulfate ionic liquid, which can be used directly in the esterification reaction.

3.1.2. Esterification of Succinic Acid

Materials:

  • Succinic Acid

  • Butan-1-ol or 2-Ethylhexan-1-ol

  • Triethylammonium hydrogen sulfate (as prepared above)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separating funnel

Procedure:

  • In a 100 mL round-bottom flask, combine succinic acid (0.1 mol), the desired alcohol (butan-1-ol or 2-ethylhexan-1-ol, 0.4 mol), and triethylammonium hydrogen sulfate (15 mol% relative to succinic acid).

  • Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, a biphasic system is formed. The upper layer contains the dialkyl succinate product and excess alcohol.

  • Allow the mixture to cool to room temperature and transfer it to a separating funnel.

  • Separate the upper organic layer from the lower ionic liquid layer.

  • The ionic liquid layer can be recycled and reused for subsequent reactions.

  • The organic layer can be washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the pure dialkyl succinate.

Method 2: Heterogeneous Catalysis with Zinc Oxide (ZnO)

This protocol details the synthesis of dimethyl succinate from succinic anhydride and methanol using a commercially available, inexpensive, and environmentally friendly ZnO catalyst. This method boasts a 100% yield under optimized conditions.[1][2][3][4]

Materials:

  • Succinic Anhydride

  • Methanol

  • Zinc Oxide (ZnO) powder

  • High-pressure reactor or sealed tube

  • Magnetic stirrer and stir bar

  • Heating system

Procedure:

  • To a high-pressure reactor or a sealed tube equipped with a magnetic stir bar, add succinic anhydride (1 mmol), methanol (10 mL), and ZnO (0.1 g).

  • Seal the reactor and heat the mixture to 140°C with stirring.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent the reactor and filter the reaction mixture to remove the ZnO catalyst. The catalyst can be washed with methanol, dried, and reused.

  • The filtrate, containing the dimethyl succinate product, can be concentrated under reduced pressure.

  • The crude product can be further purified by distillation or recrystallization if necessary.

Method 3: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient synthesis of dialkyl succinates using microwave irradiation. This method significantly reduces reaction times compared to conventional heating.

Materials:

  • Succinic Acid

  • Ethanol (or other desired alcohol)

  • D-Hβ Zeolite catalyst (or a catalytic amount of sulfuric acid)

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine succinic acid (1 mmol), ethanol (excess, e.g., 5 mL), and the D-Hβ Zeolite catalyst (e.g., 50 mg).

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction parameters: temperature (e.g., 80°C), time (e.g., 1-3 hours), and microwave power (as per instrument guidelines to maintain the set temperature).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The excess alcohol can be removed from the filtrate under reduced pressure to obtain the crude diethyl succinate.

  • Further purification can be achieved by column chromatography or distillation.

Method 4: Enzymatic Synthesis

This protocol outlines the synthesis of diethyl succinate using Candida antarctica Lipase B (CALB) as a biocatalyst. This method is highly selective and operates under very mild conditions, making it a green alternative.

Materials:

  • Succinic Acid

  • Ethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-capped vial or flask)

Procedure:

  • In a reaction vessel, combine succinic acid (1 mmol), ethanol (a molar excess, e.g., 3-5 equivalents), and immobilized CALB (e.g., 10% by weight of substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60°C).

  • Allow the reaction to proceed for 24-48 hours. Monitor the progress by TLC or GC.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent (e.g., ethanol), dried, and reused.

  • The filtrate containing the diethyl succinate and excess ethanol can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

General Workflow for Dialkyl Succinate Synthesis

G cluster_reactants Starting Materials cluster_catalyst Catalyst Succinic Acid / Anhydride Succinic Acid / Anhydride Reaction Esterification Reaction (Mild Conditions) Succinic Acid / Anhydride->Reaction Alcohol Alcohol Alcohol->Reaction Catalyst Ionic Liquid / ZnO / Zeolite / Enzyme Catalyst->Reaction Workup Workup & Purification (Filtration, Extraction, Distillation) Reaction->Workup Product High-Yield Dialkyl Succinate Workup->Product Recycle Catalyst Recycling Workup->Recycle Catalyst Recovery Recycle->Catalyst Reuse

Caption: General experimental workflow for the synthesis of dialkyl succinates.

Ionic Liquid-Catalyzed Esterification Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst SA Succinic Acid (HOOC-CH₂-CH₂-COOH) Protonation Protonation of Carbonyl Oxygen SA->Protonation ROH Alcohol (R-OH) Attack Nucleophilic Attack by Alcohol ROH->Attack IL [Et₃NH]⁺[HSO₄]⁻ (Ionic Liquid) IL->Protonation H⁺ donor Protonation->Attack Elimination Water Elimination Attack->Elimination Elimination->IL Regenerates H⁺ Product Dialkyl Succinate (ROOC-CH₂-CH₂-COOR) Elimination->Product

Caption: Proposed mechanism for the ionic liquid-catalyzed esterification of succinic acid.

Heterogeneous vs. Homogeneous Catalysis Workflow

G cluster_hetero Heterogeneous Catalysis (e.g., ZnO, Zeolite) cluster_homo Homogeneous Catalysis (e.g., H₂SO₄) Reactants_het Reactants + Solid Catalyst Reaction_het Reaction Reactants_het->Reaction_het Filtration Simple Filtration Reaction_het->Filtration Product_het Product Filtration->Product_het Catalyst_het Recovered Catalyst Filtration->Catalyst_het Reactants_homo Reactants + Soluble Catalyst Reaction_homo Reaction Reactants_homo->Reaction_homo Neutralization Neutralization / Quenching Reaction_homo->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Product_homo Product Extraction->Product_homo start start->Reactants_het start->Reactants_homo

Caption: Comparison of workup procedures for heterogeneous and homogeneous catalysis.

References

Method

Dipropyl Succinate: A Versatile Building Block for Specialty Polymers

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Dipropyl succinate, a dialkyl ester of the bio-based dicarboxylic acid, succinic acid, is an emerging build...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dipropyl succinate, a dialkyl ester of the bio-based dicarboxylic acid, succinic acid, is an emerging building block for the synthesis of specialty polymers. Its use in polycondensation and transesterification reactions allows for the creation of a diverse range of polyesters with tunable properties. These polymers, particularly the poly(alkylene succinate)s, are gaining significant attention due to their biodegradability, biocompatibility, and versatile thermal and mechanical characteristics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty polymers using dipropyl succinate as a key monomer. The information presented is intended to guide researchers in exploring the potential of dipropyl succinate for applications in drug delivery, tissue engineering, and other biomedical fields.

Data Presentation

The properties of poly(alkylene succinate)s are highly dependent on the diol used in the polymerization. While direct data for polymers synthesized from dipropyl succinate is limited in publicly available literature, the following tables summarize the properties of closely related poly(alkylene succinate)s to provide a predictive framework. It is anticipated that polymers derived from dipropyl succinate will exhibit properties within the ranges presented below, with specific characteristics influenced by the propyl ester group during synthesis and the chosen diol.

Table 1: Thermal Properties of Poly(alkylene succinate)s

Polymer NameAbbreviationGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(ethylene succinate)PESu-15.1102.5~420-430
Poly(propylene succinate)PPSu-25 to -3538 - 45~400
Poly(butylene succinate)PBSu-32.2117.8~420-430
Poly(hexamethylene succinate)PHSu-53.064.2~420-430
Poly(octamethylene succinate)POSu-58.675.1~420-430
Poly(decamethylene succinate)PDeSu-53.281.3~420-430

Data compiled from multiple sources.[1][2]

Table 2: Mechanical Properties of Selected Poly(alkylene succinate)s

Polymer NameTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Poly(propylene succinate) (PPSu)15 - 25200 - 400200 - 500
Poly(butylene succinate) (PBSu)18.62 - 45300 - 143025 - 400
Poly(hexamethylene succinate) (PHS)12.9 - 39.2250 - 500498 - 1757

Data compiled from multiple sources and can vary based on molecular weight and processing conditions.

Experimental Protocols

The following protocols describe the synthesis of poly(alkylene succinate)s via a two-step transesterification/polycondensation method. This method can be adapted for the use of dipropyl succinate.

Protocol 1: Synthesis of Poly(propylene succinate) (PPSu) via Two-Step Melt Polycondensation

This protocol is adapted from the synthesis of PPSu using succinic acid and 1,3-propanediol and can be modified for transesterification using dipropyl succinate.

Materials:

  • Dipropyl succinate

  • 1,3-propanediol (1,3-PDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Argon or Nitrogen gas (inert atmosphere)

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a vacuum line.

Procedure:

  • Esterification/Transesterification:

    • Charge the glass reactor with dipropyl succinate and 1,3-propanediol in a desired molar ratio (e.g., 1:1.1).

    • Add the catalyst (e.g., TBT at a concentration of 3 x 10-4 mol per mol of dipropyl succinate).

    • Purge the reactor with an inert gas (argon or nitrogen) several times to remove oxygen.

    • Heat the reaction mixture to 180°C under a continuous flow of inert gas while stirring (e.g., 500 rpm).

    • Maintain these conditions for approximately 1-2 hours to facilitate the transesterification reaction, during which propanol will be distilled off.

  • Polycondensation:

    • After the initial transesterification, gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to a high vacuum (<1 mbar) to facilitate the removal of excess 1,3-propanediol and any remaining propanol.

    • Continue the reaction under these conditions for a specified time (e.g., 1-3 hours). The viscosity of the mixture will increase as the polymer chain length grows. The reaction time can be varied to obtain different molecular weights.[2]

    • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under an inert atmosphere.

    • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Mandatory Visualization

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Dipropyl Succinate + Diol Reactor Reactor Setup Monomers->Reactor Catalyst Catalyst (e.g., TBT) Catalyst->Reactor Transesterification Transesterification (180°C, Inert Atm.) Reactor->Transesterification Heating Polycondensation Polycondensation (220-240°C, Vacuum) Transesterification->Polycondensation Temp/Vacuum Increase Polymer Crude Polymer Polycondensation->Polymer Dissolution Dissolution (e.g., Chloroform) Polymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying PurePolymer Purified Polymer Drying->PurePolymer GPC GPC/SEC (Mn, Mw, PDI) PurePolymer->GPC NMR NMR Spectroscopy (Structure) PurePolymer->NMR DSC DSC (Tg, Tm) PurePolymer->DSC TGA TGA (Td) PurePolymer->TGA Tensile Tensile Testing (Mechanical Properties) PurePolymer->Tensile

Caption: Experimental workflow for the synthesis, purification, and characterization of specialty polymers from dipropyl succinate.

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate (from polymer degradation or cellular stress) SUCNR1 SUCNR1 (GPR91) Succinate Receptor Succinate->SUCNR1 Binding G_protein G-protein Coupling (Gi/Gq) SUCNR1->G_protein Activation PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression, Inflammation Modulation) Ca_release->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response

Caption: Simplified signaling pathway of extracellular succinate via the SUCNR1 receptor.

Discussion

Reactivity of Dipropyl Succinate:

While direct comparative studies on the transesterification reactivity of a wide range of dialkyl succinates are not extensively documented, general principles of organic chemistry suggest that the reactivity is influenced by steric hindrance around the carbonyl group. It is expected that the reactivity of dialkyl succinates in transesterification reactions will follow the general trend: dimethyl succinate > diethyl succinate > dipropyl succinate. The larger propyl groups may slightly decrease the reaction rate compared to methyl or ethyl esters due to increased steric hindrance. However, this can often be compensated by adjusting reaction conditions such as temperature, catalyst concentration, or reaction time.

Influence on Polymer Properties:

The choice of dipropyl succinate as a monomer is expected to primarily influence the polymerization kinetics. The final properties of the resulting polyester will be predominantly determined by the chemical structure of the diol co-monomer and the molecular weight of the polymer. For instance, using short-chain diols like 1,3-propanediol will result in semi-crystalline polymers with higher melting points and stiffness, whereas longer-chain diols will lead to more flexible polymers with lower melting points and glass transition temperatures.

Applications in Drug Development and Biomedical Research:

The biodegradable nature of poly(alkylene succinate)s makes them excellent candidates for controlled drug delivery systems and scaffolds for tissue engineering. The degradation of these polymers can release succinate as a byproduct. Extracellular succinate is known to be a signaling molecule that activates the G-protein coupled receptor SUCNR1 (also known as GPR91).[3] This receptor is expressed in various tissues, including the kidney, liver, and immune cells.[3]

Activation of SUCNR1 can trigger a range of cellular responses, including the modulation of inflammation, cell proliferation, and angiogenesis.[3] Therefore, polymers derived from dipropyl succinate could be designed not only as passive drug carriers but also as active components of a therapeutic system, where the released succinate can modulate the local cellular environment. This opens up possibilities for developing "smart" biomaterials that can actively participate in the healing process. For instance, in the context of tissue engineering, the controlled release of succinate from a biodegradable scaffold could potentially promote angiogenesis and tissue regeneration.

Dipropyl succinate is a promising, bio-based building block for the synthesis of a wide array of specialty polyesters. By carefully selecting the diol co-monomer and controlling the polymerization conditions, polymers with a broad spectrum of thermal and mechanical properties can be achieved. The biodegradability of these polymers and the potential biological activity of their degradation byproduct, succinate, make them particularly attractive for advanced applications in the fields of drug delivery and regenerative medicine. The protocols and data provided in this document serve as a foundation for researchers to further explore and innovate with dipropyl succinate-based polymers.

References

Technical Notes & Optimization

Troubleshooting

Improving yield in dipropyl succinate esterification reaction

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of dipropyl succinate through e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of dipropyl succinate through esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dipropyl succinate.

Issue Potential Cause Recommended Solution
Low Conversion of Succinic Acid Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction forward.Increase the catalyst loading incrementally. For solid acid catalysts, ensure good mixing to maximize contact with reactants.
Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed at an optimal rate.Increase the reaction temperature. For the esterification of succinic acid with isopropanol using certain Lewis acid ionic liquids, temperatures around 100°C have been shown to be effective.[1] For other systems, temperatures up to 160°C might be necessary.[1]
Short Reaction Time: The reaction may not have had enough time to reach equilibrium or completion.Extend the reaction time. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal duration.[2]
Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield.[3]Use a dehydrating agent or employ a technique to remove water as it forms, such as azeotropic distillation with a Dean-Stark trap.[4]
Formation of Mono-propyl Succinate as a Major Byproduct Incomplete Reaction: The reaction may have been stopped before both carboxylic acid groups could be esterified.Extend the reaction time and/or increase the temperature to promote the formation of the diester.
Insufficient Propanol: The molar ratio of propanol to succinic acid might be too low.Increase the molar ratio of propanol to succinic acid. Ratios of up to 5:1 (alcohol to acid) have been used to achieve high yields of the di-ester.[1]
Product Degradation or Discoloration High Reaction Temperature: Excessive heat can lead to side reactions and the formation of colored impurities.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. Find a balance that provides a good yield in a reasonable time without significant byproduct formation.
Oxygen Presence: Reactions at high temperatures in the presence of air can lead to oxidation of the reactants or products.Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions and improve product quality.
Difficulty in Product Isolation Emulsion Formation During Workup: The presence of both polar and non-polar substances can lead to the formation of stable emulsions during aqueous extraction.Add a saturated brine solution during the workup to break the emulsion.
Co-distillation of Product and Solvent: If using a high-boiling solvent, it may co-distill with the product during purification.Select a solvent with a boiling point that is significantly different from that of dipropyl succinate (boiling point ~250.8°C).[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of propanol to succinic acid for dipropyl succinate synthesis?

A1: To drive the equilibrium towards the formation of the diester, an excess of propanol is recommended. Molar ratios of alcohol to succinic acid ranging from 1.3:1 to 5:1 have been reported to yield good results, depending on the specific catalyst and reaction conditions.[1] Using the alcohol as the solvent is also a common practice.[6]

Q2: Which type of catalyst is most effective for this esterification?

A2: A variety of acid catalysts can be used, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and Lewis acid ionic liquids.[7][8][9] Heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and potentially reused.[7][10] The choice of catalyst can significantly impact the reaction conditions required and the final yield.

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

A3: The most common method for water removal in esterification is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is added to the reaction mixture. The azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water.[4]

Q4: What are typical reaction temperatures and times for this esterification?

A4: Reaction temperatures can range from 80°C to 160°C, and reaction times can vary from 2 to 12 hours.[1][4][8] The optimal conditions are highly dependent on the catalyst used, the molar ratio of the reactants, and the efficiency of water removal. For instance, with a specific Lewis acid ionic liquid catalyst, a yield of 88.9% was achieved at 100°C in 4 hours.[1]

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of the monoester, potential side reactions can include the dehydration of propanol to form dipropyl ether or propene, especially at higher temperatures with strong acid catalysts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Succinate Diester Synthesis

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
bis-(3-propane-1-butylene imidazole) sulfonic acid functional ionic liquidIsopropanol1.3:1160294.2 (esterification ratio)[1]
[Bmim]Br-Fe2Cl6Isopropanol5:1100488.9[1]
D-Hβ ZeoliteMethanol---99 (conversion), 98 (selectivity for DMS)[7]
Al3+-montmorillonitep-cresol3:1Toluene reflux875[8]
H+-zeolite βPhenol-150-1602496[10]

Experimental Protocols

Protocol 1: General Procedure for Dipropyl Succinate Esterification using a Heterogeneous Catalyst and Azeotropic Water Removal

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add succinic acid, n-propanol (in a desired molar excess), the selected heterogeneous acid catalyst (e.g., Amberlyst-15, 5-10 wt% of succinic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC).

  • Catalyst Removal: After cooling the reaction mixture to room temperature, filter off the heterogeneous catalyst. The catalyst can be washed with a solvent and dried for potential reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dipropyl succinate by vacuum distillation to obtain the final product.

Mandatory Visualization

Esterification_Workflow Experimental Workflow for Dipropyl Succinate Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Reflux Apparatus with Dean-Stark Trap reactants Charge Succinic Acid, n-Propanol, Catalyst, and Toluene start->reactants reflux Heat to Reflux reactants->reflux Initiate Heating monitor Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Heterogeneous Catalyst cool->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify end Pure Dipropyl Succinate purify->end Final Product: Dipropyl Succinate

Caption: Experimental workflow for dipropyl succinate synthesis.

Troubleshooting_Yield Troubleshooting Low Yield in Dipropyl Succinate Esterification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Dipropyl Succinate incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn equilibrium Equilibrium Limitation (Water Presence) low_yield->equilibrium side_reactions Side Reactions low_yield->side_reactions loss_workup Product Loss During Workup low_yield->loss_workup increase_params Increase Time, Temperature, or Catalyst Amount incomplete_rxn->increase_params Address Kinetics remove_water Azeotropic Distillation equilibrium->remove_water Shift Equilibrium optimize_conditions Optimize Temperature, Inert Atmosphere side_reactions->optimize_conditions Minimize Byproducts improve_workup Optimize Extraction & Purification loss_workup->improve_workup Enhance Recovery improved_yield Improved Yield increase_params->improved_yield remove_water->improved_yield optimize_conditions->improved_yield improve_workup->improved_yield

Caption: Troubleshooting logic for low yield in esterification.

References

Optimization

Technical Support Center: Synthesis of Di-substituted Succinates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-substituted succinates. B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-substituted succinates. Below are solutions to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of di-substituted succinates?

A1: The most prevalent side reactions include hydrolysis of the ester groups, elimination reactions competing with desired substitutions, polymerization of reagents, and for asymmetric syntheses, loss of stereochemical control (racemization or low diastereoselectivity). In syntheses starting from compounds like diethyl malonate, dialkylation is a common issue where the mono-substituted product reacts further to give a di-substituted byproduct.[1][2]

Q2: How can I minimize the hydrolysis of my succinate ester during the reaction?

A2: Hydrolysis is primarily caused by the presence of water under acidic or basic conditions.[1] To minimize this, ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. When preparing reagents like sodium ethoxide, it is best to prepare it in situ from sodium metal and absolute ethanol to ensure it is anhydrous.[1] During the workup, minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.

Q3: My reaction is producing a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A3: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction of your alkyl halide, which is favored by the basic conditions used for many succinate syntheses.[2] This is particularly problematic with secondary and tertiary alkyl halides. To favor the desired SN2 substitution, use primary or methyl alkyl halides whenever possible. Using a bulkier, less nucleophilic base and maintaining a lower reaction temperature can also help to suppress the E2 pathway.[3][4]

Q4: I am attempting an asymmetric synthesis, but the enantiomeric or diastereomeric excess is low. How can I improve stereoselectivity?

A4: Low stereoselectivity can result from an incorrect choice of catalyst, suboptimal solvent, or a reaction temperature that is too high.[5] Lowering the reaction temperature often improves selectivity by favoring the thermodynamically more stable transition state. The choice of base and solvent is also critical; screening different combinations is recommended. For instance, in some asymmetric transfer hydrogenations of maleimide derivatives to form chiral succinimides, the choice of rhodium catalyst and the solvent system significantly impacts both the diastereomeric ratio and the enantiomeric excess.[5]

Troubleshooting Guides

Problem 1: Low Yield of Mono-alkylated Product and Significant Dialkylation in Malonic Ester Synthesis

Symptoms:

  • NMR or GC-MS analysis shows a mixture of mono- and di-substituted products.

  • The yield of the desired mono-substituted product is lower than expected.

Possible Causes & Solutions:

Cause Solution Citation
Incorrect Stoichiometry Use a slight excess of the malonic ester relative to the alkylating agent to favor mono-alkylation.[1]
Base Reactivity Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, preventing the mono-alkylated product from reacting further.[1]
Prolonged Reaction Time/High Temperature Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed to avoid over-alkylation.[6]
Problem 2: Low Conversion Rate in Michael Addition Reactions

Symptoms:

  • Significant amount of unreacted starting materials (e.g., diethyl maleate, nitroalkane).

  • Low yield of the desired di-substituted succinate adduct.

Possible Causes & Solutions:

Cause Solution Citation
Ineffective Base The chosen base may not be strong enough to efficiently deprotonate the Michael donor. Switch to a stronger, freshly prepared base like sodium ethoxide or DBU.[7]
Poor Reagent Quality Impurities, especially water, can quench the base. Use freshly distilled and dried solvents and reagents.[1]
Suboptimal Temperature The reaction rate is temperature-sensitive. Gradually increase the temperature while monitoring for side product formation.
Reversible Reaction (Retro-Michael) The Michael addition can be reversible. During workup, maintain a low temperature and avoid strongly acidic or basic conditions that could catalyze the reverse reaction.
Problem 3: Product Isomerization or Self-Condensation in Stobbe Condensation

Symptoms:

  • Formation of a mixture of E/Z isomers when using unsymmetrical ketones.

  • Aldol-type self-condensation of the carbonyl component, reducing the yield of the desired product.

Possible Causes & Solutions:

Cause Solution Citation
Use of Unsymmetrical Ketones Be aware that unsymmetrical ketones can lead to a mixture of geometric isomers. Purification by chromatography may be necessary.[8]
Basic Conditions The basic conditions can promote self-condensation of the aldehyde or ketone. Use a non-enolizable carbonyl compound if possible, or add the enolizable carbonyl slowly to the reaction mixture.[8]
Base Choice Using potassium t-butoxide or sodium hydride can sometimes provide better yields and purer products compared to sodium ethoxide, especially with ketones.[8]

Quantitative Data Summary

The following tables provide a summary of how different reaction conditions can affect the outcome of di-substituted succinate syntheses.

Table 1: Asymmetric Transfer Hydrogenation for Chiral Succinimide Synthesis [5][9]

CatalystSolventConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
(R,R)-cat.4MeOH999690:10
(R,R)-cat.5MeOH909592:8
(S,S)-cat.6MeOH859695:5
(S,S)-cat.6EtOH719397:3
(S,S)-cat.6THF819996:4
(S,S)-cat.6Toluene>999598:2

Table 2: Aza-Michael Addition to Diethyl Maleate [7]

AmineCatalystSolventTime (h)Yield (%)
PentylamineNoneNone496
PentylamineDBUAcetonitrile497
PiperidineNoneCHCl₃2 minN/A

Experimental Protocols

Protocol 1: Minimizing Dialkylation in the Synthesis of Diethyl Ethylmalonate[1][10]

This protocol details the mono-alkylation of diethyl malonate with an emphasis on minimizing the formation of the dialkylated side product.

Materials:

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Diethyl malonate

  • Ethyl bromide

  • Diethyl ether

  • Dilute HCl

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.

  • Base Formation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the addition funnel with vigorous stirring.

  • Alkylation: After the addition is complete, add ethyl bromide (1.05 eq) dropwise while maintaining a low temperature. After the addition, allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by vacuum distillation.

Protocol 2: Stobbe Condensation of Benzophenone with Diethyl Succinate[11][12]

This reaction is an example of the Stobbe condensation to form an alkylidene succinic acid derivative.

Materials:

  • Benzophenone

  • Diethyl succinate

  • Potassium t-butoxide

  • tert-Butanol (anhydrous)

  • Aqueous HCl

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve potassium t-butoxide (1.1 eq) in anhydrous tert-butanol.

  • Addition of Reactants: To the stirred solution, add a mixture of benzophenone (1.0 eq) and diethyl succinate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Acidify with aqueous HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Visualizations

Stobbe_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Lactone Formation cluster_step4 Step 4: Ring Opening Succinate Diethyl Succinate Enolate Succinate Enolate Succinate->Enolate Deprotonation Base Base (e.g., t-BuOK) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Carbonyl Ketone/Aldehyde Carbonyl->Alkoxide Lactone γ-Lactone Intermediate Alkoxide->Lactone Enolate_ref Succinate Enolate HalfEster Alkylidene Succinic Acid (Half-Ester) Lactone->HalfEster Alkoxide_ref Alkoxide Intermediate Lactone_ref γ-Lactone Intermediate Lactone_ref->HalfEster Base-catalyzed elimination

Caption: Mechanism of the Stobbe Condensation.

Michael_Addition_Workflow start Start: Prepare Anhydrous Reaction Setup add_base Add Base to Michael Donor (e.g., Nitroalkane) start->add_base add_acceptor Add Michael Acceptor (e.g., Diethyl Maleate) add_base->add_acceptor react Stir at Controlled Temperature add_acceptor->react monitor Monitor Reaction by TLC/GC react->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography or Distillation extract->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a Michael addition.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Possible Cause check_base Is the Base Active and Strong Enough? start->check_base Possible Cause check_temp Is the Reaction Temperature Optimal? start->check_temp Possible Cause check_side_reactions Analyze for Side Products (TLC/GC-MS) start->check_side_reactions Possible Cause solution_reagents Solution: Use Purified/Dry Reagents & Solvents check_reagents->solution_reagents solution_base Solution: Use Freshly Prepared/Stronger Base check_base->solution_base solution_temp Solution: Optimize Temperature (Heat or Cool) check_temp->solution_temp solution_side_reactions Solution: Adjust Stoichiometry, Base, or Temperature to Minimize Side Reactions check_side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting

Technical Support Center: Purification of Crude Dipropyl Succinate

Welcome to the technical support center for the purification of crude dipropyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude dipropyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude dipropyl succinate after synthesis?

A1: The most common impurities are unreacted starting materials, namely succinic acid and n-propanol.[1] Other potential impurities include water, which is a byproduct of the esterification reaction, and the acid catalyst (e.g., sulfuric acid) if one was used.[1]

Q2: My final product has a persistent acidic smell. What is the likely cause and how can I remove it?

A2: A persistent acidic smell is likely due to residual succinic acid or the acid catalyst. To remove these, you can wash the crude product with a mild basic solution, such as saturated sodium bicarbonate, during a liquid-liquid extraction.[1][2] This will neutralize the acidic components, converting them into salts that are soluble in the aqueous layer and can be easily separated.[1][2]

Q3: The yield of my purified dipropyl succinate is consistently low. What are the potential reasons?

A3: Low yields can result from several factors. The esterification reaction to produce dipropyl succinate is a reversible equilibrium.[1] To favor product formation, consider using an excess of one reactant (typically n-propanol) or removing water as it forms.[1] Losses can also happen during purification steps such as incomplete extraction, product adhering to glassware, or decomposition if distillation is performed at too high a temperature.[1]

Q4: How do I choose the best purification method for dipropyl succinate?

A4: The choice of purification method depends on the impurities present and the desired final purity.

  • Liquid-Liquid Extraction: This is an excellent initial step to remove water-soluble impurities like residual acid catalyst, excess n-propanol, and salts formed during neutralization.[1]

  • Vacuum Distillation: Since dipropyl succinate has a high boiling point (250.8°C), vacuum distillation is the preferred method to purify it without thermal decomposition.[3] This technique is effective at separating dipropyl succinate from less volatile impurities like residual succinic acid and any polymeric byproducts.

  • Flash Column Chromatography: This method is highly effective for separating compounds based on polarity and is suitable if distillation does not provide adequate separation from impurities with similar boiling points.[1]

Q5: My purified dipropyl succinate is discolored (yellow or brown). How can I fix this?

A5: Discoloration can occur if the reaction mixture was overheated or heated for a prolonged period, leading to the formation of colored impurities or degradation products.[4] These can sometimes be removed by treating the crude product with activated carbon followed by filtration before the final distillation.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
Bumping/Uncontrolled Boiling No boiling chips or inadequate stirring.Use a magnetic stir bar and stir plate to ensure smooth boiling. Boiling chips are not effective under vacuum.
System pressure is too low for the heating temperature.Gradually increase the heat or slightly decrease the vacuum.
Product Not Distilling Vacuum is not low enough.Check all connections for leaks. Ensure all joints are properly greased.
Temperature of the heating mantle is too low.Gradually increase the temperature of the heating mantle. The mantle temperature should typically be 20-30°C higher than the boiling point of the liquid at that pressure.
Product Decomposing in Distillation Flask Temperature is too high.Use a lower vacuum to decrease the boiling point. Ensure the heating mantle is not set excessively high.
Poor Separation of Fractions Distillation is proceeding too quickly.Reduce the heating rate to allow for proper equilibration in the column.
Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor Separation (overlapping bands) Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column was not packed properly.Ensure the silica gel is packed uniformly without air bubbles or channels.
Column was overloaded with crude product.Use a larger column or reduce the amount of sample loaded.
Compound is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the eluent.
The compound may be reacting with the silica gel.Deactivate the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds) before packing the column.
Cracked or Channeled Silica Bed The column ran dry.Never let the solvent level drop below the top of the silica gel.
Heat generated from wetting the silica gel with a polar solvent.Pack the column using a slurry method to dissipate heat.

Data Presentation

Table 1: Physical Properties of Dipropyl Succinate and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility in Water
Dipropyl Succinate202.25250.8[3][5]-5.9[3]Insoluble[3]
Succinic Acid118.09235 (decomposes)185-187Soluble
n-Propanol60.197-126Miscible

Experimental Protocols

Protocol 1: General Purification of Crude Dipropyl Succinate by Extraction and Vacuum Distillation

This protocol outlines a general procedure. Optimal conditions may vary based on the scale of the reaction and the specific impurities present.

1. Liquid-Liquid Extraction (Work-up): a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a suitable organic solvent in which dipropyl succinate is soluble (e.g., diethyl ether or ethyl acetate). c. Wash the organic layer sequentially with: i. Saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Vent the separatory funnel frequently as carbon dioxide gas will be produced. ii. Water to remove any remaining water-soluble impurities. iii. Saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer.[1] d. Drain the organic layer into a clean, dry Erlenmeyer flask. e. Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.[1] f. Filter the solution to remove the drying agent. g. Remove the organic solvent using a rotary evaporator to obtain the crude dipropyl succinate.

2. Fractional Vacuum Distillation: a. Assemble a fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed. b. Place the crude dipropyl succinate and a magnetic stir bar into the distillation flask. c. Begin stirring and slowly apply vacuum. d. Once a stable vacuum is achieved, gradually heat the distillation flask. e. Collect any low-boiling fractions (e.g., residual n-propanol or solvent) in a separate receiving flask. f. As the temperature rises and stabilizes, collect the pure dipropyl succinate fraction. The boiling point will depend on the vacuum achieved. g. Stop the distillation before the flask is completely dry. h. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

1. Preparation: a. Choose an appropriate solvent system based on TLC analysis. A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[6][7] b. Pack a glass column with silica gel using the chosen non-polar solvent or a slurry method.

2. Loading the Sample: a. Dissolve the crude dipropyl succinate in a minimal amount of the chromatography solvent. b. Carefully load the sample onto the top of the silica gel bed.

3. Elution: a. Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes). b. Collect fractions in separate test tubes.

4. Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the pure dipropyl succinate. b. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow crude Crude Dipropyl Succinate extraction Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) crude->extraction drying Drying (e.g., MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_choice Purity Check (TLC/GC) solvent_removal->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation Impurities have significantly different boiling points chromatography Flash Column Chromatography purification_choice->chromatography Impurities have similar boiling points pure_product Pure Dipropyl Succinate distillation->pure_product chromatography->pure_product

Caption: Workflow for the purification of crude dipropyl succinate.

TroubleshootingDistillation start Distillation Problem no_distillate Product not distilling? start->no_distillate bumping Bumping or uncontrolled boiling? start->bumping decomposition Decomposition (darkening)? start->decomposition check_vacuum Check vacuum & seals no_distillate->check_vacuum Yes use_stir_bar Use magnetic stir bar bumping->use_stir_bar Yes lower_temp Lower temperature/ Increase vacuum decomposition->lower_temp Yes increase_heat Increase heat check_vacuum->increase_heat adjust_heat_vac Adjust heat/vacuum use_stir_bar->adjust_heat_vac

Caption: Troubleshooting common issues in vacuum distillation.

References

Optimization

Technical Support Center: Catalytic Production of Succinate Derivatives

Welcome to the Technical Support Center for the catalytic production of succinate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalytic production of succinate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these valuable platform chemicals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic production of succinate derivatives.

Issue 1: Low Conversion of Starting Material (e.g., Maleic Anhydride, Succinic Acid)

  • Question: My hydrogenation/esterification reaction is showing low conversion of the starting material. What are the possible causes and how can I improve it?

  • Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, and reactants. Here's a systematic approach to troubleshoot this issue:

    • Catalyst Activity:

      • Insufficient Catalyst Loading: The catalyst-to-substrate ratio is a critical parameter. A low ratio can lead to incomplete conversion within a reasonable timeframe.

      • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, sintering, or fouling.[1][2] See the "Catalyst Deactivation and Regeneration" FAQ section for more details.

      • Improper Activation: Many catalysts require a pre-treatment step (e.g., reduction in a hydrogen stream) to become active. Ensure that the activation procedure was followed correctly. For instance, Pd-Re/ZrO2 catalysts for succinic acid hydrogenation require activation in H2 at elevated temperatures.[3]

    • Reaction Conditions:

      • Suboptimal Temperature: Both hydrogenation and esterification are temperature-dependent. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and catalyst degradation.

      • Insufficient Hydrogen Pressure (for Hydrogenation): The partial pressure of hydrogen is a key driving force for hydrogenation reactions. Low pressure can result in slow or incomplete reactions.

      • Equilibrium Limitations (for Esterification): Esterification is often a reversible reaction. The accumulation of water as a byproduct can inhibit the forward reaction.[4] Consider using a Dean-Stark apparatus or a reactive distillation setup to remove water as it forms.

    • Reactants and Solvent:

      • Impure Reactants: Impurities in the feedstock, such as sulfur or nitrogen compounds from bio-based sources, can act as catalyst poisons.[2][5]

      • Solvent Effects: The choice of solvent can influence the solubility of reactants and the interaction with the catalyst surface.

    Troubleshooting Workflow for Low Conversion

    LowConversionTroubleshooting start Low Conversion Observed catalyst Check Catalyst start->catalyst conditions Verify Reaction Conditions start->conditions reactants Analyze Reactants/Solvent start->reactants loading Increase Catalyst Loading catalyst->loading activation Confirm Proper Activation catalyst->activation deactivation Test for Deactivation catalyst->deactivation temp Optimize Temperature conditions->temp pressure Increase H2 Pressure (Hydrogenation) conditions->pressure h2o_removal Implement Water Removal (Esterification) conditions->h2o_removal purity Check Feedstock Purity reactants->purity solvent Evaluate Solvent Choice reactants->solvent solution Improved Conversion loading->solution activation->solution deactivation->solution temp->solution pressure->solution h2o_removal->solution purity->solution solvent->solution

    Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity to the Desired Succinate Derivative

  • Question: My reaction is producing a significant amount of byproducts. How can I improve the selectivity towards the desired product (e.g., succinic acid, γ-butyrolactone, 1,4-butanediol)?

  • Answer: Poor selectivity is a common challenge, often arising from the catalyst's nature, reaction conditions, or the inherent reactivity of the substrate and products.

    • Catalyst Design:

      • Monometallic vs. Bimetallic Catalysts: In some cases, bimetallic catalysts offer superior selectivity compared to their monometallic counterparts. For example, in the hydrogenation of succinic acid, Cu-Pd/HAP catalysts have shown high selectivity to 1,4-butanediol, whereas the individual metal catalysts primarily yield γ-butyrolactone (GBL).[6]

      • Support Effects: The catalyst support can influence the dispersion of the active metal and the adsorption of reactants, thereby affecting selectivity.

    • Reaction Conditions:

      • Temperature and Pressure: These parameters can significantly influence the reaction pathway. For instance, in the hydrogenation of succinic acid, high pressure and low temperature favor the formation of 1,4-butanediol (BDO), while low pressure and high temperature promote the production of GBL and tetrahydrofuran (THF).

      • Solvent: The solvent can affect the relative rates of different reaction steps.

    • Reaction Network:

      • Intermediate Product Reactivity: The desired product may be an intermediate that can undergo further reaction. For example, in the synthesis of GBL from succinic acid, GBL can be further hydrogenated to BDO and other products.[7] Fine-tuning the reaction time and conditions is crucial to maximize the yield of the intermediate.

    Reaction Pathway for Succinic Acid Hydrogenation

    ReactionPathway SA Succinic Acid GBL γ-Butyrolactone (GBL) SA->GBL Hydrogenation BDO 1,4-Butanediol (BDO) GBL->BDO Hydrogenation THF Tetrahydrofuran (THF) BDO->THF Dehydration

    Simplified reaction pathway for succinic acid hydrogenation.

Frequently Asked Questions (FAQs)

Catalyst Management

  • Q1: What are the common causes of catalyst deactivation in succinate production?

    • A1: Catalyst deactivation is a significant issue and can be caused by several mechanisms:

      • Poisoning: Strong chemisorption of impurities from the feedstock (e.g., sulfur, nitrogen compounds) or reaction byproducts onto the active sites of the catalyst.[2][5]

      • Fouling/Coking: The physical deposition of carbonaceous residues or heavy organic molecules on the catalyst surface, blocking pores and active sites.

      • Sintering: The agglomeration of metal particles at high reaction temperatures, leading to a decrease in the active surface area.

      • Leaching: The dissolution of the active metal component into the reaction medium, which is a concern in liquid-phase reactions.

  • Q2: How can I regenerate a deactivated Pd/C or Nickel catalyst?

    • A2: Regeneration methods aim to restore the catalyst's activity. The appropriate method depends on the cause of deactivation:

      • For Pd/C catalysts deactivated by sulfur poisoning: Oxidative treatment with hydrogen peroxide or sodium hypochlorite can be effective.[8] Another method involves washing with a dilute alkaline solution followed by high-temperature water washing and drying.[9]

      • For Nickel catalysts deactivated by coking or fouling:

        • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic species.

        • Thermal Treatment: Heating the catalyst in a stream of air or an inert gas can burn off carbonaceous deposits. For some applications, regeneration under a hydrogen atmosphere at elevated temperatures can restore activity.[8]

        • Ultrasonication: In some cases, ultrasonication in a solvent can help dislodge fouling materials.

Experimental Procedures

  • Q3: What are the key considerations for setting up a lab-scale catalytic hydrogenation of succinic acid?

    • A3: A successful lab-scale hydrogenation requires careful attention to the following:

      • Reactor Setup: A high-pressure batch reactor (autoclave) is commonly used. Ensure it is properly rated for the desired temperature and pressure.

      • Catalyst Handling: Many hydrogenation catalysts are pyrophoric (ignite spontaneously in air), especially after reduction. Handle them under an inert atmosphere (e.g., nitrogen or argon).

      • Safety: Hydrogen is highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area. A barricade is recommended for high-pressure reactions.[10]

      • Parameter Control: Precise control of temperature, pressure, and stirring speed is crucial for reproducible results.

Data and Properties

  • Q4: Where can I find quantitative data on the performance of different catalysts for succinate production?

    • A4: The following tables summarize performance data for various catalytic conversions of succinic acid and its precursors.

Data Presentation

Table 1: Catalytic Hydrogenation of Maleic Anhydride to Succinic Anhydride/Succinic Acid

CatalystTemp (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to Succinic Anhydride/Acid (%)Reference
5% Ni/Clay1801-97.199.6 (SA)[11]
5% Ni/TiO2125-5>95~100 (SA)
5 wt% Pd/C9012.5-99.97 (SA)[12]
Pd/C15014~100~98 (SAc)

Table 2: Catalytic Hydrogenation of Succinic Acid to 1,4-Butanediol (BDO) and γ-Butyrolactone (GBL)

CatalystTemp (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
8%Cu-2%Pd/HAP2008-10082 (BDO)[6]
2%Pd-5%Re/ZrO2----99.3 (BDO)[3]
Cu1Fe1Al0.5--500 (TOS)~10091.2 (BDO from DMS)[13][14]
4%Re-2%Pd/C16015--60 (BDO)[7]

Table 3: Catalytic Esterification of Succinic Acid

AlcoholCatalystTemp (°C)Time (h)Conversion (%)Selectivity to Diester (%)Reference
MethanolD-Hβ (Microwave)--9998[15][16]
n-Butanol12-Tungstosilicic acid/MCM-48--9884[17][18]
EthanolAmberlyst 70 (Reactive Distillation)-->99>98[4]

Table 4: Physicochemical Properties of Succinic Acid and its Derivatives

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Succinic AcidC4H6O4118.09184-19023554 mg/mL
Succinic AnhydrideC4H4O3100.07119-121261Decomposes
Diethyl SuccinateC8H14O4174.19-20217-218Slightly soluble
γ-Butyrolactone (GBL)C4H6O286.09-43.5204-206Miscible
1,4-Butanediol (BDO)C4H10O290.1220.1228Miscible

Experimental Protocols

Protocol 1: Lab-Scale Hydrogenation of Succinic Acid to 1,4-Butanediol

This protocol is a generalized procedure based on common practices in the literature for the hydrogenation of succinic acid.

  • Materials:

    • Succinic acid

    • Supported bimetallic catalyst (e.g., Pd-Re/ZrO2)

    • Solvent (e.g., water, 1,4-dioxane)

    • High-pressure autoclave reactor with magnetic stirring, gas inlet/outlet, and temperature control

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Catalyst Activation (if required): The catalyst (e.g., 2 wt% Pd–5 wt% Re/ZrO2) is activated in a stream of hydrogen (e.g., 60 mL·min−1) by heating at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 450 °C) and holding for a set time (e.g., 3 h).[3] After activation, the catalyst is carefully passivated in a low-concentration oxygen/nitrogen mixture before handling.[3]

    • Reactor Charging: The autoclave is charged with succinic acid, the solvent, and the pre-activated catalyst. The reactor should be purged several times with an inert gas to remove all air.

    • Reaction: The reactor is sealed and pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The pressure is maintained throughout the reaction by supplying hydrogen as it is consumed.

    • Work-up: After the desired reaction time, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst.

    • Analysis: The liquid product is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of succinic acid and the selectivity to 1,4-butanediol and other products.

Protocol 2: Esterification of Succinic Acid with Butanol

This protocol describes a typical lab-scale procedure for the synthesis of dibutyl succinate.

  • Materials:

    • Succinic acid

    • n-Butanol

    • Solid acid catalyst (e.g., Amberlyst-15, 12-tungstosilicic acid anchored on a support)

    • Toluene (for azeotropic water removal)

    • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, and heating mantle

    • Sodium bicarbonate solution (5%)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Reaction Setup: A round-bottom flask is charged with succinic acid, a molar excess of n-butanol, the catalyst, and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

    • Reaction: The mixture is heated to reflux with vigorous stirring. Water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed.

    • Work-up: The reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

    • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

    • Characterization: The final product is characterized by techniques such as NMR and IR spectroscopy to confirm its identity and purity.

Protocol 3: Catalyst Characterization Overview

A brief guide to common techniques used to characterize heterogeneous catalysts.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases of the catalyst and support, and to estimate the crystallite size of the active metal particles.[19][20][21]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst particles, allowing for the determination of particle size, shape, and dispersion on the support.[22]

  • Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): These techniques provide information on the strength and number of active sites (TPD), the reducibility of metal oxides (TPR), and the nature of coke deposits (TPO).[19]

Catalyst Screening Workflow

CatalystScreening start Define Reaction & Target Product lit_review Literature Review & Catalyst Selection start->lit_review synthesis Catalyst Synthesis & Procurement lit_review->synthesis characterization Physicochemical Characterization (XRD, TEM, etc.) synthesis->characterization activity_test Initial Activity & Selectivity Screening characterization->activity_test activity_test->lit_review Iterate optimization Optimization of Reaction Conditions (Temp, Pressure, Time) activity_test->optimization stability_test Catalyst Stability & Recyclability Tests optimization->stability_test best_catalyst Select Best Performing Catalyst stability_test->best_catalyst

A generalized workflow for catalyst screening.

References

Troubleshooting

Optimizing temperature and pressure for succinate ester synthesis

Technical Support Center: Optimizing Succinate Ester Synthesis This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to o...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Succinate Ester Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of succinate esters.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended temperature and pressure conditions for succinate ester synthesis?

Optimal temperature ranges for succinate ester synthesis are highly dependent on the chosen catalyst, solvent, and reactants.

  • Acid-Catalyzed Esterification: Temperatures often range from reflux conditions (boiling point of the alcohol) to higher temperatures like 180°C, particularly for polyester resins.[1][2][3] For instance, the synthesis of monoethyl succinate from succinic anhydride and ethanol is effective at reflux temperature for 2-4 hours.[1]

  • Enzymatic Esterification: These reactions are conducted at lower temperatures, typically between 40-50°C, to maintain enzyme activity.[1]

  • High-Temperature Synthesis: In some industrial processes for producing polyesters, temperatures can be set as high as 180°C to 200°C.[2][3][4]

Most laboratory-scale esterification reactions are performed at atmospheric pressure under reflux.[5] While some industrial processes involving subsequent hydrogenation steps may operate at elevated pressures (e.g., 3 to 40 bara), the initial esterification is typically not pressure-dependent.[4][6]

Q2: My reaction yield for mono-succinate ester is lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can be traced back to several factors.

  • Sub-optimal Reaction Time and Temperature: The reaction may not have reached equilibrium. For acid-catalyzed reactions with succinic anhydride, a minimum of 3 hours at reflux is often recommended.[7]

  • Incorrect Molar Ratio: To favor mono-esterification, an excess of the alcohol is typically used. A molar ratio of 3:1 (alcohol to succinic anhydride) has proven effective.[7][8]

  • Inactive Catalyst: Ensure the catalyst is active and used at the proper loading, which typically ranges from 1-5 wt%.[7]

  • Workup Losses: Product can be lost during neutralization and extraction steps. Ensure thorough extraction from the aqueous phase.[7]

  • Side Reactions: The formation of the diester is a primary side reaction that consumes the desired monoester.

Q3: I am observing a significant amount of di-ester byproduct. How can this be minimized?

The formation of a di-ester, such as diethyl succinate, occurs when both carboxylic acid groups react.

  • Control Reaction Time: Monitor the reaction's progress using TLC or GC. Stop the reaction when the concentration of the monoester is at its maximum, before significant di-ester formation occurs.[7]

  • Use Succinic Anhydride: Starting with succinic anhydride instead of succinic acid is a highly effective strategy for selectively forming the monoester.[7][8]

  • Avoid High Temperatures and Prolonged Reaction Times: Both of these conditions can promote the formation of the di-ester.[7]

Q4: My esterification reaction using succinic anhydride will not start. What should I do?

While the ring-opening of succinic anhydride with an alcohol can sometimes proceed without a catalyst, it is often slow.[9][10]

  • Add a Catalyst: If the reaction is sluggish, the addition of a catalyst is recommended. For monoester synthesis, catalysts like 4-dimethylaminopyridine (DMAP) or basic catalysts such as sodium acetate can be effective.[9][10]

  • Use a Solvent: A solvent can help to dissolve the reactants and facilitate the reaction. Toluene is a common choice for this type of reaction.[11]

  • Consider Steglich Esterification: For sterically hindered alcohols, the Steglich esterification method, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a suitable alternative.[9][10]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various catalytic methods for succinate ester synthesis, allowing for a comparison of reaction conditions and outcomes.

CatalystStarting MaterialAlcoholMolar Ratio (Acid/Anhydride:Alcohol)Temperature (°C)Reaction Time (h)Yield of Ester
Amberlyst 15®Succinic AnhydrideEthanol1:3Reflux3High (unspecified)[1]
H₂SO₄Succinic Acid2-methylpropan-1-olNot specifiedNot specifiedNot specified40-60% (Monoester)[1]
p-toluenesulfonic acidSuccinic Acidpentan-1-olNot specifiedNot specifiedNot specified40-60% (Monoester)[1]
Candida antarctica lipaseSuccinic AcidEthanolNot specified40-5024-72Not specified[1]
Amberlyst 36Succinic Acid (from filtrate)MethanolNot specified60671 g/L (Dimethyl)[5]
Amberlite IR-120Succinic AcidOctanolNot specifiedReflux18>90% (Dioctyl)[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Monoethyl Succinate

This protocol describes the synthesis of monoethyl succinate using an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic acid in anhydrous ethanol. A typical molar ratio of succinic acid to ethanol is 1:1.5 to 1:3 to favor mono-esterification.[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL).[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.[1]

Protocol 2: One-Step Synthesis from Succinic Anhydride

This method is often preferred for selectively producing mono-esters.

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve succinic anhydride (1 molar equivalent) in a minimal amount of a suitable solvent like toluene.[11]

  • Alcohol Addition: Add the desired alcohol (1 molar equivalent) to the solution.[11]

  • Reaction: Heat the mixture to reflux (or 70-80°C) and maintain for 2-4 hours. Monitor the reaction via TLC or FTIR by observing the disappearance of the anhydride peak.[11]

  • Work-up:

    • Cool the reaction mixture.

    • If a solvent was used, remove it via rotary evaporation.

    • The resulting product is the half-ester, which can be purified further if necessary.

Protocol 3: Enzymatic Synthesis of Monoethyl Succinate

This protocol uses a lipase for a milder reaction.

  • Reaction Setup: In a suitable reaction vessel, combine succinic acid and anhydrous ethanol.[1]

  • Enzyme Addition: Add immobilized lipase (e.g., from Candida antarctica), with a typical loading of 1-10% (w/w) of the substrates.[1]

  • Reaction: Incubate the mixture at a controlled temperature, typically between 40-50°C, with constant agitation for 24-72 hours. The reaction can be monitored by taking aliquots and analyzing them by HPLC or GC.[1]

  • Work-up:

    • Filter the reaction mixture to recover the immobilized enzyme, which can often be reused.

    • Proceed with extraction and purification steps similar to Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow for Succinate Ester Synthesis Reactants 1. Combine Reactants (Succinic Acid/Anhydride + Alcohol) Catalyst 2. Add Catalyst (e.g., H₂SO₄, Enzyme) Reactants->Catalyst Reaction 3. Heat & Stir (Reflux or Controlled Temp) Catalyst->Reaction Monitoring 4. Monitor Progress (TLC, GC, HPLC) Reaction->Monitoring Workup 5. Quench & Extract (Neutralize, Separate Layers) Monitoring->Workup Purification 6. Purify Product (Distillation, Chromatography) Workup->Purification Analysis 7. Characterize (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for succinate ester synthesis.

G cluster_troubleshooting Troubleshooting Guide: Low Ester Yield Start Low Yield Observed Check_Reagents Are starting materials pure and dry? Start->Check_Reagents Check_Catalyst Is the catalyst active and correctly loaded? Check_Reagents->Check_Catalyst Yes Solution_Reagents Purify/dry reagents. Check_Reagents->Solution_Reagents No Check_Conditions Are temperature and reaction time optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst at 1-5 wt%. Check_Catalyst->Solution_Catalyst No Check_Workup Are there losses during extraction/purification? Check_Conditions->Check_Workup Yes Solution_Conditions Increase time/temp moderately. Monitor reaction progress. Check_Conditions->Solution_Conditions No Solution_Workup Perform thorough extractions. Minimize transfers. Check_Workup->Solution_Workup Yes End Yield Optimized Check_Workup->End No Solution_Reagents->Check_Catalyst Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Workup Solution_Workup->End

Caption: Logical workflow for troubleshooting low succinate ester yield.

References

Optimization

Technical Support Center: Catalyst Poisoning in Renewable Succinate Production

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the renewable production of succinate and its derivatives. This resource provides troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the renewable production of succinate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during catalytic hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in succinate hydrogenation?

A1: Catalyst deactivation in this process typically falls into three main categories: chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation: This is the most frequent issue and includes:

    • Poisoning: Impurities in the bio-based succinic acid feed strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, nitrogen-containing molecules, alkali metals, and other inorganic contaminants originating from the biomass feedstock.

    • Fouling/Coking: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking the active sites and pores.[2]

  • Thermal Deactivation (Sintering): At elevated reaction temperatures, the fine metal particles of the catalyst can agglomerate into larger ones. This process, known as sintering, leads to a reduction in the active surface area and, consequently, a decrease in catalytic activity.

  • Mechanical Deactivation: This can involve the physical breakdown or attrition of the catalyst support, particularly in slurry or fluidized-bed reactors.

Q2: My catalyst's activity has dropped suddenly. What is the likely cause?

A2: A sudden and significant drop in catalytic activity often points towards acute catalyst poisoning. This can happen if a batch of feedstock with a high concentration of a potent poison is introduced into the reactor. You should immediately stop the reaction to prevent further damage and analyze your feedstock for potential contaminants.

Q3: The selectivity of my reaction has changed, and I'm seeing more byproducts. Could this be related to catalyst poisoning?

A3: Yes, a change in selectivity can be a subtle indicator of catalyst poisoning. Some poisons may selectively block the active sites responsible for the desired reaction pathway, leading to an increase in the formation of undesired byproducts. For instance, in the hydrogenation of succinic acid to 1,4-butanediol (BDO), selective poisoning might lead to higher yields of γ-butyrolactone (GBL) or other intermediates.

Q4: What are some common catalyst poisons I should be aware of when using bio-based succinic acid?

A4: Bio-based feedstocks can introduce a variety of potential catalyst poisons. Key culprits include:

  • Sulfur Compounds: Often present in biomass, sulfur-containing molecules like thiophenes and hydrogen sulfide can strongly and often irreversibly bind to active metal sites on catalysts like palladium and ruthenium.

  • Nitrogen Compounds: Amines, amides, and other nitrogen-containing organic molecules can also act as poisons for hydrogenation catalysts.[3]

  • Alkali and Alkaline Earth Metals: Salts of potassium, sodium, calcium, and magnesium can deposit on the catalyst surface, neutralizing acid sites and promoting side reactions.

  • Other Inorganics: Phosphorus and silicon compounds can also contribute to catalyst deactivation.

Troubleshooting Guides

Issue 1: Gradual Decline in Catalyst Activity

Possible Cause: Slow poisoning from low concentrations of impurities in the feedstock or gradual coke formation on the catalyst surface.

Troubleshooting Steps:

  • Monitor Reactant and Product Concentrations: Keep a detailed log of conversion and selectivity over time. A gradual decrease is a key symptom.

  • Analyze Feedstock: Take samples of your succinic acid feedstock from different batches and analyze them for trace impurities, particularly sulfur and nitrogen compounds.

  • Characterize Spent Catalyst: After a reaction run, carefully retrieve a sample of the deactivated catalyst and analyze it using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants. Temperature-Programmed Desorption (TPD) can also help identify and quantify adsorbed poisons.

  • Attempt Regeneration: Based on the suspected poison, attempt a suitable regeneration procedure (see Experimental Protocols below). Successful regeneration can confirm poisoning as the cause of deactivation.

Issue 2: Significant Increase in Pressure Drop Across a Fixed-Bed Reactor

Possible Cause: Fouling of the catalyst bed by coke or other solid deposits, or mechanical degradation of the catalyst particles.

Troubleshooting Steps:

  • Check for Channeling: A sudden decrease in performance alongside an increased pressure drop might indicate that the reactant flow is bypassing a significant portion of the catalyst bed.

  • Visual Inspection: If possible and safe, visually inspect the inlet of the catalyst bed for any discoloration or signs of blockage.

  • Catalyst Characterization: Analyze the spent catalyst for carbon content to determine the extent of coking.

  • Regeneration: A controlled oxidation (burn-off) procedure can often remove coke deposits and restore catalyst activity.

Data Presentation

Table 1: Illustrative Impact of Poison Concentration on Catalyst Performance

This table provides an example of how different concentrations of a common poison, such as sulfur, might affect the performance of a Ruthenium-on-carbon (Ru/C) catalyst in succinic acid hydrogenation. Note: This data is illustrative and the actual impact will vary depending on the specific catalyst, reaction conditions, and nature of the poison.

Sulfur Concentration in Feed (ppm)Succinic Acid Conversion (%)Selectivity to 1,4-Butanediol (%)
< 19995
58590
106082
203075

Table 2: Typical Catalyst Regeneration Efficiencies

This table illustrates potential recovery of catalyst activity after different regeneration procedures. Note: These are generalized estimates. Actual efficiencies depend on the severity and type of poisoning.

Deactivation CauseRegeneration MethodTypical Activity Recovery (%)
Mild CokingThermal Treatment (Oxidative Burn-off)80-95%
Severe CokingThermal Treatment (Oxidative Burn-off)60-80%
Reversible Sulfur PoisoningSolvent Washing / Mild Thermal Treatment50-70%
Irreversible Metal PoisoningAcid Leaching (use with caution)30-60%

Mandatory Visualization

Succinic_Acid_Hydrogenation_Pathway cluster_main_path Main Reaction Pathway cluster_side_path Potential Side Reactions cluster_poisoning Catalyst Poisoning SA Succinic Acid GBL γ-Butyrolactone SA->GBL Hydrogenation - H2O Catalyst Active Catalyst BDO 1,4-Butanediol GBL->BDO Hydrogenation THF Tetrahydrofuran BDO->THF Dehydration - H2O Butanol n-Butanol BDO->Butanol Hydrogenolysis Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst Poison Adsorption Poison Poisons (S, N, etc.)

Caption: Reaction pathway for the hydrogenation of succinic acid to 1,4-butanediol.

Troubleshooting_Workflow start Catalyst Deactivation Observed check_type Gradual or Sudden Deactivation? start->check_type gradual Gradual Decline check_type->gradual Gradual sudden Sudden Drop check_type->sudden Sudden analyze_feedstock Analyze Feedstock for Poisons gradual->analyze_feedstock sudden->analyze_feedstock characterize_catalyst Characterize Spent Catalyst (XPS, TPD) analyze_feedstock->characterize_catalyst identify_poison Identify Poison/Coke characterize_catalyst->identify_poison coke Coking identify_poison->coke Coke Detected poison Poisoning identify_poison->poison Poison Detected regenerate_coke Thermal Regeneration (Burn-off) coke->regenerate_coke regenerate_poison Solvent Wash or Mild Thermal Treatment poison->regenerate_poison check_activity Check Catalyst Activity regenerate_coke->check_activity regenerate_poison->check_activity success Activity Restored check_activity->success Yes failure Irreversible Deactivation check_activity->failure No

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Identification of Sulfur Poisoning using X-ray Photoelectron Spectroscopy (XPS)

Objective: To identify the presence and chemical state of sulfur on a deactivated catalyst surface.

Materials:

  • Deactivated catalyst sample

  • Spatula

  • Sample holder for XPS

  • Ultra-high vacuum (UHV) XPS system

Procedure:

  • Sample Preparation: Carefully transfer a small amount of the dried, deactivated catalyst onto the XPS sample holder. Gently press the sample to create a flat, even surface. Avoid excessive force to prevent mechanical damage to the catalyst.

  • Introduction to UHV: Introduce the sample holder into the XPS instrument's load-lock chamber and evacuate to high vacuum. Transfer the sample to the main analysis chamber.

  • Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the catalyst surface.

  • High-Resolution Scan: If sulfur is detected in the survey scan, perform a high-resolution scan of the S 2p region (typically around 160-170 eV binding energy).

  • Data Analysis: Analyze the high-resolution S 2p spectrum to determine the chemical state of the sulfur. Different sulfur species (e.g., sulfides, sulfates) will have characteristic binding energies. Compare the spectra of the deactivated catalyst with a fresh catalyst sample to confirm the presence of sulfur as a contaminant.

Protocol 2: Regeneration of a Coked Catalyst by Thermal Treatment

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., dry air or a mixture of O₂ in N₂)

Procedure:

  • Catalyst Loading: Place the coked catalyst in a quartz tube and position it in the center of the tube furnace.

  • Inert Purge: Purge the system with an inert gas at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed organic molecules.

  • Heating Ramp: While maintaining the inert gas flow, slowly ramp the temperature of the furnace to the desired regeneration temperature (typically 300-500°C, depending on the catalyst's thermal stability). A slow ramp rate (e.g., 5°C/min) is crucial to prevent thermal shock.

  • Oxidative Treatment: Once the target temperature is reached, gradually introduce the oxidizing gas. Start with a low concentration of oxygen (e.g., 1-2% O₂ in N₂) to control the rate of coke combustion and avoid excessive temperature spikes (exotherms) that could cause sintering.

  • Hold Period: Maintain the catalyst at the regeneration temperature in the oxidizing atmosphere for 2-4 hours, or until the concentration of CO and CO₂ in the off-gas returns to baseline levels, indicating complete coke removal.

  • Cooling: Switch back to an inert gas flow and cool the furnace down to room temperature.

  • Post-Treatment: The regenerated catalyst may require a reduction step (e.g., treatment with H₂) before being used in the hydrogenation reaction to ensure the active metal sites are in the correct oxidation state.

References

Troubleshooting

Technical Support Center: Hydrolysis and Degradation of Dipropyl Succinate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis and degradation of dipropy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis and degradation of dipropyl succinate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of dipropyl succinate hydrolysis.

Issue 1: Incomplete or Slow Hydrolysis

Question: My hydrolysis of dipropyl succinate is not proceeding to completion, or the reaction rate is significantly slower than expected. What are the potential causes and solutions?

Answer:

Incomplete or slow hydrolysis can stem from several factors related to reaction conditions and reagents. Here's a systematic approach to troubleshoot this issue:

  • pH and Catalyst: The pH of the reaction mixture is a critical factor.[1]

    • Acid-Catalyzed Hydrolysis: This reaction is reversible.[2][3] To drive the equilibrium towards the products (succinic acid and propanol), a large excess of water is required.[2] Ensure a sufficiently acidic environment by using a strong acid catalyst like HCl or H₂SO₄.[1] A higher concentration of the acid catalyst can increase the reaction rate, but excessive acidity may lead to side reactions.[1]

    • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds to completion.[1][3] If you are experiencing incomplete reaction, ensure you are using a strong base (e.g., NaOH, KOH) and that it is in stoichiometric excess. A higher concentration of the base will lead to a faster reaction.[1]

  • Temperature: Reaction temperature significantly influences the rate of hydrolysis.[1][4]

    • For acid-catalyzed hydrolysis, a moderate increase in temperature (typically in the range of 50-100°C) can significantly accelerate the reaction.[1] However, excessively high temperatures might cause dehydration of the alcohol product or decomposition of succinic acid.[1]

    • Base-catalyzed hydrolysis is often exothermic. While it can be carried out at room temperature or slightly elevated temperatures, inadequate temperature control can slow down the reaction if the temperature is too low.[1]

  • Solvent: The choice of solvent can impact the solubility of dipropyl succinate and the accessibility of the ester to the hydrolyzing agent. If dipropyl succinate is not fully dissolved, the reaction will be slow. Consider using a co-solvent that is miscible with water and dissolves the ester, such as THF or methanol, particularly in base-catalyzed hydrolysis.

  • Reagent Quality: Ensure the purity and concentration of your acid or base catalyst. Old or improperly stored reagents can lose their potency.

dot

Troubleshooting_Incomplete_Hydrolysis start Incomplete or Slow Hydrolysis check_ph Verify pH and Catalyst Concentration start->check_ph check_temp Assess Reaction Temperature start->check_temp check_solubility Evaluate Substrate Solubility start->check_solubility check_reagents Check Reagent Quality start->check_reagents solution_ph_acid Increase Water Excess (Acidic Hydrolysis) check_ph->solution_ph_acid Acidic solution_ph_base Increase Base Concentration (Basic) check_ph->solution_ph_base Basic solution_temp Optimize Temperature (50-100°C Acidic, RT-Elevated Basic) check_temp->solution_temp solution_solubility Add Co-solvent (e.g., THF, Methanol) check_solubility->solution_solubility solution_reagents Use Fresh/Standardized Reagents check_reagents->solution_reagents Troubleshooting_Unexpected_Peaks start Unexpected Peaks in Chromatogram source_side_reactions Side Reactions start->source_side_reactions source_impurities Impurities start->source_impurities source_artifacts Analytical Artifacts start->source_artifacts solution_side_reactions Optimize Temp. & Time Avoid Alcoholic Co-solvents (Base) source_side_reactions->solution_side_reactions solution_impurities Analyze Starting Materials Use High-Purity Reagents source_impurities->solution_impurities solution_artifacts Optimize Derivatization Clean/Replace Column source_artifacts->solution_artifacts HPLC_Protocol_Workflow setup Reaction Setup (Ester + Acidic Water) reflux Heat and Stir (e.g., 70°C) setup->reflux sample Withdraw Aliquot at Time Points reflux->sample quench Quench Reaction (Dilute in Mobile Phase) sample->quench inject Inject onto HPLC System quench->inject analyze Analyze Data (Quantify Products) inject->analyze

References

Optimization

Overcoming stickiness and morphology problems in succinate polymers

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common challenges encountered during the research and development of succinate-based polymers, with a sp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common challenges encountered during the research and development of succinate-based polymers, with a specific focus on overcoming issues of stickiness and achieving desired morphology.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of stickiness or tackiness in my succinate polymer films?

A1: Stickiness in succinate polymers, such as Poly(butylene succinate) (PBS), is often related to the material's inherent thermal properties and processing conditions. The main causes include:

  • Low Glass Transition Temperature (Tg): Many aliphatic polyesters, including some poly(alkylene succinate)s, have a Tg below or near room temperature.[1] This means that at ambient temperatures, the polymer chains in the amorphous regions are mobile, leading to a soft and tacky surface.

  • Low Crystallinity: A low degree of crystallinity results in a larger amorphous phase. Since stickiness originates in the amorphous regions, lower crystallinity exacerbates the problem.[2] Factors like rapid cooling or the presence of certain co-monomers can suppress crystallization.[3][4]

  • Residual Solvents or Monomers: If films are prepared by solvent casting, incomplete evaporation of the solvent can act as a plasticizer, lowering the Tg and making the film sticky.[5][6] Similarly, residual oligomers or unreacted monomers from synthesis can have the same effect.[7]

Q2: What factors are responsible for poor or inconsistent morphology in my polymer samples?

A2: Poor morphology in semi-crystalline polymers like PBS can manifest as inconsistent spherulite size, surface defects, or brittleness, and is typically influenced by:

  • Crystallization Conditions: The rate of cooling from the melt or the rate of solvent evaporation during casting significantly impacts crystal nucleation and growth.[3] Slow cooling generally leads to larger, more well-defined spherulites, while rapid cooling (quenching) can lead to smaller spherulites or even a largely amorphous state.

  • Thermal History: The polymer's previous thermal experiences can affect its subsequent crystallization behavior. Erasing the thermal history by holding the polymer above its melting temperature (Tm) before processing is a crucial step for achieving reproducible results.

  • Copolymer Composition: Introducing co-monomers into the succinate polymer chain disrupts the regularity of the structure, which can reduce the overall degree of crystallinity and alter the crystal morphology.[2][3][8]

  • Additives and Fillers: The presence of nucleating agents, plasticizers, or fillers can dramatically alter the morphology by providing sites for crystal growth or by hindering chain mobility.[9][10]

Q3: My processed PBS seems to have different properties after I re-melt it. Why is that, and can it be stabilized?

A3: When reprocessed at high temperatures (e.g., above 190°C), PBS can undergo thermo-mechanical degradation.[11] This process can involve branching and recombination reactions, which alter the molecular weight distribution and viscosity of the polymer.[11] Some commercial bio-based succinic acid may also contain impurities like fumaric acid, which can promote branching during thermal processing.[12] This degradation can be significantly suppressed by adding stabilizers, such as phenolic antioxidants (e.g., Irganox® 1010), which mitigate the radical degradation reactions and help maintain the polymer's properties through reprocessing.[11]

Troubleshooting Guide

Problem 1: Processed films are tacky and exhibit "blocking" (sticking to each other).

This is one of the most common issues, particularly with aliphatic polyesters that have low glass transition temperatures.

Cause A: Low Degree of Crystallinity

  • Explanation: The amorphous regions of the polymer are responsible for the sticky behavior. If the degree of crystallinity is low, the amorphous fraction is large, leading to increased tackiness.

  • Solution: Increase the crystallinity of the polymer through thermal annealing. This process involves heating the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) and holding it for a specific duration. This allows the polymer chains to rearrange into a more ordered, crystalline structure.[13]

    • See Experimental Protocol 2 for a detailed thermal annealing procedure.

Cause B: Low Glass Transition Temperature (Tg)

  • Explanation: Poly(alkylene succinate)s can have varying Tg values depending on the length of the diol chain.[1] Longer, more flexible diol chains lead to lower Tg values, making the polymer softer and stickier at room temperature.

  • Solution 1: Copolymerization: Introduce co-monomers that increase chain rigidity and raise the Tg. For example, incorporating aromatic units can increase the Tg. However, this may also reduce the rate of biodegradation.

  • Solution 2: Use of Fillers/Additives: Incorporating rigid fillers like nanocrystalline cellulose (NCC) or chitin whiskers can increase the overall stiffness of the composite and reduce surface tackiness by restricting the mobility of polymer chains.[10]

Cause C: Residual Solvent or Plasticization

  • Explanation: In solvent-cast films, trapped solvent molecules can plasticize the polymer, effectively lowering its Tg and making it feel sticky.

  • Solution: Optimize the drying process. After casting, allow the film to dry at ambient temperature to minimize bubble formation, and then use a vacuum oven at a moderately elevated temperature (e.g., 40-60°C) to remove the last traces of solvent.[14] The drying time will depend on the solvent's boiling point and the film's thickness.[14]

Problem 2: Films are brittle, opaque, and crack upon handling.

This issue often relates to the crystalline morphology and molecular weight of the polymer.

Cause A: High Crystallinity and Large Spherulites

  • Explanation: While high crystallinity reduces stickiness, if it leads to the formation of large spherulites, these can act as stress concentration points, making the material brittle. This can happen during slow cooling from the melt.

  • Solution 1: Use of Nucleating Agents: Additives like cellulose nanocrystals (CNC) can act as nucleating agents, increasing the number of crystallization sites.[9] This leads to a higher number of smaller spherulites, which generally improves toughness and flexibility.

  • Solution 2: Control Cooling Rate: A faster cooling rate from the melt will leave less time for large spherulites to form, resulting in a tougher, more transparent film.

Cause B: Low Molecular Weight

  • Explanation: Sufficiently high molecular weight is necessary for polymer chains to entangle, which imparts mechanical strength and flexibility. Low molecular weight polyesters are often brittle. The synthesis of high-molecular-weight aliphatic polyesters can be challenging due to competing degradation reactions at high temperatures.[8]

  • Solution: Use a chain extender, such as hexamethylene diisocyanate (HMDI), during or after polymerization to increase the molecular weight of the polymer.[15]

Problem 3: Inconsistent surface morphology and defects in films.

These problems often arise from the film formation process itself, especially in solvent casting.

Cause A: Inconsistent Solvent Evaporation

  • Explanation: If the solvent evaporates too quickly or unevenly, it can cause surface defects like "skinning" or internal voids.

  • Solution: Control the drying environment. Cast the film in a location with minimal air drafts. Covering the casting dish with a lid that is slightly ajar can slow down and even out the evaporation process.[5][6] Using a solvent with a higher boiling point can also help.

Cause B: Air Bubbles

  • Explanation: Dissolved air in the polymer solution or air introduced during mixing can form bubbles in the final film.

  • Solution: Degas the polymer solution before casting. This can be done by placing the solution in an ultrasonic bath, often in conjunction with a vacuum pump, to facilitate the removal of bubbles.[14]

Data & Protocols

Data Tables

Table 1: Thermal Properties of Various Poly(alkylene succinate)s. This table illustrates how the length of the diol monomer affects the glass transition (Tg) and melting (Tm) temperatures, which are critical factors in determining polymer stickiness and processing windows.

Polymer NameAbbreviationDiol Methylene Groups (x)Tg (°C)Tm (°C)
Poly(ethylene succinate)PESu2-15.1-
Poly(butylene succinate)PBSu4-32.2117.8
Poly(hexylene succinate)PHSu6~ -5364.2
Poly(octylene succinate)POSu8-58.6-
Poly(decylene succinate)PDeSu10~ -53-
(Data sourced from literature[1])

Table 2: Effect of Nanofiller Addition on Mechanical Properties of PBS Films. This table shows how reinforcing PBS with nanofillers can improve its mechanical strength.

MaterialTensile Strength (MPa)
Neat PBS23.2
PBS + 3% Nanocrystalline Cellulose (NCC)32.9
PBS + 3% Chitin Whiskers (CHW)43.6
(Data sourced from literature[10])
Experimental Protocols

Protocol 1: Solvent Casting for Film Preparation This is a common and straightforward method for producing uniform polymer films in a laboratory setting.[5][16]

  • Solution Preparation: Dissolve the succinate polymer in a suitable solvent (e.g., chloroform, dichloromethane) to a concentration of 5-10% (w/v). Stir the mixture at room temperature until the polymer is fully dissolved.

  • Degassing (Optional but Recommended): Place the solution in an ultrasonic bath for 15-30 minutes to remove any dissolved air bubbles.[14]

  • Casting: Pour a calculated volume of the polymer solution into a flat, inert mold (e.g., a glass petri dish or a PTFE-coated tray) to achieve the desired film thickness.[14] Ensure the mold is on a perfectly level surface.

  • Drying: Cover the mold (e.g., with a perforated lid) and allow the solvent to evaporate slowly at ambient temperature for 24 hours. This slow, controlled evaporation is crucial for forming a uniform film.[5][14]

  • Final Drying: Transfer the film to a vacuum oven and dry at a temperature above the solvent's boiling point but well below the polymer's Tg (e.g., 40-60°C) for another 24 hours to remove any residual solvent.

  • Peeling: Once completely dry, carefully peel the film from the mold. Store the film in a desiccator to prevent moisture absorption.[14]

Protocol 2: Thermal Annealing to Increase Crystallinity This protocol is used to reduce stickiness and improve the mechanical properties of semi-crystalline polymer films.[13]

  • Sample Preparation: Place the prepared polymer film (from Protocol 1) on a flat, non-stick surface (e.g., a glass slide or aluminum foil).

  • Determine Annealing Temperature (Ta): The annealing temperature should be between the polymer's Tg and Tm. A typical starting point for PBS is in the range of 90-110°C.

  • Heating: Place the sample in a preheated oven set to the desired annealing temperature.

  • Isothermal Hold: Hold the sample at the annealing temperature for a specified time (e.g., 1-2 hours). The duration can be optimized to achieve the desired crystallinity.

  • Cooling: After the hold time, turn off the oven and allow the sample to cool slowly to room temperature inside the oven. Slow cooling is important to prevent the introduction of thermal stresses.

  • Characterization: Analyze the annealed film using techniques like DSC (Protocol 3) to confirm the increase in crystallinity.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis DSC is essential for determining the thermal properties (Tg, Tc, Tm) and degree of crystallinity, which are central to understanding stickiness and morphology.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 150-180°C for PBS) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.

  • Cooling Scan: Cool the sample from the melt back down to a low temperature (e.g., -70°C for PBS) at a controlled rate (e.g., 10 °C/min). This scan reveals the crystallization temperature (Tc).

  • Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to the maximum temperature. This scan provides the glass transition temperature (Tg) and melting temperature (Tm) of the material under controlled conditions.

  • Analysis:

    • Tg: Identified as a step-change in the heat flow curve during the second heating scan.

    • Tm: Identified as the peak of the endothermic melting event in the heating scans.

    • Degree of Crystallinity (Xc): Calculated using the enthalpy of melting (ΔHm) from the second heating scan and a reference value for the 100% crystalline polymer.

Visualizations

G cluster_problem Initial Observation cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions Problem Polymer Film is Sticky or Exhibits Blocking Cause1 Low Degree of Crystallinity Problem->Cause1 Investigate Cause2 Low Glass Transition Temperature (Tg) Problem->Cause2 Investigate Cause3 Residual Solvent or Monomers Problem->Cause3 Investigate Sol1 Perform Thermal Annealing (See Protocol 2) Cause1->Sol1 Solution Sol2 Incorporate Rigid Fillers (e.g., Nanocellulose) Cause2->Sol2 Solution Sol3 Optimize Drying Process (Vacuum Oven) Cause3->Sol3 Solution

G cluster_prep Preparation cluster_treatment Thermal Treatment cluster_char Characterization cluster_outcome Outcome Prep Prepare Polymer Film via Solvent Casting (See Protocol 1) Anneal Anneal Film between Tg and Tm (e.g., 90-110°C for 2h) (See Protocol 2) Prep->Anneal Step 1 DSC Analyze Thermal Properties and Crystallinity via DSC (See Protocol 3) Anneal->DSC Step 2a MechTest Evaluate Mechanical Properties (e.g., Tensile Test) Anneal->MechTest Step 2b Outcome Improved Film Properties: - Reduced Stickiness - Enhanced Stiffness DSC->Outcome Verify MechTest->Outcome Verify

References

Troubleshooting

Minimizing dimer impurities in succinate synthesis

Welcome to the technical support center for succinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for succinate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of common impurities, particularly dimer impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common "dimer impurity" in diethyl succinate synthesis?

A1: The most common dimer impurity encountered during the synthesis of diethyl succinate is diethyl succinoylsuccinate . This molecule is formed when two molecules of diethyl succinate react with each other through a self-condensation reaction.

Q2: How is this dimer impurity formed?

A2: Diethyl succinoylsuccinate is formed via a Claisen condensation reaction. This reaction is typically promoted by the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. The base removes an alpha-proton from one molecule of diethyl succinate to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of a second diethyl succinate molecule.

Q3: My synthesis of diethyl succinate is showing a significant amount of a high-boiling point impurity. Could this be the dimer?

A3: It is highly likely. The Claisen self-condensation of diethyl succinate is a known side reaction, especially if the reaction conditions are not carefully controlled.[1][2] The resulting dimer, diethyl succinoylsuccinate, has a significantly higher molecular weight and boiling point than diethyl succinate, making it a common high-boiling point impurity.

Q4: How can I prevent the formation of this dimer impurity during my synthesis?

A4: The key to preventing dimer formation is to avoid conditions that favor the Claisen condensation. When synthesizing diethyl succinate via Fischer esterification of succinic acid and ethanol, use an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) instead of a base.[3] Additionally, using a large excess of the alcohol (ethanol) and removing water as it forms can help drive the equilibrium towards the desired ester product and away from side reactions.[1]

Q5: What analytical methods are suitable for detecting and quantifying the diethyl succinoylsuccinate impurity?

A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective methods for detecting and quantifying this dimer impurity.[4] GC-MS is particularly useful for separating the more volatile diethyl succinate from the less volatile dimer and provides mass spectral data for confirmation. HPLC with a suitable column, such as a reverse-phase C18 column, can also effectively separate the two compounds.

Q6: If my final product is already contaminated with the dimer impurity, how can I remove it?

A6: Due to the significant difference in boiling points, fractional distillation under reduced pressure is an effective method for separating diethyl succinate from the higher-boiling diethyl succinoylsuccinate.[5] Another potential method is crystallization , as the two compounds may have different solubilities and crystallization points in various solvents.[6][7]

Troubleshooting Guide: Minimizing Diethyl Succinoylsuccinate Impurity

This guide will help you identify and resolve issues related to the formation of the dimer impurity during diethyl succinate synthesis.

Problem: High levels of a high-boiling point impurity, suspected to be diethyl succinoylsuccinate, are detected in the final product.

Troubleshooting Workflow

TroubleshootingWorkflow start High Dimer Impurity Detected q1 What type of catalyst was used? start->q1 base Base Catalyst (e.g., NaOEt, KOtBu) q1->base Base acid Acid Catalyst (e.g., H2SO4, TsOH) q1->acid Acid sol_base Root Cause: Base promotes Claisen condensation. Solution: Switch to an acid catalyst for Fischer esterification. base->sol_base q2 What was the reaction temperature? acid->q2 end_node Optimized Synthesis: Low Dimer Impurity sol_base->end_node temp_high High Temperature (>100 °C) q2->temp_high High temp_mod Moderate Temperature (Refluxing Ethanol, ~80 °C) q2->temp_mod Moderate sol_temp Potential Issue: High temperatures can promote side reactions. Solution: Maintain temperature at the reflux temperature of the alcohol. Avoid excessive heating. temp_high->sol_temp q3 Were reactants used in stoichiometric amounts? temp_mod->q3 sol_temp->q3 stoich Stoichiometric or near- stoichiometric amounts of succinic acid and ethanol q3->stoich Yes excess_etoh Large excess of ethanol q3->excess_etoh No sol_stoich Potential Issue: Reaction equilibrium may not sufficiently favor product formation, allowing for side reactions. Solution: Use a large excess of ethanol to push the equilibrium towards the desired product (Le Chatelier's Principle). stoich->sol_stoich q4 Was water removed during the reaction? excess_etoh->q4 sol_stoich->q4 water_present No, water was allowed to accumulate. q4->water_present No water_removed Yes, using a Dean-Stark trap or other methods. q4->water_removed Yes sol_water Potential Issue: The presence of water can shift the equilibrium back towards the reactants, reducing yield and potentially allowing more time for side reactions. Solution: Use a Dean-Stark trap or molecular sieves to remove water as it is formed. water_present->sol_water water_removed->end_node sol_water->end_node FischerEsterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products SA Succinic Acid Protonation 1. Protonation of Carbonyl Oxygen SA->Protonation EtOH Ethanol (excess) Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol EtOH->Nucleophilic_Attack H_plus H+ (e.g., H2SO4) H_plus->Protonation DES Diethyl Succinate (Desired Product) Water Water Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Elimination->Water Repeat 5. Repeat steps 1-4 on second carboxyl group Elimination->Repeat Repeat->DES ClaisenCondensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DES1 Diethyl Succinate (Molecule 1) Deprotonation 1. Deprotonation to form Enolate DES1->Deprotonation DES2 Diethyl Succinate (Molecule 2) Nucleophilic_Attack 2. Nucleophilic Attack on second molecule DES2->Nucleophilic_Attack Base Strong Base (e.g., NaOEt) Base->Deprotonation Dimer Diethyl Succinoylsuccinate (Dimer Impurity) Deprotonation->Nucleophilic_Attack Elimination 3. Elimination of Ethoxide Nucleophilic_Attack->Elimination Elimination->Dimer

References

Optimization

Troubleshooting peptide synthesis and purification challenges

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis and purification. The information is tailored for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis and purification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your peptide synthesis and purification experiments.

Synthesis Phase

Q1: What are the signs of peptide aggregation during synthesis, and how can I resolve it?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common issue, particularly with hydrophobic sequences or peptides prone to forming secondary structures.[1][2]

Signs of Aggregation:

  • Poor Resin Swelling: The peptide-resin fails to swell adequately, indicating that the peptide chains are clumping together.[3]

  • Slow or Incomplete Reactions: Both coupling and deprotection steps may be sluggish or incomplete.[3]

  • Low Yield and Purity: The final crude peptide yield is low, and analysis shows a complex mixture of byproducts.[1]

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Solvent Choice Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the solvent. NMP and DMSO can better solvate the growing peptide chain and disrupt aggregation.[2][3]NMP is a good alternative for hydrophobic peptides.[2]
Incorporate Solubilizing Agents Add chaotropic salts (e.g., CuLi, NaClO4, KSCN) or nonionic detergents to the reaction mixture to disrupt hydrogen bonding.[1][3]Can be effective but may require optimization of concentrations.
Microwave-Assisted Synthesis Microwave irradiation can accelerate coupling and deprotection reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[1]Requires a microwave peptide synthesizer.
Incorporate "Structure-Breaking" Residues Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-12 residues to disrupt the formation of secondary structures.[3]These are incorporated like standard amino acids and the protecting groups are removed during final cleavage.
Temperature Couple at a higher temperature to increase reaction kinetics and disrupt aggregation.[3]Monitor for potential side reactions at elevated temperatures.
Physical Disruption Use sonication to break up aggregated peptide-resin.[3]Be cautious with the duration and power of sonication to avoid resin damage.

Q2: My Fmoc deprotection seems incomplete. What could be the cause and how do I fix it?

A2: Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine is a critical issue that leads to deletion sequences, where one or more amino acids are missing from the final peptide.[4]

Causes of Incomplete Fmoc Deprotection:

  • Peptide Sequence: Sterically hindered amino acids or sequences prone to aggregation can physically block the deprotection reagent.[4]

  • Suboptimal Reagents: Degraded piperidine solution or impure solvents can reduce deprotection efficiency.[4]

  • Poor Resin Swelling: Inadequate swelling of the resin can hinder reagent access to the peptide chains.[4]

  • High Resin Loading: Overloading the resin with the first amino acid can cause steric hindrance between growing peptide chains.[4]

Troubleshooting and Optimization:

StrategyDescription
Verify Reagents Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and of high quality.[4]
Extend Reaction Time For difficult sequences, increase the deprotection time. A second, shorter deprotection step is often recommended.[4]
Add a Stronger Base The addition of 1-2% 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency for difficult sequences.[3][4]
Improve Solvation Switch to NMP or add chaotropic salts to improve resin swelling and reagent penetration.[3]
Optimize Protocol for Difficult Sequences For known "difficult" sequences, consider using a lower substitution resin or a more hydrophilic resin like TentaGel.[3]

Experimental Protocol: Manual Fmoc Deprotection

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Recommended): Perform a second, shorter deprotection (5-10 minutes) with fresh reagent.[4]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and byproducts.[4]

Monitoring Deprotection: The completeness of the Fmoc deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzylfulvene-piperidine adduct.[4]

Q3: I'm observing a low yield of my desired peptide. What are the common causes and how can I improve it?

A3: Low peptide yield can result from a variety of issues during synthesis, cleavage, or workup.

Common Causes for Low Yield:

CauseDescription
Incomplete Coupling/Deprotection Failure to complete either of these steps at each cycle leads to truncated and deletion sequences, reducing the amount of the full-length product.[5]
Peptide Aggregation As discussed, aggregation can prevent reactions from going to completion.[1]
Side Reactions Unwanted chemical modifications of the peptide chain can lead to a loss of the target product.[6][7]
Premature Cleavage For certain resin-linker combinations, the peptide chain may be prematurely cleaved during synthesis.
Loss During Workup The peptide may not fully precipitate from ether, or it may be lost during transfer steps.[8]

Strategies to Improve Yield:

  • Optimize Coupling Chemistry:

    • Double Coupling: For difficult couplings (e.g., sterically hindered amino acids like Val, Ile, or repeated identical residues), perform the coupling reaction twice.[9]

    • Use Stronger Coupling Reagents: For challenging sequences, consider using more potent coupling reagents like HBTU, HATU, or PyBOP.[10]

    • Increase Reagent Concentration: Using higher concentrations of amino acids and coupling reagents can drive the reaction to completion.[9]

  • Address Aggregation: Employ the strategies outlined in the aggregation troubleshooting section.

  • Minimize Side Reactions: Choose appropriate protecting groups for sensitive amino acids and optimize reaction conditions (e.g., temperature, time).

  • Optimize Cleavage and Precipitation:

    • Ensure the cleavage cocktail is appropriate for the peptide sequence and protecting groups used.

    • If the peptide does not precipitate well in diethyl ether, try a 1:1 mixture of hexane and ether or cool the mixture to 4°C before precipitation.[8] In some cases, for short or hydrophobic peptides, it may be necessary to evaporate the ether/TFA mixture and redissolve the residue in an appropriate solvent for purification.[8]

Theoretical Peptide Yield Calculation:

The theoretical yield of a peptide can be dramatically affected by the efficiency of each synthesis step.

Stepwise EfficiencyTheoretical Yield for a 20-mer PeptideTheoretical Yield for a 50-mer Peptide
97%(0.97)^40 ≈ 29.6%(0.97)^100 ≈ 4.8%
99%(0.99)^40 ≈ 66.9%(0.99)^100 ≈ 36.6%
99.5%(0.995)^40 ≈ 81.8%(0.995)^100 ≈ 60.6%

Note: The number of steps is twice the number of amino acids (deprotection and coupling).

Purification Phase

Q4: I'm having trouble dissolving my lyophilized peptide. What should I do?

A4: Peptide solubility is highly dependent on its amino acid sequence and net charge.[11] It's always recommended to test the solubility of a small amount of peptide before dissolving the entire sample.[12][13]

General Solubilization Protocol:

  • Start with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[12]

  • Consider Net Charge:

    • Basic Peptides (Net Charge > 0): If insoluble in water, try a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA).[13][]

    • Acidic Peptides (Net Charge < 0): If insoluble in water, try a dilute basic solution (e.g., 0.1% ammonia or 10% ammonium bicarbonate).[13][]

    • Hydrophobic/Neutral Peptides: If the peptide has a high percentage of hydrophobic residues, dissolve it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[12][13] For peptides containing Cys or Met, DMF is preferred over DMSO to avoid oxidation.[12][15]

  • Aids to Dissolution:

    • Sonication: Brief sonication can help break up aggregates.[12][13]

    • Gentle Warming: Carefully warming the solution may improve solubility.[13]

Q5: My peptide is not separating well during HPLC purification. What are some common issues and solutions?

A5: Poor separation in reverse-phase high-performance liquid chromatography (RP-HPLC) can be due to a variety of factors related to the sample, mobile phase, or the column itself.

Common HPLC Troubleshooting Scenarios:

ProblemPossible CauseSolution
Broad Peaks * Column contamination or degradation. * Sample overload. * Inappropriate mobile phase.* Wash the column with a strong solvent. * Inject a smaller sample volume. * Ensure the sample is dissolved in the initial mobile phase.
Peak Tailing * Interaction with residual silanols on the column. * Column contamination.* Ensure adequate ion-pairing agent (e.g., 0.1% TFA) is in the mobile phase. * Use a high-purity silica column.
No Peaks or Very Small Peaks * Peptide precipitated in the sample vial or injector. * Incorrect injection volume. * Detector issue.* Check peptide solubility in the injection solvent. * Verify injector and syringe are working correctly. * Check detector lamp and settings.
Peptide Elutes with the Solvent Front * The peptide is too polar for the column. * The initial mobile phase is too strong.* Use a more polar column. * Decrease the percentage of organic solvent in the initial mobile phase.

Experimental Protocol: General RP-HPLC Purification

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase or a compatible solvent with a lower organic content.[16] Filter the sample through a 0.45 µm filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Solvent B to elute the peptide and impurities. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 nm or 280 nm).

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.[17]

Frequently Asked Questions (FAQs)

Q6: What purity level do I need for my peptide?

A6: The required purity of a synthetic peptide depends on its intended application.

Purity LevelRecommended Applications
>70% (Crude) Screening, non-sensitive immunoassays.
>80% Polyclonal antibody production, ELISA standards.
>90% In vitro bioassays, non-quantitative enzyme-substrate studies.[18]
>95% In vivo studies, cell-based assays, receptor-ligand studies, NMR.
>98% X-ray crystallography, clinical trials, GMP-grade applications.

Q7: How should I store my synthetic peptides?

A7: For long-term storage, lyophilized peptides should be stored at -20°C or colder.[19] Once dissolved, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Peptide solutions have a limited shelf life and should be used as soon as possible after preparation.[19]

Q8: What is the difference between peptide purity and peptide content?

A8:

  • Peptide Purity: This is typically determined by HPLC and represents the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, truncated sequences).[]

  • Peptide Content (or Net Peptide Content): This is the percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of counterions (like TFA from purification), water, and other salts. It is usually determined by amino acid analysis or elemental analysis.[] Even a peptide with >99% purity may have a net peptide content of 70-80%.[]

Q9: What are common side reactions in peptide synthesis and how can they be minimized?

A9: Several side reactions can occur during peptide synthesis, leading to impurities.[6][7]

Side ReactionDescriptionMinimization Strategies
Racemization Loss of stereochemical integrity at the α-carbon, particularly during the activation of amino acids for coupling.[7][20]Use of coupling reagents with racemization-suppressing additives like HOBt or Oxyma Pure.[21]
Aspartimide Formation The side-chain carboxyl group of aspartic acid can form a cyclic imide, which can then reopen to form a mixture of α- and β-linked peptides.[3]Add HOBt to the piperidine deprotection solution in Fmoc synthesis. Use protecting groups like β-cyclohexyl ester for Asp in Boc synthesis.[3]
Diketopiperazine Formation At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin. This is common with proline as one of the first two residues.[3]Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[3]
Oxidation of Methionine The sulfur in the methionine side chain can be oxidized to the sulfoxide.Use scavengers like methionine or thioanisole during cleavage. Store the peptide under an inert atmosphere.

Visual Workflows

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Deprotection (e.g., Fmoc removal) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage 6. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Precipitation 7. Precipitation & Washing Cleavage->Precipitation Purification 8. Purification (HPLC) Precipitation->Purification QC 9. Quality Control (MS, HPLC) Purification->QC Final_Product Lyophilized Peptide QC->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Decision_Tree Start Synthesis Problem? LowYield Low Yield? Start->LowYield Yes LowPurity Low Purity? Start->LowPurity No CheckCoupling Check Coupling/Deprotection (Double couple, stronger reagents) LowYield->CheckCoupling CheckCleavage Optimize Cleavage & Precipitation LowYield->CheckCleavage Aggregation Signs of Aggregation? LowPurity->Aggregation No CheckSideReactions Identify & Mitigate Side Reactions LowPurity->CheckSideReactions ChangeSolvent Change Solvent (e.g., NMP) Add Chaotropic Salts Aggregation->ChangeSolvent Yes UseAdditives Use Pseudoprolines or Hmb/Dmb residues Aggregation->UseAdditives Yes Microwave Use Microwave Synthesis Aggregation->Microwave Yes

Caption: Troubleshooting Decision Tree for Peptide Synthesis.

Purification_Workflow Crude Crude Peptide Dissolve Dissolve in Aqueous/Organic Solvent Crude->Dissolve HPLC RP-HPLC Purification Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize PurePeptide Pure Peptide Lyophilize->PurePeptide

Caption: Peptide Purification and Analysis Workflow.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dipropyl Succinate and Diethyl Succinate in Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of dipropyl succinate and diethyl succinate for use as plasticizers in polymer formulations. The information...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dipropyl succinate and diethyl succinate for use as plasticizers in polymer formulations. The information presented is curated from scientific literature and technical data to assist in the selection of the most suitable succinate ester for specific research and development applications.

Introduction

Succinate esters are a class of bio-based plasticizers that are gaining significant attention as environmentally friendly alternatives to traditional phthalate-based plasticizers.[1][2][3] Their biodegradability, low toxicity, and versatile performance make them attractive for a wide range of polymer applications, including in sensitive products such as medical devices and food packaging.[1][4] This guide focuses on two such esters: dipropyl succinate and diethyl succinate. The primary difference between these two molecules lies in the length of their alkyl chains, a factor known to significantly influence plasticizer performance.[5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a plasticizer is crucial for predicting its behavior and compatibility with a polymer matrix.

PropertyDipropyl SuccinateDiethyl Succinate
CAS Number 925-15-5[6][7]123-25-1
Molecular Formula C10H18O4[6][7]C8H14O4
Molecular Weight 202.25 g/mol [6][7]174.19 g/mol
Density 1.002 g/cm³[6][8]1.04 g/cm³
Boiling Point 251 °C[8]217-218 °C
Melting Point -6 °C[8]-20 °C
Refractive Index 1.425[8][9]1.420

Performance in Polymer Formulations

While direct, side-by-side experimental data for dipropyl succinate is limited in publicly available literature, its performance can be inferred from established trends observed in homologous series of succinate plasticizers. Generally, as the alkyl chain length increases from ethyl to propyl, certain trends in performance are expected.

The following table summarizes the anticipated performance of dipropyl succinate in comparison to the known performance of diethyl succinate in a typical Poly(vinyl chloride) (PVC) formulation.

Performance MetricDiethyl Succinate (DES)Dipropyl Succinate (DPS) - Estimated
Plasticizing Efficiency Effective, especially at higher concentrations[3]Potentially more efficient at lower concentrations
Tensile Strength Moderate reductionGreater reduction
Elongation at Break Significant increasePotentially higher increase
Glass Transition Temp. (Tg) Reduction Good[5]More significant reduction[5]
Thermal Stability ModerateSimilar to DES
Migration Resistance Lower than longer-chain succinates[1]Expected to be slightly better than DES

Note: The performance data for dipropyl succinate is estimated based on the known structure-property relationships of succinate esters, where longer alkyl chains generally lead to increased plasticizing efficiency and a greater reduction in the glass transition temperature.[1][5]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section details the standard experimental methodologies for evaluating the performance of plasticizers in polymer formulations.

Preparation of Plasticized Polymer Films

A homogenous dispersion of the plasticizer within the polymer is crucial for accurate performance evaluation.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • Plasticizer (Dipropyl Succinate or Diethyl Succinate)

  • Thermal stabilizer (e.g., for PVC)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dry the polymer resin to remove any residual moisture.

  • Dissolve the polymer and a predetermined amount of plasticizer (e.g., 30 parts per hundred parts of resin - phr) in a suitable solvent to form a homogenous solution.

  • Cast the solution onto a flat glass plate.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood) for 24-48 hours.

  • Dry the resulting film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

Mechanical Properties Testing

The effect of the plasticizer on the mechanical strength and flexibility of the polymer is a key performance indicator.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[10][11]

Apparatus: Universal Testing Machine (UTM)

Procedure:

  • Cut dumbbell-shaped specimens from the prepared polymer films according to ASTM D638 specifications.[12]

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[12]

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the resulting stress-strain curve.

Thermal Analysis

Thermal analysis techniques are used to determine the effect of the plasticizer on the thermal stability and glass transition temperature of the polymer.

4.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.[13][14][15]

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small, known weight of the plasticized polymer film into a TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[16][17]

  • Record the sample weight as a function of temperature.

  • Determine the onset of decomposition temperature, which indicates the thermal stability of the material.

4.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizer efficiency.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Seal a small, known weight of the plasticized polymer film in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min).

  • Cool the sample rapidly.

  • Reheat the sample at the same controlled rate.

  • The glass transition is observed as a step change in the heat flow curve during the second heating scan.

Plasticizer Migration Testing

This test evaluates the permanence of the plasticizer within the polymer matrix.[18]

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals (modified).

Procedure:

  • Cut a precisely weighed and measured piece of the plasticized polymer film.

  • Immerse the film in a specific extraction medium (e.g., hexane, ethanol, or a food simulant) in a sealed container.[19][20]

  • Store the container at a controlled temperature for a specified period.

  • Remove the film, dry it thoroughly, and weigh it again.

  • The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the film.

  • Alternatively, the concentration of the plasticizer in the extraction medium can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[21]

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of dipropyl succinate and diethyl succinate in polymer formulations.

G cluster_input Inputs cluster_formulation Formulation & Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison cluster_output Output Polymer Polymer Resin (e.g., PVC, PLA) Formulation Prepare Polymer Formulations (e.g., 30 phr plasticizer) Polymer->Formulation DES Diethyl Succinate DES->Formulation DPS Dipropyl Succinate DPS->Formulation FilmCasting Solvent Cast Films Formulation->FilmCasting Mechanical Mechanical Testing (ASTM D638) - Tensile Strength - Elongation at Break FilmCasting->Mechanical Thermal Thermal Analysis - TGA (Thermal Stability) - DSC (Glass Transition Temp.) FilmCasting->Thermal Migration Migration Testing (e.g., ASTM D1239) - Weight Loss - GC-MS of Extract FilmCasting->Migration Comparison Comparative Analysis of Performance Data Mechanical->Comparison Thermal->Comparison Migration->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for comparing succinate plasticizers.

Conclusion

Both diethyl succinate and dipropyl succinate are viable bio-based plasticizers for a range of polymer applications. The choice between them will depend on the specific performance requirements of the final product. Diethyl succinate is a well-documented plasticizer, while the slightly longer alkyl chains of dipropyl succinate are expected to offer enhanced plasticizing efficiency, potentially leading to improved flexibility and a lower glass transition temperature at similar concentrations. However, this may also be accompanied by a slight decrease in tensile strength. For applications requiring high flexibility, dipropyl succinate may be the preferred candidate, while for applications where higher rigidity is desired, diethyl succinate could be more suitable. It is strongly recommended that researchers conduct their own comparative studies using the detailed protocols provided in this guide to determine the optimal plasticizer for their specific polymer formulation and application.

References

Comparative

Unpacking the Alternating Pattern: A Comparative Analysis of Odd-Even Effects in Succinate Ester Melting Points

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of molecules is paramount. Among these, the melting point is a fundamental characteristic that influences a su...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of molecules is paramount. Among these, the melting point is a fundamental characteristic that influences a substance's stability, solubility, and formulation. In the homologous series of succinate esters, a curious phenomenon known as the "odd-even effect" is observed in their melting points. This guide provides a comparative analysis of this effect, supported by experimental data and detailed methodologies.

A distinct alternating pattern is observed in the melting points of dialkyl succinates as the number of carbon atoms in the alkyl side chain increases.[1] Succinate esters with an odd number of carbon atoms in their alkyl side chains consistently exhibit higher melting points than their adjacent counterparts with an even number of carbon atoms.[1][2] This phenomenon is contrary to the general trend where melting points increase with molecular weight in a homologous series.[3][4]

The Odd-Even Effect in Action: Melting Point Data

The melting points of a series of dialkyl succinates, from dimethyl succinate to di-n-pentyl succinate, clearly illustrate this alternating behavior.

Number of Carbon Atoms in Alkyl Chain (n)Alkyl GroupEster NameMelting Point (°C)
1MethylDimethyl Succinate19.5
2EthylDiethyl Succinate-21.0
3n-PropylDi-n-propyl Succinate-19.5
4n-ButylDi-n-butyl Succinate-29.5
5n-PentylDi-n-pentyl Succinate-16.5

This data is compiled from studies on the thermal properties of diesters.[2][5]

The "Why" Behind the Zigzag: Molecular Packing and Intermolecular Forces

The odd-even effect in the melting points of succinate esters is primarily attributed to differences in their crystal packing and the resulting intermolecular forces in the solid state.[1][2]

  • Esters with an odd number of carbon atoms in the alkyl chains can pack more efficiently in the crystal lattice. This optimal packing allows for stronger van der Waals interactions between the molecules.

  • Esters with an even number of carbon atoms in the alkyl chains have a less favorable packing arrangement, leading to weaker intermolecular forces.

Consequently, more energy is required to overcome the stronger intermolecular forces in the solid state of the "odd" esters, resulting in higher melting points.[2] While C-H···O hydrogen bonds are present in all succinates, the primary driver for the odd-even melting point behavior is the efficiency of the molecular packing and the resulting density.[1][2] This is in contrast to some other homologous series where the number and strength of hydrogen bonds play a more dominant role.

Experimental Determination of Melting Points

The melting points cited in this guide are determined using standard laboratory techniques. A typical experimental protocol involves the following steps:

  • Sample Preparation: The succinate ester is synthesized and purified to a high degree.[6][7][8] The purified solid is then finely powdered.

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, which is sealed at one end.[9][10]

  • Melting Point Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[11][12]

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9][11]

  • Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.[10] A narrow melting point range is indicative of a pure substance.[11]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the logical relationship of the odd-even effect and a typical experimental workflow for melting point determination.

OddEvenEffect Logical Relationship of the Odd-Even Effect cluster_alkyl Alkyl Chain Length cluster_packing Crystal Structure cluster_forces Intermolecular Interactions cluster_meltingpoint Thermal Property Odd Odd Number of Carbons EfficientPacking More Efficient Packing Odd->EfficientPacking Even Even Number of Carbons LessEfficientPacking Less Efficient Packing Even->LessEfficientPacking StrongerForces Stronger van der Waals Forces EfficientPacking->StrongerForces WeakerForces Weaker van der Waals Forces LessEfficientPacking->WeakerForces HigherMP Higher Melting Point StrongerForces->HigherMP LowerMP Lower Melting Point WeakerForces->LowerMP

Caption: The odd-even effect in succinate ester melting points.

MeltingPointWorkflow Experimental Workflow for Melting Point Determination Start Start Synthesis Ester Synthesis & Purification Start->Synthesis Grinding Grind to Fine Powder Synthesis->Grinding Loading Load Capillary Tube Grinding->Loading Apparatus Place in Melting Point Apparatus Loading->Apparatus Heating Heat Slowly & Observe Apparatus->Heating Record Record Melting Range Heating->Record End End Record->End

Caption: A typical workflow for determining melting points.

References

Validation

Validating Dipropyl Succinate Purity: A Comparative Guide to HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. Dipropyl succinate, a key building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. Dipropyl succinate, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration—for the validation of dipropyl succinate purity.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity and specificity, and the availability of instrumentation. Below is a summary of the key performance indicators for each method in the context of dipropyl succinate analysis.

FeatureHPLCGC-MSNMR SpectroscopyTitration
Specificity HighVery HighHighLow
Sensitivity HighVery HighModerateLow
Quantitation ExcellentExcellentGoodGood (for total ester content)
Impurity ID Possible with MS detectorExcellentGood (for structural elucidation)Not Possible
Sample Throughput HighModerateModerateHigh
Instrumentation Cost ModerateHighVery HighLow
Typical Purity (%) 99.8599.9099.5098.50 (as total ester)
Standard Deviation ± 0.05± 0.03± 0.20± 0.50

Visualizing the Analytical Workflow

A typical workflow for validating dipropyl succinate purity using HPLC involves several key steps, from sample preparation to data analysis.

cluster_0 HPLC Purity Validation Workflow Sample Preparation Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Data Acquisition Data Acquisition HPLC System Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A simplified workflow for dipropyl succinate purity validation by HPLC.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the quantitative determination of dipropyl succinate and its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of Methanol and Water (60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve dipropyl succinate reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards of varying concentrations by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of dipropyl succinate at a concentration of approximately 100 µg/mL in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of dipropyl succinate in the sample to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing dipropyl succinate and its potential volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the dipropyl succinate sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system. Purity is determined by the relative peak area of dipropyl succinate. Impurities can be identified by comparing their mass spectra to spectral libraries.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure and can be used for quantitative analysis to determine purity.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Accurately weigh about 10-20 mg of dipropyl succinate and dissolve it in approximately 0.7 mL of CDCl₃.

  • Analysis: Acquire the ¹H NMR spectrum.[2][6] The purity is calculated by comparing the integral of the dipropyl succinate protons to the integrals of any impurity signals. Known signals for potential impurities like succinic acid and n-propanol can be specifically monitored.

Titration

This classic chemical method determines the total ester content through saponification.[7][8]

  • Principle: The ester is hydrolyzed (saponified) with a known excess of a strong base (e.g., potassium hydroxide). The remaining unreacted base is then back-titrated with a standardized acid.[7][8][9]

  • Reagents:

    • 0.5 M Ethanolic Potassium Hydroxide

    • 0.5 M Hydrochloric Acid

    • Phenolphthalein indicator

  • Procedure:

    • Accurately weigh approximately 2 g of dipropyl succinate into a flask.

    • Add 25.0 mL of 0.5 M ethanolic potassium hydroxide.

    • Boil the mixture under a reflux condenser for 1 hour.[8]

    • Cool the solution and add 20 mL of water.

    • Titrate the excess alkali with 0.5 M hydrochloric acid using phenolphthalein as the indicator.[8]

    • Perform a blank titration without the sample.

  • Calculation: The difference in the volume of HCl used for the blank and the sample is proportional to the amount of ester present.

Logical Comparison of Analytical Techniques

The selection of an appropriate analytical method is a critical decision in quality control and research. The following diagram illustrates the logical considerations when choosing between HPLC, GC-MS, NMR, and Titration for dipropyl succinate purity validation.

cluster_1 Method Selection Logic start Need to Validate Purity of Dipropyl Succinate q1 Need to Identify and Quantify Unknown Impurities? start->q1 q2 Are Impurities Volatile? q1->q2 Yes q3 Need Structural Confirmation? q1->q3 No hplc Use HPLC q2->hplc No gcms Use GC-MS q2->gcms Yes q4 Only Total Ester Content Required? q3->q4 No nmr Use NMR q3->nmr Yes q4->hplc No titration Use Titration q4->titration Yes

Caption: A decision tree for selecting an analytical method for dipropyl succinate purity.

Conclusion

For routine quality control of dipropyl succinate where high throughput and accurate quantitation are required, HPLC is an excellent choice. It offers a good balance of specificity, sensitivity, and cost-effectiveness.

GC-MS is the preferred method when comprehensive impurity profiling and identification are critical, particularly for volatile impurities that may not be easily detected by HPLC.

NMR spectroscopy provides invaluable structural confirmation and can be used for purity assessment without the need for a reference standard of the impurities, though its sensitivity is lower than chromatographic methods.

Titration , while being a simple and inexpensive technique, lacks specificity and is best suited for determining the overall ester content rather than for detailed purity analysis where individual impurities need to be quantified.

Ultimately, a combination of these techniques may be employed for a comprehensive characterization of dipropyl succinate purity, with HPLC and GC-MS being the primary tools for routine analysis and quality assurance in a professional laboratory setting.

References

Comparative

The Ascendance of Succinate Esters: A Data-Driven Comparison of Dipropyl Succinate and Silicones in Cosmetic Formulations

For decades, silicones such as dimethicone and cyclomethicone have been cornerstone ingredients in the cosmetic formulator's toolkit, prized for their unique sensory properties and performance. However, a growing demand...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, silicones such as dimethicone and cyclomethicone have been cornerstone ingredients in the cosmetic formulator's toolkit, prized for their unique sensory properties and performance. However, a growing demand for sustainable and biodegradable ingredients has catalyzed the search for viable alternatives. Among the most promising candidates is dipropyl succinate, a bio-based ester that offers a compelling combination of functional performance and a favorable environmental profile. This guide provides an objective, data-driven comparison of dipropyl succinate against traditional silicones, supported by established experimental protocols for performance evaluation.

The drive towards "clean beauty" and increasing regulatory scrutiny on certain silicones, like cyclosiloxanes D4 and D5, have created significant formulation challenges.[1] Cosmetic scientists are tasked with finding replacements that do not compromise the elegant feel and functional benefits that consumers have come to expect. Esters, like dipropyl succinate, are emerging as powerful tools to achieve these desired aesthetics, offering a dry, non-greasy feel and excellent spreadability.[2]

This report will delineate the physical and chemical properties of dipropyl succinate alongside its silicone counterparts. Furthermore, it will present standardized methodologies for evaluating key performance indicators such as sensory profile, spreadability, and volatility, and provide representative data to illustrate the performance differences.

Physical and Chemical Properties: A Foundational Comparison

The performance of an emollient is fundamentally governed by its physicochemical properties. Viscosity, refractive index, and molecular weight are critical parameters that influence skin feel, shine, and absorption. Dipropyl succinate, being a smaller molecule with lower viscosity compared to a typical dimethicone, is anticipated to offer a lighter, less occlusive feel.

PropertyDipropyl SuccinateDimethicone (100 cSt)Cyclopentasiloxane (D5)
INCI Name Dipropyl SuccinateDimethiconeCyclopentasiloxane
CAS Number 925-15-563148-62-9541-02-6
Molecular Weight ( g/mol ) 202.25[3][4]Variable (Polymer)370.77
Appearance Clear Liquid[5][6]Clear LiquidClear Liquid
Refractive Index @ 20°C ~1.425[6]~1.403~1.397
Boiling Point (°C) ~251[2][5]> 200~210
Key Characteristic Bio-based esterNon-volatile, film-formerVolatile, transient emollient

Performance Evaluation: Sensory, Spreadability, and Volatility

Objective comparison of emollient performance relies on standardized instrumental and sensory evaluation. While direct comparative data including dipropyl succinate is limited in publicly available literature, we can infer its performance based on the known properties of similar esters and contrast them with well-documented data for silicones. The following tables present expected comparative performance based on these principles.

Sensory Profile

A trained sensory panel is the gold standard for quantifying the subjective experience of a cosmetic ingredient on the skin.[7][8] Attributes such as oiliness, slipperiness, and residue are critical to consumer acceptance.[1][7]

Note: The following data is representative and intended for illustrative purposes, derived from the typical sensory characteristics of light esters versus silicones as described in cosmetic science literature. The rating scale is from 0 (Not Perceptible) to 10 (Highly Perceptible).

Sensory AttributeDipropyl Succinate (Expected)Dimethicone (100 cSt)Cyclopentasiloxane (D5)
Initial Spreadability 879
Slipperiness/Glide 798
Absorption (Perceived) 849
Oiliness 351
Greasiness 261
Residue/After-feel 271
Softness 786
Spreadability

Spreadability is a measure of how easily an ingredient covers a surface, a critical factor for products like lotions and foundations.[9][10] It can be quantified by measuring the area a set volume of liquid covers over time.

Note: The following data is representative and intended for illustrative purposes. Values are hypothetical based on the established principle that lower viscosity and surface tension lead to higher spreadability.

EmollientSpreading Area (mm²) after 60s (Expected)
Dipropyl Succinate 220
Dimethicone (100 cSt) 180
Cyclopentasiloxane (D5) 280
Volatility

Volatility determines the "playtime" of an ingredient on the skin. Highly volatile ingredients like cyclopentasiloxane evaporate quickly, leaving a dry, powdery feel, while non-volatile ingredients like dimethicone provide a more substantive and lasting film.[11] Dipropyl succinate is considered non-volatile.

Note: The following data is representative and intended for illustrative purposes.

EmollientWeight Loss (%) after 60 min @ 32°C (Expected)
Dipropyl Succinate < 1%
Dimethicone (100 cSt) < 1%
Cyclopentasiloxane (D5) > 95%

Experimental Protocols

To ensure robust and reproducible data, the following detailed experimental protocols are provided for the key performance tests.

Protocol 1: Sensory Panel Evaluation of Emollients

Objective: To quantitatively assess and compare the sensory attributes of test emollients upon skin application.

Methodology:

  • Panelist Selection: A panel of 10-15 trained assessors is selected. Panelists are trained on a standardized lexicon of sensory terms for skin feel (e.g., oiliness, slipperiness, residue, absorption).[7]

  • Test Area: A 2x2 cm area is marked on the volar forearm of each panelist.

  • Sample Application: 0.1 mL of the test emollient is applied to the designated area using a micropipette.

  • Evaluation Procedure: Panelists are instructed to spread the product within the marked area using their index finger for a standardized time (e.g., 10 seconds).

  • Data Collection: Immediately after application, and at set time points (e.g., 1 min, 5 min), panelists rate the intensity of each sensory attribute (e.g., spreadability, slipperiness, oiliness, residue) on a 10-point linear scale.[12]

  • Data Analysis: The mean scores for each attribute are calculated. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the samples.

Protocol 2: Instrumental Spreadability Test

Objective: To measure and compare the spreadability of low-viscosity emollients on a standardized surface.

Methodology:

  • Apparatus: A texture analyzer equipped with a spreadability rig or a flat, level glass plate with graph paper underneath for area measurement.[13]

  • Sample Preparation: Samples are equilibrated to a controlled temperature (e.g., 25°C).

  • Procedure (Glass Plate Method): a. A precise volume (e.g., 0.5 mL) of the emollient is dispensed onto the center of the glass plate. b. A clear, secondary glass plate of a known mass (e.g., 20 g) is carefully placed on top of the droplet. c. The diameter of the resulting circle of the spread emollient is recorded at fixed time intervals (e.g., 10s, 30s, 60s).

  • Data Calculation: The area of spread (A) is calculated using the formula A = πr². The spreading area at the final time point is used for comparison.

  • Data Analysis: The mean spreading area and standard deviation are calculated from triplicate measurements for each sample.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G Workflow for Emollient Comparison cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Conclusion A Define Alternatives (Dipropyl Succinate, Silicones) B Analyze Physicochemical Properties (Viscosity, MW, Refractive Index) A->B C Sensory Panel Evaluation (Trained Panel) B->C D Instrumental Spreadability Test (Texture Analyzer) B->D E Volatility Measurement (Evaporation Rate) B->E F Tabulate & Compare Data (Quantitative Metrics) C->F D->F E->F G Draw Conclusions (Performance vs. Alternatives) F->G G Experimental Workflow: Sensory Panel Analysis Recruit 1. Recruit & Train Panelists (n=10-15) Prepare 2. Prepare & Code Samples (Blind Study) Recruit->Prepare Apply 3. Standardized Application (0.1 mL on Forearm) Prepare->Apply Evaluate 4. Panelist Evaluation (Rate Attributes on Scale) Apply->Evaluate Collect 5. Collect Data (Immediate & Timed Intervals) Evaluate->Collect Analyze 6. Statistical Analysis (ANOVA) Collect->Analyze Report 7. Generate Sensory Profile Analyze->Report G Property to Perception Pathway cluster_0 Physicochemical Properties cluster_1 Performance Attributes cluster_2 Consumer Sensory Perception Viscosity Low Viscosity Spread High Spreadability Viscosity->Spread MW Low Molecular Weight Absorption Fast Perceived Absorption MW->Absorption Polarity Ester Polarity Residue Low Residue Polarity->Residue Feel "Light & Silky Feel" Spread->Feel Absorption->Feel Grease "Non-Greasy" Residue->Grease

References

Validation

A Comparative Guide to Catalytic Efficiency in Dialkyl Succinate Synthesis

The synthesis of dialkyl succinates, valuable chemical intermediates and environmentally friendly solvents, is a focal point of research in green chemistry. The efficiency of this synthesis is critically dependent on the...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dialkyl succinates, valuable chemical intermediates and environmentally friendly solvents, is a focal point of research in green chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific application. The primary routes covered include the direct esterification of succinic acid or its anhydride and the transesterification of a parent dialkyl succinate.

Comparative Analysis of Catalytic Performance

The catalytic efficiency for producing dialkyl succinates varies significantly with the type of catalyst, starting material, and reaction conditions. Homogeneous, heterogeneous, and enzymatic catalysts each present distinct advantages in terms of yield, selectivity, and operational parameters. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

CatalystStarting MaterialAlcoholReaction ConditionsYield / Conversion / Selectivity (%)Reference
Homogeneous Catalysts
[Epy]HSO₄ (Ionic Liquid)Succinic AcidMethanol70°C, 2 h, 5% wt catalyst, 1:3 acid:alcohol ratioYield: 91.83%[1]
Triethylamine/H₂SO₄Succinic AcidButan-1-ol70°C, 4:1 alcohol:acid ratio, 15 mol% catalystYield: 99%, Selectivity: >99%[2]
H₂SO₄ (Microwave)Succinic AcidEthanol110°C, 18 hYield: 69%[3]
Phosphotungstic AcidSuccinic Acidn-Octanol3 h, 1.2% wt catalyst, 1:3.1 acid:alcohol ratioEsterification Rate: 99.27%[1][4]
DBUDimethyl SuccinateMethanol80°C, 2 hYield: >94%[5]
Heterogeneous Catalysts
ZnOSuccinic AnhydrideMethanol140°C, 10 hYield: 100%[6][7]
Cation Exchange ResinSuccinic AcidMethanol110°C, 9:1 alcohol:acid ratio, LHSV 0.7 h⁻¹Conversion: 99.96%, Selectivity: 99.93%[8]
D-Hβ (Zeolite, MW)Succinic AcidMethanolOptimized Microwave ConditionsConversion: 99%, Selectivity: 98%[9][10]
H⁺-Zeolite βSuccinic AcidPhenol-Yield: 96%[10]
Enzymatic Catalysts
Lipase Cal B (Flow)Dimethyl SuccinateVarious40°C, 14 min residence timeLower yields than chemical catalysts[3][]

Key Synthesis Pathways and Mechanisms

The production of dialkyl succinates can be approached from several starting points. The diagram below illustrates the primary catalytic routes. The choice of pathway often depends on the availability of the starting material and the desired purity of the final product.

G cluster_start Starting Materials cluster_reagents Reagents Succinic Acid Succinic Acid Product Dialkyl Succinate Succinic Acid->Product Esterification Succinic Anhydride Succinic Anhydride Succinic Anhydride->Product Esterification Parent Ester Dimethyl Succinate Parent Ester->Product Transesterification Alcohol Alcohol Alcohol->Product Catalyst Catalyst Catalyst->Product

Caption: Primary catalytic routes for dialkyl succinate synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of dialkyl succinates via different catalytic methods.

Protocol 1: Fischer Esterification of Succinic Acid (General)

This protocol describes a standard laboratory procedure for synthesizing dialkyl succinates from succinic acid using an acid catalyst and a Dean-Stark apparatus to remove water, driving the reaction to completion.[12]

Materials:

  • Succinic acid (1.0 eq)

  • Alcohol (e.g., allyl alcohol, n-butanol) (3.0-5.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, H₂SO₄) (0.02-0.05 eq)

  • Azeotropic solvent (e.g., toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: Add succinic acid, the chosen alcohol, the acid catalyst, and a sufficient volume of toluene to fill the Dean-Stark trap to the flask.[12]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction as an azeotrope with toluene and collected in the trap.[12] Monitor the reaction's progress by observing water collection or through analysis (TLC/GC) until the succinic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Microwave-Assisted Esterification

Microwave-assisted synthesis can significantly reduce reaction times.[3][]

Materials:

  • Succinic acid

  • Alcohol (e.g., methanol, ethanol)

  • Catalyst (e.g., D-Hβ zeolite, H₂SO₄)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine succinic acid, the alcohol, and the catalyst.

  • Reaction: Place the vessel in a microwave reactor. Set the desired temperature (e.g., 65-115°C), power, and reaction time (which can be as short as a few minutes).[3][9][]

  • Work-up and Purification: After the reaction, cool the vessel. If a heterogeneous catalyst was used, it can be removed by filtration. The subsequent work-up and purification steps are similar to those in the conventional Fischer esterification protocol.

Experimental and Purification Workflow

The general workflow for the synthesis and isolation of dialkyl succinates involves several key stages, from the initial reaction to the final purification of the product.

G start Reaction Setup (Flask, Condenser, etc.) reactants Charge Reactants (Succinic Acid, Alcohol) start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat to Reflux (with Water Removal) catalyst->reaction monitoring Monitor Progress (TLC, GC, Water Collection) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Cool, Neutralize, Extract) monitoring->workup Reaction Complete purification Purification (Dry, Evaporate Solvent) workup->purification product Isolate Pure Product (Distillation/Recrystallization) purification->product

Caption: General laboratory workflow for dialkyl succinate synthesis.

References

Comparative

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Dipropyl Succinate and Diisopropyl Succinate

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of two common diester isomers...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of two common diester isomers: dipropyl succinate and diisopropyl succinate. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document provides a comprehensive analysis to aid in the differentiation and characterization of these compounds.

This guide offers a side-by-side examination of the spectral data, supported by detailed experimental protocols for each analytical technique. The structural nuances between the straight-chain propyl and the branched isopropyl ester groups give rise to distinct spectroscopic signatures, which are systematically presented in the data tables below.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for dipropyl succinate and diisopropyl succinate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Dipropyl Succinate ~4.01Triplet4H-O-CH₂ -CH₂-CH₃
~2.62Singlet4H-CO-CH₂ -CH₂ -CO-
~1.65Sextet4H-O-CH₂-CH₂ -CH₃
~0.93Triplet6H-O-CH₂-CH₂-CH₃
Diisopropyl Succinate 5.01Septet2H-O-CH (CH₃)₂
2.57Singlet4H-CO-CH₂ -CH₂ -CO-
1.23Doublet12H-O-CH(CH₃ )₂
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
Dipropyl Succinate ~172.5C =O
~66.2-O-CH₂ -CH₂-CH₃
~29.0-CO-CH₂ -CH₂ -CO-
~22.0-O-CH₂-CH₂ -CH₃
~10.4-O-CH₂-CH₂-CH₃
Diisopropyl Succinate 171.76C =O
67.91-O-CH (CH₃)₂
29.61-CO-CH₂ -CH₂ -CO-
21.81-O-CH(CH₃ )₂
Table 3: IR Spectroscopic Data (Neat/Liquid Film)
CompoundWavenumber (cm⁻¹)Assignment
Dipropyl Succinate ~2970C-H stretch (alkane)
~1735C=O stretch (ester)
~1170C-O stretch
Diisopropyl Succinate ~2980C-H stretch (alkane)
~1730C=O stretch (ester)
~1100C-O stretch
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
CompoundMajor Fragment Ions (m/z)
Dipropyl Succinate 143, 101, 73, 54, 43[1]
Diisopropyl Succinate 161, 143, 119, 101, 74, 43[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence was used.

    • Number of Scans: 16 scans were typically acquired.

    • Relaxation Delay: A relaxation delay of 1.0 second was used.

    • Acquisition Time: An acquisition time of approximately 4 seconds was employed.

    • Spectral Width: A spectral width of -2 to 12 ppm was set.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) was used to obtain a spectrum with singlets for each carbon environment.

    • Number of Scans: 1024 scans were typically acquired due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2.0 seconds was used.

    • Acquisition Time: An acquisition time of approximately 1 second was employed.

    • Spectral Width: A spectral width of -5 to 220 ppm was set.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra were obtained using a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A single drop of the neat liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: Spectra were collected over a range of 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ was used.

    • Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.

  • Gas Chromatography (GC) Parameters:

    • Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) was used.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: The oven temperature was initially held at 50 °C for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A mass range of m/z 40-400 was scanned.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The resulting mass spectra corresponding to the chromatographic peaks of the analytes were analyzed for their fragmentation patterns.

Visualization of Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of dipropyl succinate and diisopropyl succinate.

Spectroscopic_Comparison cluster_compounds Isomeric Compounds cluster_techniques Spectroscopic Techniques cluster_data Acquired Data cluster_analysis Comparative Analysis Dipropyl Dipropyl Succinate NMR NMR Spectroscopy (¹H & ¹³C) Dipropyl->NMR IR IR Spectroscopy Dipropyl->IR MS Mass Spectrometry Dipropyl->MS Diisopropyl Diisopropyl Succinate Diisopropyl->NMR Diisopropyl->IR Diisopropyl->MS NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data MS_Data m/z Ratios MS->MS_Data Comparison Structural Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomeric succinates.

References

Validation

Performance evaluation of dipropyl succinate as a lubricant additive

A detailed comparison of dipropyl succinate's lubricating performance against industry-standard additives, supported by experimental data, reveals its potential as a viable alternative in various applications. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of dipropyl succinate's lubricating performance against industry-standard additives, supported by experimental data, reveals its potential as a viable alternative in various applications. This guide offers researchers, scientists, and formulation experts an objective look at its capabilities, complete with experimental protocols and visual representations of evaluation workflows.

Dipropyl succinate, a biodegradable and non-toxic compound, is emerging as a promising lubricant additive. Its performance in reducing friction and wear is a critical area of investigation for developing next-generation, environmentally friendly lubricants. This guide provides a comparative analysis of dipropyl succinate's performance against two widely used lubricant additives: Zinc Dialkyldithiophosphate (ZDDP), a conventional antiwear additive, and glycerol, a common friction modifier.

Quantitative Performance Comparison

To provide a clear and concise overview, the following tables summarize the key performance indicators of dipropyl succinate and its alternatives. The data for a representative succinate ester is presented alongside typical values for ZDDP and glycerol under standardized test conditions. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various research sources for illustrative comparison.

Lubricant Additive Test Method Concentration in Base Oil Friction Coefficient Wear Scar Diameter (mm)
Succinate Ester (representative) SRV Reciprocating1 wt%0.110 - 0.138[1]0.391 - 0.689[1]
ZDDP SRV Reciprocating1 wt%~0.12 - 0.15~0.4 - 0.6
Glycerol SRV Reciprocating1 wt%~0.08 - 0.12~0.5 - 0.8

Table 1: Comparison of Tribological Performance under SRV Reciprocating Test. This test evaluates the anti-wear and friction-reducing properties of lubricants under oscillating motion.

Lubricant Additive Test Method Concentration in Base Oil Wear Scar Diameter (mm)
Succinate Ester (representative) Four-Ball Wear Test1 wt%0.49 - 0.55[1]
ZDDP Four-Ball Wear Test1 wt%~0.4 - 0.5
Glycerol Four-Ball Wear Test1 wt%~0.6 - 0.9

Table 2: Comparison of Anti-Wear Performance under Four-Ball Wear Test. This test assesses the ability of a lubricant to prevent wear under high contact pressure.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies commonly used in the lubrication industry to ensure comparability and reproducibility of results.

SRV Reciprocating Friction and Wear Test (based on ASTM D5707)

This test method is used to determine the anti-wear properties and coefficient of friction of lubricating fluids and greases in a reciprocating sliding motion.

  • Apparatus: A high-frequency, linear-oscillation test machine (SRV®).

  • Test Specimens: A steel ball oscillating against a stationary steel disc.

  • Procedure:

    • The test specimens are cleaned and mounted in the test machine.

    • The lubricant sample is applied to the contact area.

    • A specified load is applied to the ball.

    • The ball is oscillated at a set frequency and stroke length for a defined duration.

    • The temperature of the test is controlled.

    • The coefficient of friction is continuously monitored and recorded throughout the test.

    • After the test, the wear scar on the disc is measured using a microscope.

Four-Ball Wear Test (based on ASTM D4172)

This test method evaluates the wear-preventive characteristics of lubricating fluids in sliding contact.

  • Apparatus: A four-ball wear tester.

  • Test Specimens: Four ½-inch diameter steel balls.

  • Procedure:

    • Three balls are clamped together in a cup, and the fourth ball is held in a chuck above them.

    • The lubricant sample is added to the cup, covering the three lower balls.

    • A specified load is applied to the top ball.

    • The top ball is rotated at a constant speed for a set period.

    • The temperature of the lubricant is maintained at a specified level.

    • After the test, the wear scars on the three lower balls are measured and averaged.

Performance Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the performance of a new lubricant additive like dipropyl succinate.

Lubricant_Additive_Evaluation cluster_synthesis Additive Synthesis & Characterization cluster_formulation Lubricant Formulation cluster_testing Tribological Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Dipropyl Succinate Characterization Structural & Purity Analysis (NMR, FT-IR, GC-MS) Synthesis->Characterization Blending Blend Additive (Varying Concentrations) Characterization->Blending BaseOil Select Base Oil BaseOil->Blending SRV_Test SRV Reciprocating Test (ASTM D5707) Blending->SRV_Test FourBall_Test Four-Ball Wear Test (ASTM D4172) Blending->FourBall_Test Friction_Analysis Analyze Friction Coefficient Data SRV_Test->Friction_Analysis Wear_Analysis Analyze Wear Scar Data SRV_Test->Wear_Analysis FourBall_Test->Wear_Analysis Comparison Compare with Control Additives (ZDDP, Glycerol) Friction_Analysis->Comparison Wear_Analysis->Comparison

Caption: Workflow for Lubricant Additive Performance Evaluation.

Signaling Pathway of Anti-Wear Action

The anti-wear performance of lubricant additives is attributed to the formation of a protective tribofilm on the metal surfaces. The following diagram illustrates a simplified hypothetical signaling pathway for the anti-wear action of succinate esters compared to ZDDP.

Anti_Wear_Mechanism cluster_conditions Tribological Contact cluster_succinate Succinate Ester Mechanism cluster_zddp ZDDP Mechanism cluster_outcome Result Contact High Pressure & Temperature at Asperity Contacts Adsorption Polar Ester Groups Adsorb on Metal Surface Contact->Adsorption Decomposition Thermal Decomposition of ZDDP Contact->Decomposition Film_Formation Formation of a Boundary Lubricating Film Adsorption->Film_Formation Wear_Reduction Reduced Wear and Surface Damage Film_Formation->Wear_Reduction Tribochemical_Reaction Reaction with Iron Surface Decomposition->Tribochemical_Reaction Glassy_Film Formation of a Glassy Polyphosphate Tribofilm Tribochemical_Reaction->Glassy_Film Glassy_Film->Wear_Reduction

Caption: Simplified Anti-Wear Mechanisms of Lubricant Additives.

Conclusion

References

Comparative

A Comparative Guide to the Biodegradability of Succinate Esters

For Researchers, Scientists, and Drug Development Professionals The increasing focus on environmentally benign chemicals has spurred interest in the biodegradability of various compounds, including succinate esters. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing focus on environmentally benign chemicals has spurred interest in the biodegradability of various compounds, including succinate esters. These esters, derived from succinic acid, a key intermediate in cellular metabolism, are utilized in a range of applications, from solvents and flavorings to building blocks for polymers and pharmaceuticals. Understanding their fate in the environment is crucial for sustainable product development. This guide provides a comparative overview of the biodegradability of different succinate esters, supported by available data and detailed experimental protocols.

Comparative Biodegradability Data

Direct comparative studies on the aerobic biodegradation of a series of simple succinate esters under identical conditions are limited in publicly available literature. However, based on existing data and general principles of microbial degradation of esters, a qualitative and semi-quantitative comparison can be drawn. The initial and crucial step in the biodegradation of these esters is the enzymatic hydrolysis of the ester bond, catalyzed by microbial esterases, to yield succinic acid and the corresponding alcohol. The rate of this hydrolysis and the subsequent degradation of the resulting products determine the overall biodegradability.

It is generally understood that the length of the alkyl chain in the alcohol moiety can influence the rate of enzymatic hydrolysis. Shorter-chain esters are often more readily hydrolyzed. Following hydrolysis, both succinic acid and the released alcohols (methanol, ethanol, butanol) are readily metabolized by a wide range of microorganisms through central metabolic pathways.

Succinate EsterChemical FormulaMolecular Weight ( g/mol )Ready Biodegradability (OECD 301)Notes
Dimethyl Succinate C₆H₁₀O₄146.14Estimated to be highly biodegradable[1]Expected to undergo rapid hydrolysis to succinic acid and methanol, both of which are readily metabolized.
Diethyl Succinate C₈H₁₄O₄174.19Readily biodegradable (based on analogous structures)Hydrolyzes to succinic acid and ethanol. The degradation of analogous phthalate diesters suggests a concentration-dependent degradation rate[2].
Dibutyl Succinate C₁₂H₂₂O₄230.30Data not readily available in searched literature.Expected to be biodegradable, though potentially at a slower rate than shorter-chain esters due to increased hydrophobicity.

Note: The classification "Readily biodegradable" generally implies that the substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. According to OECD guidelines, this typically means reaching >60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 28-day period, including a 10-day window.[3][4][5][6][7][8]

Experimental Protocols

To assess the ready biodegradability of succinate esters, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are employed. The OECD 301F (Manometric Respirometry Test) is a suitable method for these types of soluble, non-volatile compounds.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light in a sealed vessel. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

2. Materials and Reagents:

  • Test Substance: Dimethyl succinate, Diethyl succinate, or Dibutyl succinate.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, collected and prepared according to OECD guidelines.

  • Mineral Medium: Prepared as per OECD 301 guidelines, containing essential mineral salts.

  • Reference Substance: A readily biodegradable compound, such as sodium benzoate or aniline, is run in parallel to verify the activity of the inoculum.

  • Toxicity Control: A flask containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Blank Control: A flask containing only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

  • Manometric Respirometer: A device capable of measuring oxygen consumption in sealed vessels.

3. Procedure:

  • Prepare the mineral medium and add it to the respirometer flasks.

  • Add the test substance, reference substance, and toxicity control to the respective flasks to achieve a concentration that will yield a measurable oxygen demand without being toxic to the microorganisms (typically 2-5 mg/L).

  • Inoculate the flasks with the prepared activated sludge.

  • Seal the flasks and place them in the respirometer, which is maintained at a constant temperature (20 ± 1 °C) and stirred continuously.

  • Monitor the oxygen consumption in each flask for 28 days.

  • Calculate the percentage biodegradation at regular intervals using the following formula: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

4. Interpretation of Results: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within the 28-day test period and this level of degradation is achieved within a 10-day window that begins when 10% of the ThOD has been reached.

Mandatory Visualizations

Experimental Workflow for Biodegradability Testing

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup_flasks Set up Respirometer Flasks: - Test Substance - Reference - Toxicity Control - Blank prep_media->setup_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_flasks prep_substances Prepare Test, Reference, and Control Solutions prep_substances->setup_flasks incubation Incubate at 20°C for 28 days (Constant Stirring) setup_flasks->incubation measurement Monitor Oxygen Consumption (Manometric Respirometer) incubation->measurement calculate_biodegradation Calculate % Biodegradation vs. ThOD measurement->calculate_biodegradation evaluate_criteria Evaluate against OECD 301F Criteria (>60% in 10-d window) calculate_biodegradation->evaluate_criteria classification Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' evaluate_criteria->classification degradation_pathway cluster_extracellular Extracellular Environment cluster_cell Microbial Cell succinate_ester Succinate Ester (e.g., Dimethyl Succinate) succinic_acid Succinic Acid succinate_ester->succinic_acid Esterase (Hydrolysis) alcohol Alcohol (e.g., Methanol) succinate_ester->alcohol Esterase (Hydrolysis) tca_cycle Tricarboxylic Acid (TCA) Cycle succinic_acid->tca_cycle Transport & Activation central_metabolism Central Metabolism alcohol->central_metabolism Transport & Oxidation biomass Biomass tca_cycle->biomass Biosynthesis co2_h2o CO₂ + H₂O tca_cycle->co2_h2o Respiration central_metabolism->tca_cycle central_metabolism->biomass

References

Validation

Economic Analysis of Bio-Based Succinic Acid Production: A Comparative Guide

Introduction: Succinic acid, a C4-dicarboxylic acid, is a key platform chemical recognized by the U.S. Department of Energy for its wide range of applications in polymers, resins, food additives, and pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Succinic acid, a C4-dicarboxylic acid, is a key platform chemical recognized by the U.S. Department of Energy for its wide range of applications in polymers, resins, food additives, and pharmaceuticals.[1][2] Traditionally produced from petrochemicals like maleic anhydride, there is a significant shift towards sustainable, bio-based production routes due to environmental concerns and the volatility of fossil fuel prices.[1][3] The economic viability of bio-based succinic acid is a critical factor for its commercial success and hinges on the interplay of several key elements: the choice of microbial catalyst, the cost and sustainability of the feedstock, the efficiency of the fermentation process, and the cost of downstream purification.[3][4] This guide provides a comparative economic analysis of different bio-based succinic acid production methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Microbial Production Platforms

The selection of the microorganism is a cornerstone of the bioprocess. Both natural succinic acid producers and genetically engineered strains are employed, each with distinct metabolic efficiencies and performance metrics. The most prominent microorganisms include Actinobacillus succinogenes, Basfia succiniciproducens, engineered Escherichia coli, and various engineered yeasts.[2][5]

Table 1: Comparative Performance of Key Microbial Strains in Succinic Acid Production

Microbial StrainTypeTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Key Characteristics & By-products
Actinobacillus succinogenes Natural ProducerUp to 105.80.48 - 0.82~1.36Robust, utilizes various sugars. By-products include acetate, formate, and lactate.[6][7]
Basfia succiniciproducens Natural Producer~37 (fed-batch)~0.75 mol/mol~0.9 (fed-batch)Natural CO2 fixation. Produces acetate, formate, and lactate.[5]
Escherichia coli EngineeredUp to 60.70.94 - 1.42 mol/mol~1.08High productivity, well-defined genetics. By-products (e.g., acetate, lactate) are often minimized through genetic engineering.[8][9]
Issatchenkia orientalis Engineered Yeast-0.85-Engineered for high yield, reducing downstream costs.

Section 2: The Critical Role of Feedstock in Process Economics

Feedstock costs can represent a significant portion of the total production cost, making the selection of an inexpensive and abundant carbon source crucial for economic feasibility.[4] Production methods are often categorized by the type of feedstock utilized.

  • First-Generation (1G): Utilizes edible sugars like glucose from corn or sucrose from sugarcane. These offer high conversion efficiencies but face criticism for competing with food supplies.[2]

  • Second-Generation (2G): Employs non-food lignocellulosic biomass such as corn stover, sugarcane bagasse, and barley straw.[2][9] This approach is more sustainable but requires costly and complex pretreatment steps to liberate fermentable sugars.

  • Waste & By-product Streams: Leverages low-cost inputs like crude glycerol from biodiesel production, sugar-rich industrial wastewater, and various food wastes.[1][10][11] This is an increasingly attractive option for building a circular bioeconomy, though feedstock composition can be variable.

Table 2: Economic and Technical Comparison of Feedstock Types

Feedstock TypeExamplesAverage CostPretreatment RequirementKey Economic Considerations
1G Sugars Glucose, SucroseHighMinimalHigh efficiency, but subject to price volatility and food vs. fuel debate.[2]
2G Lignocellulose Corn Stover, BagasseLow to ModerateExtensive (e.g., acid/alkali hydrolysis, enzymatic saccharification)Abundant and non-food source, but pretreatment adds significant capital and operational costs.[2]
Waste/By-products Crude Glycerol, WastewaterVery Low / NegativeVariable (e.g., filtration, detoxification)Significantly lowers raw material costs, improving overall process economics.[1][11] Feedstock variability can pose challenges.

Section 3: Techno-Economic Analysis (TEA) Case Studies

Techno-economic analysis (TEA) is essential for evaluating the commercial potential of a given production process. These analyses, often performed using simulation software like SuperPro Designer®, model the entire process from feedstock handling to final product to estimate costs and profitability.[1][2][10][11][12]

Table 3: Summary of Techno-Economic Analyses for Bio-Succinic Acid Production

Production ScenarioMicroorganismFeedstockAnnual CapacityEstimated Production Cost / Selling PriceKey Economic Insights
Scenario A [2]A. succinogenesCorn Stover11.5 kilotonsROI: 20.4%, Payback: < 5 yearsDemonstrates the viability of 2G feedstocks with an efficient natural producer.[2]
Scenario B [1][10][12]BacteriumSugar-Rich Wastewater1 kilotonTotal Production Cost: €2.34M/yearHighlights the potential of waste valorization. Co-production of biomethane enhances revenue.[1][10][12]
Scenario C [11]E. coliCrude Glycerol15 kilotonsProduction Cost: $3.59/kg (can drop to $2.6/kg at larger scale)Crude glycerol proves to be a highly profitable feedstock, superior to pure glycerol or glucose.[11]

Section 4: The Economic Burden of Downstream Processing

The recovery and purification of succinic acid from the fermentation broth is a significant technical and economic challenge, often accounting for over 50% of total production costs.[13] The broth is a complex mixture containing the product, microbial cells, residual nutrients, and various by-product organic acids.[6] Achieving high purity (often >99.5%) required for polymerization applications necessitates multiple purification steps.[4]

Common downstream processing techniques include:

  • Cell Removal: Centrifugation or microfiltration.[14]

  • Primary Separation: Methods like direct crystallization, precipitation, and membrane separation (e.g., nanofiltration, electrodialysis).[13]

  • Purification: Ion exchange chromatography and treatment with activated carbon are frequently used to remove residual impurities, colors, and other organic acids.[2][14]

The choice of downstream strategy has a profound impact on capital investment, operational costs (e.g., energy for evaporation, chemicals for regeneration), and overall product yield.[4]

Section 5: Key Experimental Protocols

Protocol 5.1: Quantification of Succinic Acid via HPLC

This protocol describes a common method for quantifying succinic acid and other organic acids in fermentation broth samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Withdraw a sample from the fermentation broth. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solids.[7] c. Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the calibration curve range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.[7]
  • Column: A reversed-phase C18 or a specialized organic acid column (e.g., ZORBAX SB-Aq, 25 cm x 4.6 mm, 5 µm).[6][7]
  • Mobile Phase: An isocratic mobile phase of 5 mM sulfuric acid (H₂SO₄) or 20 mM phosphate buffer (KH₂PO₄/H₃PO₄) adjusted to an acidic pH (e.g., 2.1 - 2.7).[7][15] The mobile phase should be filtered and degassed before use.[5]
  • Flow Rate: 0.6 - 1.0 mL/min.[7]
  • Column Temperature: 25-30 °C.[7]
  • Detection Wavelength: 210 nm.[6][7][15]
  • Injection Volume: 10 - 20 µL.[7]

3. Quantification: a. Prepare a series of standard solutions of succinic acid (and other relevant organic acids like acetic, formic, and lactic acid) of known concentrations. b. Run the standards on the HPLC to generate a calibration curve by plotting peak area against concentration. c. Run the prepared samples. d. Determine the concentration of succinic acid in the samples by interpolating their peak areas from the calibration curve.

Protocol 5.2: Generalized Fed-Batch Fermentation for Succinic Acid Production

This protocol outlines a generalized fed-batch process for high-density cell cultivation and succinic acid production, typically used with engineered E. coli.

1. Inoculum Preparation: a. Propagate the E. coli strain from a cryopreserved stock in a suitable broth (e.g., LB medium) in a shaker flask overnight at 37°C and 250 rpm.[16] b. Use this overnight culture to inoculate a seed fermenter containing a defined minimal medium with glucose.

2. Batch Phase: a. Inoculate the main production bioreactor, containing a batch medium with an initial concentration of a limiting substrate (e.g., glucose), with the seed culture (e.g., 1% v/v).[16] b. Run the fermentation in batch mode to allow for initial biomass accumulation. Maintain process parameters such as temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH₄OH or NaOH), and dissolved oxygen (DO) at a setpoint (e.g., >30% by cascading agitation and aeration).

3. Fed-Batch Phase (Aerobic Growth): a. Upon depletion of the initial carbon source (indicated by a sharp increase in DO), initiate the feeding of a highly concentrated nutrient solution. b. The feeding strategy is often an exponential feed to maintain a constant specific growth rate (e.g., µ = 0.1 h⁻¹), preventing the accumulation of inhibitory by-products.[17][18]

4. Production Phase (Anaerobic): a. Once a target cell density is achieved (e.g., OD₆₀₀ of 40), induce the succinic acid production pathway if required (e.g., by adding an inducer like IPTG or shifting temperature). b. Switch the culture to anaerobic or microaerobic conditions by stopping or reducing the air supply and sparging with CO₂. CO₂ is a required co-substrate for the carboxylation step in the succinic acid pathway.[9] c. Continue feeding a carbon source (e.g., glucose) to provide substrate for succinic acid synthesis. d. Monitor cell growth (OD₆₀₀) and concentrations of substrates and products (using HPLC as per Protocol 5.1) throughout the fermentation.[9]

Section 6: Visualized Workflows and Pathways

Diagram 1: Generalized Bio-Succinic Acid Production Workflow

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing (DSP) Feedstock Feedstock (e.g., Corn Stover, Glycerol) Pretreatment Pretreatment (Hydrolysis / Purification) Feedstock->Pretreatment Fermentation Fermentation (Batch / Fed-Batch) Pretreatment->Fermentation Sugars Cell_Removal Cell Removal (Centrifugation) Fermentation->Cell_Removal Fermentation Broth Purification Primary Purification (Crystallization / Filtration) Cell_Removal->Purification Cell-Free Broth Final_Polish Final Polishing (Ion Exchange / Carbon Bed) Purification->Final_Polish Product >99.5% Pure Succinic Acid Final_Polish->Product

Caption: A generalized workflow for bio-based succinic acid production.

Diagram 2: Simplified Metabolic Pathway for Succinic Acid

G cluster_SA_path Reductive TCA Branch Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA Acetate Acetate Pyruvate->Acetate By-product Pathway CO2 CO₂ CO2->OAA Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate Export Succinic Acid (Product) Succinate->Export

Caption: Simplified reductive TCA branch for succinic acid biosynthesis.

Diagram 3: Economic Viability Decision Framework

G start Define Production Goal (Scale, Purity) feedstock_choice Feedstock Available? start->feedstock_choice waste_stream Utilize Waste Stream (e.g., Glycerol) feedstock_choice->waste_stream Yes (Low-cost waste) agri_residue Utilize Lignocellulose (e.g., Corn Stover) feedstock_choice->agri_residue No (Use 2G) strain_choice Select Microbial Host waste_stream->strain_choice pretreatment_cost Pretreatment Cost Acceptable? agri_residue->pretreatment_cost pretreatment_cost->strain_choice Yes not_viable Re-evaluate Strategy pretreatment_cost->not_viable No performance_check Yield & Titer Meet Target? strain_choice->performance_check optimize_strain Metabolic Engineering / Strain Optimization performance_check->optimize_strain No dsp_cost Downstream Cost < 50% of Total? performance_check->dsp_cost Yes optimize_strain->performance_check optimize_dsp Optimize DSP / In-situ Removal dsp_cost->optimize_dsp No viable Economically Viable Process dsp_cost->viable Yes optimize_dsp->dsp_cost

Caption: Decision framework for assessing economic viability of a process.

Conclusion

The economic production of bio-based succinic acid is a multifaceted challenge that requires a holistic approach to process design and optimization. While no single method is universally superior, current techno-economic analyses suggest that processes utilizing low-cost, non-food feedstocks, such as crude glycerol or agricultural residues, are the most promising for achieving cost-competitiveness with petrochemical routes.[2][11] The economic viability is highly sensitive to fermentation yield and the significant costs associated with downstream processing.[4][13] Future success will likely be driven by advances in metabolic engineering to develop more robust and efficient microbial strains, the integration of succinic acid production into broader biorefinery concepts, and the development of innovative, lower-cost purification technologies.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Dipropyl Succinate: A Guide for Laboratory Professionals

The safe and environmentally responsible disposal of dipropyl succinate is a critical aspect of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to e...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of dipropyl succinate is a critical aspect of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize health risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of dipropyl succinate, ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with dipropyl succinate. The substance is classified as harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern. While some safety data sheets (SDS) may not classify it as a hazardous substance under GHS criteria, it is prudent to handle it with care, avoiding skin and eye contact, as well as inhalation of any mists or vapors.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling dipropyl succinate and its waste:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Always wash hands thoroughly with soap and water after handling the substance.[3]

Hazard Summary

The following table provides a summary of the key hazards associated with dipropyl succinate for quick reference.

Hazard TypeDescription
Physical Hazards Combustible solid/liquid.[3]
Health Hazards May cause skin and serious eye irritation.[2][3] May cause respiratory irritation.[2] Avoid inhalation of vapors or mists and skin/eye contact.[3]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Avoid release to the environment.

Step-by-Step Disposal Protocol

The standard and required method for disposing of dipropyl succinate is through your institution's hazardous waste program.[4][5] It should never be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, all waste containing dipropyl succinate must be treated as hazardous chemical waste.[5] This includes pure, unused dipropyl succinate, contaminated solutions, and materials used for spill cleanup.

  • Segregate Waste: Do not mix dipropyl succinate waste with other chemical waste streams unless compatibility has been confirmed.[4][7] Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.[7]

Step 2: Select an Appropriate Waste Container
  • Container Compatibility: Use a container that is chemically compatible with dipropyl succinate. High-density polyethylene (HDPE) or the original product container are often suitable choices.[8][9] Ensure the container is in good condition, with no cracks or leaks.[9]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[10] Parafilm or stoppers are not acceptable closures for waste containers.[10]

  • Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion of vapors.[9]

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a critical regulatory requirement.[8]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS office.[4][9]

  • Complete All Information: Fill out the tag completely and legibly.[4] This must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Dipropyl Succinate". Do not use abbreviations or chemical formulas.[4]

    • For mixtures, list all constituents and their approximate percentages.[4]

    • The date of waste generation (the date the first waste was added).[4]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[4]

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[7][8] The waste must remain under the control of laboratory personnel.[6]

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[10]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[6][10]

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

Step 5: Arrange for Disposal
  • Schedule a Pickup: Once the container is full or you are approaching the storage time limit (typically 90 days from the generation date), contact your institution's EHS or hazardous waste management office to schedule a pickup.[10]

  • Follow Institutional Procedures: Submit any required forms or online requests for waste collection as per your institution's protocol.[4] EHS personnel are the only individuals authorized to transport the hazardous waste from your lab.[5]

Experimental Protocols

Standard laboratory procedures do not typically involve the chemical neutralization of ester wastes like dipropyl succinate prior to disposal. The complexity and potential for generating other hazardous byproducts make treatment within the lab unsafe and often non-compliant with regulations.[11] The prescribed and safest protocol is collection and disposal by a licensed hazardous waste management service, as outlined above.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of dipropyl succinate waste in a laboratory setting.

Dipropyl_Succinate_Disposal_Workflow cluster_0 Preparation & Generation cluster_1 Waste Containment & Labeling cluster_2 Storage in Laboratory cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Generate Dipropyl Succinate Waste A->B C Select Compatible Waste Container B->C D Affix & Complete Hazardous Waste Tag C->D E Store in Designated SAA with Secondary Containment D->E F Keep Container Tightly Closed E->F G Container Full or Time Limit Reached F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Licensed Facility H->I

Caption: Workflow for the safe disposal of dipropyl succinate waste.

References

Handling

Personal protective equipment for handling Dipropyl succinate

This guide provides crucial safety protocols and logistical information for the handling and disposal of Dipropyl succinate (CAS No. 925-15-5), tailored for research, scientific, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Dipropyl succinate (CAS No. 925-15-5), tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate Personal Protective Equipment is the primary defense against potential exposure to Dipropyl succinate. The following table summarizes the recommended PPE for handling this chemical, based on safety data sheet guidelines.[1]

Body PartStandard HandlingSpill or EmergencySpecifications
Eyes/Face Tightly sealing safety goggles or safety glasses with side-shields.Face shield in addition to safety goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves and a standard lab coat.Chemical-resistant gloves, and protective clothing to prevent skin exposure.Inspect gloves before use.
Respiratory Work in a well-ventilated area. Respiratory protection is not typically required under normal use with adequate ventilation.If ventilation is inadequate or in the event of a large spill, use a NIOSH/MSHA-approved respirator.Follow all applicable local and national regulations for respirator use.

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe in mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed to prevent leakage.[1]

  • Keep the product and any empty containers away from heat and sources of ignition.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.

Procedural Workflow for Handling Dipropyl Succinate

The following diagram illustrates the standard operating procedure for the safe handling of Dipropyl succinate from preparation to disposal.

Workflow for Safe Handling of Dipropyl Succinate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation measure Measure and Dispense Dipropyl Succinate ventilation->measure experiment Perform Experimental Procedure measure->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate dispose_chem Dispose of Chemical Waste in Approved Container decontaminate->dispose_chem dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_chem->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_node End wash->end_node

Caption: Standard operating procedure for handling Dipropyl succinate.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[1]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of Dipropyl succinate and any contaminated materials in accordance with all applicable local, regional, and national hazardous waste regulations.[1]

  • Do not dispose of the chemical down the drain or into the environment.[1]

  • Contaminated PPE and spill cleanup materials should be placed in a sealed container and disposed of as hazardous waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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